Azilsartan Mopivabil
Description
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Structure
3D Structure
Properties
CAS No. |
2271428-31-8 |
|---|---|
Molecular Formula |
C38H36N4O8 |
Molecular Weight |
676.7 g/mol |
IUPAC Name |
[4-(2,2-dimethylpropanoyloxy)-3-methoxyphenyl]methyl 2-ethoxy-3-[[4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate |
InChI |
InChI=1S/C38H36N4O8/c1-6-47-36-39-29-13-9-12-28(34(43)48-22-24-16-19-30(31(20-24)46-5)49-35(44)38(2,3)4)32(29)42(36)21-23-14-17-25(18-15-23)26-10-7-8-11-27(26)33-40-37(45)50-41-33/h7-20H,6,21-22H2,1-5H3,(H,40,41,45) |
InChI Key |
UIGUEOKVFZHFSB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5)C(=O)OCC6=CC(=C(C=C6)OC(=O)C(C)(C)C)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Azilsartan Medoxomil in Hypertension
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Azilsartan (B1666440) medoxomil is a potent, long-acting angiotensin II receptor blocker (ARB) approved for the treatment of hypertension.[1][2] It is administered as a prodrug, azilsartan medoxomil, which is rapidly hydrolyzed to its active moiety, azilsartan, in the gastrointestinal tract during absorption.[2] Azilsartan exhibits high-affinity, selective, and insurmountable binding to the angiotensin II type 1 (AT1) receptor, effectively blocking the vasoconstrictive and aldosterone-secreting effects of angiotensin II, the primary pressor agent of the renin-angiotensin-aldosterone system (RAAS).[2][3] This comprehensive guide elucidates the molecular mechanism of action, pharmacokinetics, and pharmacodynamics of azilsartan, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
The Renin-Angiotensin-Aldosterone System (RAAS) and Hypertension
The RAAS is a critical hormonal cascade that regulates blood pressure and fluid and electrolyte balance. In hypertension, this system is often dysregulated. The pathway begins with the release of renin from the kidneys in response to low blood pressure, reduced sodium delivery to the distal tubule, or sympathetic nervous system stimulation. Renin cleaves angiotensinogen (B3276523), a circulating glycoprotein (B1211001) produced by the liver, to form the inactive decapeptide angiotensin I. Angiotensin-converting enzyme (ACE), found predominantly in the pulmonary circulation, then converts angiotensin I to the highly active octapeptide, angiotensin II.
Angiotensin II exerts its physiological effects by binding to specific receptors, primarily the AT1 and AT2 receptors. The binding of angiotensin II to the AT1 receptor, a G-protein coupled receptor, initiates a cascade of events leading to:
-
Vasoconstriction: Direct contraction of vascular smooth muscle, leading to increased peripheral resistance and elevated blood pressure.
-
Aldosterone (B195564) Secretion: Stimulation of the adrenal cortex to release aldosterone, which promotes sodium and water reabsorption in the kidneys, thereby increasing blood volume and pressure.
-
Sympathetic Nervous System Activation: Enhancement of norepinephrine (B1679862) release from sympathetic nerve terminals, further contributing to vasoconstriction and increased cardiac output.
-
Cellular Growth and Proliferation: Stimulation of growth-promoting signaling pathways in vascular and cardiac cells, which can lead to long-term organ damage.
Dysregulation of the RAAS, characterized by excessive angiotensin II activity, is a key contributor to the pathophysiology of hypertension.
Signaling Pathway of the Renin-Angiotensin-Aldosterone System (RAAS)
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) cascade.
Molecular Mechanism of Action of Azilsartan
Azilsartan is a selective AT1 receptor antagonist. Its mechanism of action is centered on the competitive and insurmountable blockade of the AT1 receptor, thereby preventing angiotensin II from exerting its pressor effects.
Selective and High-Affinity Binding to the AT1 Receptor
Azilsartan demonstrates a very high affinity and selectivity for the AT1 receptor, with a more than 10,000-fold greater affinity for the AT1 receptor than for the AT2 receptor. This high affinity is attributed to its unique molecular structure, which includes a 5-oxo-1,2,4-oxadiazole ring. This structure allows for strong hydrogen bonding with key amino acid residues in the AT1 receptor binding pocket, such as Gln257.
The binding of azilsartan to the AT1 receptor is characterized by a slow dissociation rate compared to other ARBs. This persistent binding contributes to its potent and long-lasting antihypertensive effect.
Inverse Agonist Activity
In addition to its antagonistic properties, azilsartan exhibits inverse agonist activity at the AT1 receptor. This means that it not only blocks the action of angiotensin II but also reduces the basal, constitutive activity of the receptor that can occur in the absence of an agonist. This inverse agonism may contribute to its superior blood pressure-lowering efficacy compared to other ARBs.
Downstream Effects of AT1 Receptor Blockade
By blocking the AT1 receptor, azilsartan leads to:
-
Vasodilation: Relaxation of vascular smooth muscle, resulting in a decrease in total peripheral resistance and a reduction in blood pressure.
-
Reduced Aldosterone Secretion: Inhibition of angiotensin II-stimulated aldosterone release from the adrenal glands, leading to decreased sodium and water retention.
-
Inhibition of Negative Feedback: Blockade of the negative feedback loop of angiotensin II on renin secretion, leading to an increase in plasma renin activity and circulating angiotensin II levels. However, these increased levels of angiotensin II cannot overcome the insurmountable blockade of the AT1 receptor by azilsartan.
Signaling Pathway of Azilsartan's Action
Caption: Azilsartan blocks Angiotensin II signaling at the AT1 receptor.
Pharmacokinetics and Pharmacodynamics
Quantitative Pharmacokinetic Data
The pharmacokinetic properties of azilsartan are summarized in the table below.
| Parameter | Value | Reference(s) |
| Absorption | ||
| Prodrug | Azilsartan medoxomil | |
| Active Moiety | Azilsartan | |
| Absolute Bioavailability | ~60% | |
| Time to Peak Plasma Concentration (Tmax) | 1.5 - 3 hours | |
| Effect of Food | Not significant | |
| Distribution | ||
| Volume of Distribution (Vd) | ~16 L | |
| Plasma Protein Binding | >99% (mainly serum albumin) | |
| Metabolism | ||
| Primary Enzyme | CYP2C9 | |
| Major Metabolite | M-II (O-dealkylation, inactive) | |
| Minor Metabolite | M-I (decarboxylation, inactive) | |
| Excretion | ||
| Elimination Half-life (T½) | ~11 hours | |
| Route of Elimination | Feces (~55%), Urine (~42%) | |
| Renal Clearance | ~2.3 mL/min |
Quantitative Pharmacodynamic Data
The pharmacodynamic effects of azilsartan, including its binding affinity and clinical efficacy, are presented below.
Table 4.2.1: AT1 Receptor Binding Affinity
| Compound | pKi (median) | 95% Confidence Interval | Reference(s) |
| Azilsartan | 8.51 | 4.71 - 10.94 | |
| Candesartan | 8.43 | 8.01 - 8.80 | |
| Irbesartan | 8.72 | 8.42 - 8.87 | |
| Olmesartan | 8.17 | 7.99 - 8.60 | |
| Telmisartan | 8.33 | 8.12 - 8.53 | |
| Valsartan | 8.46 | 7.95 - 8.48 | |
| Losartan | 7.71 | 7.50 - 7.73 | |
| EXP3174 (active metabolite of losartan) | 8.17 | 7.93 - 8.87 |
Table 4.2.2: Clinical Efficacy in Blood Pressure Reduction (24-hour mean systolic BP)
| Treatment | Dose | Placebo-Adjusted Reduction in 24-hour Mean SBP (mmHg) | Reference(s) |
| Azilsartan medoxomil | 80 mg | -14.3 | |
| Olmesartan medoxomil | 40 mg | -11.7 | |
| Valsartan | 320 mg | -10.0 | |
| Ramipril | 10 mg | -12.2 (vs. -21.2 for Azilsartan 80mg) |
Experimental Protocols
Radioligand Binding Assay for AT1 Receptor Affinity
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound (e.g., azilsartan) for the AT1 receptor.
Materials:
-
Cell membranes expressing the human AT1 receptor.
-
Radioligand: [125I]Sar1,Ile8-Angiotensin II.
-
Test compound (unlabeled azilsartan).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail.
-
96-well microplates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the AT1 receptor in a suitable buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer and determine the protein concentration.
-
Assay Setup: In a 96-well microplate, add the following to each well in triplicate:
-
Total Binding: 25 µL of binding buffer, 25 µL of radioligand, and 50 µL of membrane suspension.
-
Non-specific Binding: 25 µL of a high concentration of unlabeled angiotensin II (e.g., 1 µM), 25 µL of radioligand, and 50 µL of membrane suspension.
-
Competition Binding: 25 µL of varying concentrations of the test compound (azilsartan), 25 µL of radioligand, and 50 µL of membrane suspension.
-
-
Incubation: Incubate the plate at room temperature (or 37°C) for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
24-Hour Ambulatory Blood Pressure Monitoring (ABPM)
This protocol outlines the methodology for conducting 24-hour ABPM in clinical trials to assess the antihypertensive efficacy of a drug like azilsartan medoxomil.
Equipment:
-
Validated, automated, non-invasive ambulatory blood pressure monitoring device.
-
Appropriately sized cuff for the patient's arm circumference.
-
Patient diary.
Procedure:
-
Patient Preparation and Instruction:
-
Explain the procedure to the patient and obtain informed consent.
-
Instruct the patient to engage in their usual daily activities but to avoid strenuous exercise.
-
Demonstrate how to wear the monitor and cuff correctly on the non-dominant arm.
-
Instruct the patient to keep their arm still and at heart level during measurements.
-
Provide a diary for the patient to record their activities (e.g., waking, sleeping, medication intake, meals, physical activity, symptoms).
-
-
Device Programming and Initiation:
-
Program the ABPM device to take blood pressure readings at regular intervals, typically every 15-30 minutes during the day (e.g., 7:00 AM to 10:00 PM) and every 30-60 minutes at night (e.g., 10:00 PM to 7:00 AM).
-
Fit the cuff to the patient's arm and initiate the 24-hour monitoring period.
-
-
Data Collection and Device Removal:
-
After 24 hours, the patient returns to the clinic.
-
Remove the device and cuff.
-
Download the blood pressure data from the monitor to a computer.
-
Collect the patient's diary.
-
-
Data Analysis:
-
Review the data for completeness and validity (e.g., a sufficient number of successful readings).
-
Calculate the following mean blood pressure values:
-
24-hour average systolic and diastolic blood pressure.
-
Daytime average systolic and diastolic blood pressure.
-
Nighttime average systolic and diastolic blood pressure.
-
-
Determine the nocturnal dipping status (the percentage drop in blood pressure from day to night).
-
Correlate blood pressure readings with the patient's activities as recorded in the diary.
-
Measurement of Plasma Renin Activity and Aldosterone Concentration
This protocol describes the general steps for measuring plasma renin activity (PRA) and aldosterone concentration, which are key pharmacodynamic markers of RAAS inhibition.
Sample Collection and Handling:
-
Patient Preparation: The patient should be in a seated position for at least 5-15 minutes before blood collection. Certain medications that interfere with the RAAS may need to be discontinued (B1498344) prior to testing.
-
Blood Collection: Collect blood into a pre-chilled EDTA tube.
-
Processing: Immediately place the blood sample on ice and centrifuge at a low temperature to separate the plasma.
-
Storage: Store the plasma frozen at -20°C or lower until analysis.
Assay Methodology:
-
Plasma Renin Activity (PRA): PRA is typically measured by radioimmunoassay (RIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) that quantifies the rate of angiotensin I generation from endogenous angiotensinogen in the plasma sample.
-
Aldosterone Concentration: Aldosterone levels can be measured by RIA, chemiluminescence immunoassay (CLIA), or LC-MS/MS.
Conclusion
Azilsartan medoxomil is a highly effective antihypertensive agent that exerts its therapeutic effect through potent and sustained blockade of the angiotensin II type 1 receptor. Its unique pharmacological profile, characterized by high binding affinity, slow dissociation, and inverse agonist activity, translates into superior blood pressure reduction compared to other ARBs. A thorough understanding of its mechanism of action, pharmacokinetics, and pharmacodynamics, as detailed in this guide, is essential for researchers and clinicians involved in the development and utilization of this important therapeutic agent for the management of hypertension.
References
An In-Depth Technical Guide to the Molecular Structure and Synthesis of Azilsartan Medoxomil
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azilsartan (B1666440) medoxomil is a potent, long-acting angiotensin II receptor blocker (ARB) utilized in the management of hypertension. As a prodrug, it is rapidly hydrolyzed in the gastrointestinal tract to its active metabolite, azilsartan, which exerts its therapeutic effect by selectively antagonizing the angiotensin II type 1 (AT₁) receptor. This document provides a comprehensive overview of the molecular characteristics and synthetic pathways of azilsartan medoxomil, intended to serve as a technical resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development. Detailed experimental protocols for its synthesis are provided, alongside a quantitative summary of its physicochemical properties. Furthermore, its mechanism of action is elucidated through a diagrammatic representation of the Renin-Angiotensin-Aldosterone System (RAAS) and the downstream signaling cascades affected by AT₁ receptor blockade.
Molecular Structure and Physicochemical Properties
Azilsartan medoxomil is a complex organic molecule with the systematic IUPAC name (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-{[2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]methyl}-1H-benzimidazole-7-carboxylate.[1] Its structure is characterized by a central benzimidazole (B57391) core, a biphenyl (B1667301) moiety bearing a 1,2,4-oxadiazol-5-one ring, and a medoxomil ester group. This ester linkage is crucial for its prodrug nature, facilitating oral absorption before being cleaved to release the active azilsartan.
The molecular structure of azilsartan medoxomil can be visualized as follows:
References
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Azilsartan Medoxomil
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azilsartan (B1666440) medoxomil is a potent, long-acting angiotensin II receptor blocker (ARB) approved for the treatment of hypertension. It is administered as a prodrug, which is rapidly hydrolyzed to its active moiety, azilsartan, in the gastrointestinal tract. Azilsartan exhibits high affinity for and slow dissociation from the angiotensin II type 1 (AT1) receptor, resulting in a sustained and robust antihypertensive effect. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of azilsartan medoxomil, including detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows.
Pharmacodynamics: Mechanism of Action and Effects
Azilsartan is a selective antagonist of the angiotensin II type 1 (AT1) receptor.[1][2] By blocking the binding of angiotensin II to the AT1 receptor, azilsartan inhibits its vasoconstrictive and aldosterone-secreting effects, leading to a reduction in blood pressure.[1][2][3] This action is independent of the pathway for angiotensin II synthesis. Azilsartan demonstrates a greater than 10,000-fold selectivity for the AT1 receptor over the AT2 receptor.
The antihypertensive effects of azilsartan medoxomil are dose-dependent. A single 32 mg dose of azilsartan has been shown to inhibit the maximal pressor effect of an angiotensin II infusion by approximately 90% at peak plasma concentrations and by about 60% at 24 hours post-administration. Chronic administration of azilsartan medoxomil leads to a sustained reduction in blood pressure.
Blockade of the AT1 receptor by azilsartan leads to a compensatory increase in plasma renin activity and angiotensin I and II concentrations, while plasma aldosterone (B195564) concentrations decrease. These changes are a result of the inhibition of the negative feedback loop of angiotensin II on renin secretion.
Signaling Pathway of the Renin-Angiotensin-Aldosterone System (RAAS) and Azilsartan's Point of Intervention
Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of Azilsartan on the AT1 receptor.
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion
Azilsartan medoxomil is a prodrug that is rapidly and completely hydrolyzed to its active metabolite, azilsartan, in the gastrointestinal tract during absorption. The parent drug, azilsartan medoxomil, is not detectable in plasma following oral administration.
Pharmacokinetic Parameters of Azilsartan
| Parameter | Value | Reference |
| Absolute Bioavailability | ~60% | |
| Time to Peak Plasma Concentration (Tmax) | 1.5 - 3 hours | |
| Volume of Distribution (Vd) | ~16 L | |
| Plasma Protein Binding | >99% (primarily to serum albumin) | |
| Metabolism | Primarily by CYP2C9 to inactive metabolites (M-I and M-II) | |
| Elimination Half-life (t1/2) | ~11 hours | |
| Total Body Clearance | ~2.3 mL/min (renal clearance) | |
| Excretion | ~55% in feces, ~42% in urine (~15% as unchanged azilsartan) |
Metabolism of Azilsartan
Azilsartan is metabolized in the liver primarily by the cytochrome P450 enzyme CYP2C9 to two main inactive metabolites: M-I (formed by decarboxylation) and M-II (formed by O-dealkylation). M-II is the major metabolite, while M-I is a minor metabolite.
Caption: Metabolic pathway of azilsartan medoxomil to its active form and inactive metabolites.
Key Experimental Protocols
Quantification of Azilsartan in Human Plasma by LC-MS/MS
This protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of azilsartan in human plasma, a crucial procedure in pharmacokinetic studies.
3.1.1. Sample Preparation (Solid Phase Extraction)
-
Plasma Collection: Collect blood samples in tubes containing an appropriate anticoagulant. Centrifuge to separate plasma.
-
Internal Standard Spiking: To a 500 µL aliquot of plasma, add a known concentration of an internal standard (e.g., a structural analog of azilsartan).
-
Protein Precipitation: Add 1 mL of acetonitrile (B52724) to the plasma sample, vortex for 1 minute, and centrifuge at 10,000 rpm for 10 minutes to precipitate plasma proteins.
-
Solid Phase Extraction (SPE):
-
Condition an SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute azilsartan and the internal standard with 1 mL of methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen gas at 40°C. Reconstitute the residue in 200 µL of the mobile phase.
3.1.2. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for azilsartan and the internal standard.
-
Caption: Experimental workflow for the quantification of azilsartan in plasma using LC-MS/MS.
Ambulatory Blood Pressure Monitoring (ABPM) in Clinical Trials
ABPM is a key pharmacodynamic assessment in hypertension clinical trials, providing a more comprehensive evaluation of blood pressure control over a 24-hour period compared to single in-clinic measurements.
3.2.1. Study Design
-
Phase: Typically Phase II and III clinical trials.
-
Design: Randomized, double-blind, placebo- and/or active-controlled, parallel-group studies.
-
Patient Population: Adults with essential hypertension (specific inclusion/exclusion criteria regarding baseline blood pressure are defined).
3.2.2. ABPM Protocol
-
Device Initialization: A validated ABPM device is fitted to the non-dominant arm of the participant.
-
Monitoring Period: Blood pressure and heart rate are recorded automatically at predefined intervals over a 24-hour period (e.g., every 15-30 minutes during the day and every 30-60 minutes at night).
-
Patient Diary: Participants are instructed to maintain a diary of their activities, posture, sleep times, and any symptoms experienced during the monitoring period.
-
Data Analysis: The collected data is downloaded and analyzed to determine mean 24-hour, daytime, and nighttime systolic and diastolic blood pressures.
Conclusion
Azilsartan medoxomil is a highly effective ARB with a favorable pharmacokinetic and pharmacodynamic profile. Its rapid conversion to the active moiety, azilsartan, which exhibits potent and sustained AT1 receptor blockade, translates into robust 24-hour blood pressure control. The well-characterized PK-PD relationship of azilsartan medoxomil supports its clinical use in the management of hypertension. This guide provides a foundational understanding of the key scientific principles and experimental methodologies that underpin the clinical development and application of this important therapeutic agent.
References
Azilsartan Medoxomil: An In-depth Technical Guide to its AT1 Receptor Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azilsartan (B1666440) medoxomil, a potent angiotensin II receptor blocker (ARB), has demonstrated significant efficacy in the management of hypertension. Its therapeutic effects are intrinsically linked to its interaction with the angiotensin II type 1 (AT1) receptor. This technical guide provides a comprehensive overview of the binding affinity and selectivity of azilsartan, the active metabolite of azilsartan medoxomil, for the AT1 receptor. The document delves into the quantitative aspects of its binding, the experimental protocols used for these determinations, and the key signaling pathways involved.
Core Concepts: AT1 Receptor Binding and Selectivity
The antihypertensive effect of azilsartan is achieved through its selective and potent antagonism of the AT1 receptor. This prevents angiotensin II, a powerful vasoconstrictor, from binding to the receptor and initiating the downstream signaling cascade that leads to increased blood pressure. The key parameters defining the efficacy of this blockade are binding affinity and selectivity.
Binding Affinity refers to the strength of the interaction between azilsartan and the AT1 receptor. High affinity indicates that the drug binds tightly to the receptor, leading to a more sustained and potent blockade. This is often quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).
Selectivity denotes the drug's preference for binding to the AT1 receptor over other receptors, particularly the angiotensin II type 2 (AT2) receptor. High selectivity is crucial to minimize off-target effects and ensure that the therapeutic action is specific to the intended pathway. Azilsartan exhibits a remarkable selectivity for the AT1 receptor, with a more than 10,000-fold greater affinity for the AT1 receptor compared to the AT2 receptor.[1][2]
Quantitative Analysis of Binding Affinity
The binding affinity of azilsartan to the AT1 receptor has been extensively studied and compared with other ARBs. These studies consistently highlight the high potency of azilsartan. A key characteristic of azilsartan is its slow dissociation from the AT1 receptor, which contributes to its long-lasting therapeutic effect.[1][2]
The following tables summarize the comparative binding affinities of azilsartan and other commonly used ARBs. The data is presented as IC50 values, which represent the concentration of the drug required to inhibit 50% of the radioligand binding to the AT1 receptor. The "washout" condition demonstrates the persistence of binding after the removal of the unbound drug, highlighting the slow dissociation rate of azilsartan.
Table 1: Comparative AT1 Receptor Binding Affinity (IC50, nM) of Various ARBs
| Angiotensin Receptor Blocker | IC50 (nM) - No Washout |
| Azilsartan | 2.6 |
| Olmesartan | 6.7 |
| Telmisartan | 5.1 |
| Valsartan | 44.9 |
| Irbesartan | 15.8 |
Data sourced from a study investigating the in vitro antagonistic properties of azilsartan.
Table 2: Comparative AT1 Receptor Binding Affinity (IC50, nM) of Various ARBs After Washout
| Angiotensin Receptor Blocker | IC50 (nM) - After Washout |
| Azilsartan | 7.4 |
| Olmesartan | 242.5 |
| Telmisartan | 191.6 |
| Valsartan | >10,000 |
| Irbesartan | >10,000 |
Data sourced from the same in vitro study, demonstrating the persistent binding of azilsartan.
These data clearly illustrate the superior binding affinity and slow dissociation of azilsartan compared to other ARBs. This tight and persistent binding at the AT1 receptor is a key factor in its potent and sustained antihypertensive effects.
Experimental Protocols
The determination of AT1 receptor binding affinity and selectivity relies on well-established in vitro assays. The most common method is the radioligand binding assay.
Radioligand Binding Assay for AT1 Receptor
This assay measures the ability of a test compound (e.g., azilsartan) to compete with a radiolabeled ligand for binding to the AT1 receptor.
Materials:
-
Receptor Source: Cell membranes prepared from cells overexpressing the human AT1 receptor (e.g., Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells).
-
Radioligand: Typically, 125I-[Sar1, Ile8]Angiotensin II, a high-affinity radiolabeled analog of angiotensin II.
-
Test Compounds: Azilsartan and other ARBs of interest, dissolved in an appropriate solvent.
-
Assay Buffer: A buffered solution (e.g., Tris-HCl) containing salts and other components to maintain physiological pH and ionic strength.
-
Filtration System: A vacuum filtration manifold with glass fiber filters to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity on the filters.
Methodology:
-
Membrane Preparation: Cells overexpressing the AT1 receptor are harvested and homogenized. The cell membranes are then isolated through centrifugation and resuspended in the assay buffer.
-
Incubation: A constant concentration of the radioligand and varying concentrations of the test compound are incubated with the prepared cell membranes in the assay buffer. The incubation is typically carried out at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters under vacuum. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: The radioactivity retained on the filters is measured using a gamma or beta scintillation counter.
-
Data Analysis: The amount of radioligand bound to the receptor is plotted against the concentration of the test compound. This allows for the determination of the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
The interaction of azilsartan with the AT1 receptor interrupts a critical signaling pathway in blood pressure regulation. The following diagrams, generated using Graphviz, visualize these pathways and the experimental workflow of a radioligand binding assay.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the point of intervention by Azilsartan.
Caption: A generalized workflow for a competitive radioligand binding assay.
Conclusion
Azilsartan medoxomil's active metabolite, azilsartan, exhibits a superior pharmacological profile characterized by high binding affinity and remarkable selectivity for the AT1 receptor. Its slow dissociation from the receptor contributes to a prolonged and potent antihypertensive effect. The quantitative data from in vitro binding assays consistently demonstrate its advantages over other ARBs. Understanding the intricacies of its receptor binding, as detailed in this guide, is fundamental for researchers and professionals involved in the development and clinical application of antihypertensive therapies.
References
The Discovery and Development of Azilsartan Medoxomil: A Technical Guide
An In-depth Review of the Synthesis, Preclinical, and Clinical Development of a Potent Angiotensin II Receptor Blocker
Introduction
Azilsartan (B1666440) medoxomil, marketed as Edarbi®, is a potent, orally administered angiotensin II receptor blocker (ARB) utilized for the management of hypertension.[1] It is a prodrug that is rapidly hydrolyzed in the gastrointestinal tract to its active moiety, azilsartan.[2] Developed by Takeda, azilsartan medoxomil received its initial FDA approval in February 2011.[2] This technical guide provides a comprehensive overview of the discovery and development of azilsartan medoxomil, detailing its synthesis, mechanism of action, preclinical and clinical pharmacology, and key clinical trial results.
Chemical Synthesis and Development
The synthesis of azilsartan medoxomil has been approached through various routes, with a common strategy involving the construction of the benzimidazole (B57391) core, followed by the introduction of the biphenyl-tetrazole-equivalent moiety and subsequent esterification to the medoxomil prodrug. An improved and commercially viable process has been a focus of development to ensure high yield and purity.
Representative Synthetic Pathway
A frequently described synthetic route involves the following key steps:
-
Formation of the Amidoxime (B1450833): The process often starts with a cyanobiphenyl derivative, such as methyl 1-((2′-cyanobiphenyl-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate. This is reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base like sodium methoxide (B1231860) or sodium bicarbonate to form the corresponding amidoxime intermediate.[3]
-
Oxadiazole Ring Formation: The amidoxime is then cyclized to form the 5-oxo-4,5-dihydro-1,2,4-oxadiazole ring. This can be achieved by reacting the amidoxime with an activating agent like ethyl chloroformate, followed by thermal cyclization.[3]
-
Hydrolysis to Azilsartan: The resulting ester (e.g., methyl ester) is hydrolyzed, typically using an aqueous base such as sodium hydroxide (B78521), to yield the active carboxylic acid, azilsartan.
-
Esterification to Azilsartan Medoxomil: Finally, azilsartan is esterified with 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one (B196221) (medoxomil alcohol) to produce the azilsartan medoxomil prodrug. This step can be facilitated by coupling agents such as p-toluenesulfonyl chloride or 1,1'-carbonyldiimidazole (B1668759) (CDI).
Experimental Protocol: Synthesis of Azilsartan Medoxomil (Illustrative)
-
Step 1: Amidoxime Formation. To a solution of methyl 1-((2′-cyanobiphenyl-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate in a suitable solvent like DMSO, hydroxylamine hydrochloride and sodium bicarbonate are added. The mixture is heated to facilitate the conversion to methyl 2-ethoxy [[2′-(hydroxyamidino) biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylate.
-
Step 2: Cyclization. The amidoxime intermediate is dissolved in a solvent such as xylene. Ethyl chloroformate and a base like triethylamine (B128534) are added. The reaction mixture is heated under reflux to promote cyclization, yielding the methyl ester of azilsartan.
-
Step 3: Hydrolysis. The methyl ester is suspended in an aqueous solution of sodium hydroxide and heated to achieve hydrolysis. The reaction is then cooled, and the pH is adjusted with hydrochloric acid to precipitate azilsartan.
-
Step 4: Prodrug Formation. Azilsartan is dissolved in a solvent like dichloromethane, and 1,1'-carbonyldiimidazole is added. The mixture is stirred, followed by the addition of 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one. The reaction is stirred until completion. The crude product is then purified, for instance, by crystallization from acetone, to yield azilsartan medoxomil.
Mechanism of Action
Azilsartan medoxomil exerts its antihypertensive effect by selectively blocking the angiotensin II type 1 (AT1) receptor. This prevents angiotensin II, the primary pressor agent of the Renin-Angiotensin-Aldosterone System (RAAS), from binding to its receptor and eliciting its physiological responses.
The Renin-Angiotensin-Aldosterone System (RAAS) and Azilsartan's Role
The RAAS is a critical regulator of blood pressure and fluid balance. Azilsartan's blockade of the AT1 receptor interrupts this cascade, leading to:
-
Vasodilation: It prevents angiotensin II-mediated vasoconstriction of vascular smooth muscle, thereby reducing total peripheral resistance.
-
Reduced Aldosterone Secretion: By blocking angiotensin II's effect on the adrenal gland, azilsartan decreases the release of aldosterone. This leads to reduced sodium and water retention by the kidneys.
-
Inhibition of Negative Feedback: The blockade of AT1 receptors also inhibits the negative feedback loop of angiotensin II on renin secretion. Consequently, plasma renin activity and circulating angiotensin II levels increase, but these are unable to overcome the therapeutic blockade of the AT1 receptor by azilsartan.
Receptor Binding and Inverse Agonism
Preclinical studies have demonstrated that azilsartan exhibits a high affinity for and slow dissociation from the AT1 receptor, which may contribute to its potent and long-lasting antihypertensive effects. It has a more than 10,000-fold greater affinity for the AT1 receptor than for the AT2 receptor. Furthermore, azilsartan has been identified as an inverse agonist at the AT1 receptor, meaning it can reduce the receptor's basal activity even in the absence of angiotensin II. This inverse agonism is thought to be related to its unique 5-oxo-1,2,4-oxadiazole moiety, which interacts strongly with the receptor.
Experimental Protocol: In Vitro Receptor Binding Assay
-
Objective: To determine the binding affinity (IC50) of azilsartan for the human AT1 receptor.
-
Method: A radioligand binding assay is performed using membranes from cells expressing the human AT1 receptor.
-
Procedure:
-
Cell membranes are incubated with a radiolabeled angiotensin II analog, such as ¹²⁵I-Sar¹-Ile⁸-AII.
-
Increasing concentrations of azilsartan (or other test compounds) are added to compete with the radioligand for binding to the AT1 receptor.
-
After incubation, the bound and free radioligand are separated by filtration.
-
The radioactivity of the filter-bound membranes is measured using a gamma counter.
-
The concentration of azilsartan that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
-
-
Washout Experiment: To assess the dissociation rate, after the initial binding, the membranes are washed to remove unbound compound, then re-incubated in a compound-free buffer. The remaining inhibitory effect is then measured to determine the persistence of receptor blockade.
Preclinical Development
Preclinical studies in various animal models were crucial in establishing the pharmacodynamic and pharmacokinetic profile of azilsartan medoxomil and providing the rationale for its clinical development.
Animal Models of Hypertension
Spontaneously hypertensive rats (SHRs) are a commonly used model to evaluate the antihypertensive effects of drugs. In these models, oral administration of azilsartan medoxomil has been shown to produce a dose-dependent reduction in blood pressure. Other preclinical studies have utilized models of insulin (B600854) resistance and diabetic vascular dysfunction to explore potential pleiotropic effects of azilsartan beyond blood pressure lowering. For instance, in diabetic mice, azilsartan was shown to restore endothelial function more effectively than candesartan (B1668252) by reducing inflammation and oxidative stress.
Experimental Protocol: Antihypertensive Effect in Spontaneously Hypertensive Rats (SHRs)
-
Objective: To assess the dose-dependent effect of azilsartan medoxomil on blood pressure.
-
Animals: Male spontaneously hypertensive rats.
-
Procedure:
-
Animals are instrumented for blood pressure measurement, often using tail-cuff manometry or radiotelemetry for continuous monitoring.
-
A baseline blood pressure reading is established.
-
Animals are randomized to receive single oral doses of either vehicle or azilsartan medoxomil at various concentrations.
-
Systolic and diastolic blood pressure are monitored at multiple time points post-dosing to determine the magnitude and duration of the antihypertensive effect.
-
A dose-response curve is generated to determine parameters such as the ED50.
-
Pharmacokinetics and Pharmacodynamics
Pharmacokinetics
Azilsartan medoxomil is a prodrug that is completely hydrolyzed to its active form, azilsartan, during absorption in the gastrointestinal tract; the parent drug is not detectable in plasma after oral administration.
| Parameter | Value | Source |
| Absolute Bioavailability | ~60% | |
| Time to Peak Plasma Conc. (Tmax) | 1.5 - 3 hours | |
| Food Effect on Bioavailability | Not significant | |
| Plasma Protein Binding | >99% (mainly to serum albumin) | |
| Volume of Distribution (Vd) | ~16 L | |
| Elimination Half-life (t½) | ~11 hours | |
| Metabolism | Metabolized by CYP2C9 to the major, inactive metabolite M-II (O-dealkylation) and by CYP2C8/CYP2B6 to the minor, inactive metabolite M-I (decarboxylation). | |
| Excretion | Approximately 55% in feces and 42% in urine (with 15% of the dose excreted as unchanged azilsartan in urine). |
Pharmacodynamics
The pharmacodynamic effects of azilsartan are directly related to its blockade of the AT1 receptor.
| Parameter | Effect | Source |
| Angiotensin II Pressor Response | A single 32 mg dose of azilsartan medoxomil inhibits the maximal pressor effect of an angiotensin II infusion by ~90% at peak and ~60% at 24 hours. | |
| Plasma Renin Activity | Increased | |
| Plasma Angiotensin I & II Conc. | Increased | |
| Plasma Aldosterone Conc. | Decreased | |
| Serum Potassium/Sodium | No clinically significant effects |
Experimental Protocol: Angiotensin II Challenge in Healthy Volunteers
-
Objective: To quantify the degree and duration of AT1 receptor blockade by azilsartan.
-
Subjects: Healthy, normotensive volunteers.
-
Procedure:
-
Dose-Finding: An initial challenge is performed to determine the dose of intravenous angiotensin II that elicits a target pressor response (e.g., a 25-30 mmHg increase in systolic blood pressure).
-
Baseline Challenge: After a washout period, the predetermined angiotensin II dose is administered, and the blood pressure response is recorded as the baseline.
-
Drug Administration: Subjects receive a single oral dose of azilsartan medoxomil or placebo.
-
Post-Dose Challenges: The angiotensin II challenge is repeated at various time points after drug administration (e.g., 2, 4, 8, 24, 48 hours).
-
Data Analysis: The percentage inhibition of the angiotensin II-induced pressor response is calculated at each time point relative to the baseline response. This allows for the characterization of the onset, magnitude, and duration of the pharmacodynamic effect.
-
Clinical Development and Efficacy
The clinical development of azilsartan medoxomil was based on the results of seven pivotal, double-blind, randomized studies involving over 5,900 patients with hypertension. A key feature of these trials was the use of 24-hour ambulatory blood pressure monitoring (ABPM) as a primary efficacy endpoint, which is considered a more reliable predictor of cardiovascular outcomes than clinic blood pressure measurements.
Representative Clinical Trial Workflow
Clinical Efficacy vs. Comparators
Clinical trials have consistently demonstrated that azilsartan medoxomil provides superior blood pressure reduction compared to other widely prescribed ARBs at their maximum approved doses.
| Trial Comparison | Dose(s) | Primary Endpoint | Mean Reduction from Baseline (Systolic BP) | p-value vs. Comparator | Source |
| Azilsartan vs. Olmesartan | AZM 80 mg vs. OLM 40 mg | 24-hr Mean SBP | AZM: -14.3 mmHg (placebo-adj.)OLM: -11.7 mmHg (placebo-adj.) | p=0.009 | |
| Azilsartan vs. Valsartan | AZM 80 mg vs. VAL 320 mg | 24-hr Mean SBP | AZM: -14.3 mmHg (placebo-adj.)VAL: -10.0 mmHg (placebo-adj.) | p<0.001 | |
| Azilsartan vs. Valsartan (Chinese pop.) | AZM 80 mg vs. VAL 160 mg | Trough Clinic SBP | AZM: -24.2 mmHgVAL: -20.6 mmHg | p=0.010 | |
| Azilsartan vs. Ramipril | AZM 40/80 mg vs. RAM 10 mg | Trough Clinic SBP | AZM 80mg: -21.2 mmHgRAM 10mg: -12.2 mmHg | p<0.001 | |
| Azilsartan vs. Candesartan | AZM 20-40 mg vs. CAN 8-12 mg | Sitting Clinic SBP | AZM: -21.8 mmHgCAN: -17.5 mmHg | Significant |
AZM: Azilsartan Medoxomil; OLM: Olmesartan; VAL: Valsartan; RAM: Ramipril; CAN: Candesartan; SBP: Systolic Blood Pressure.
Experimental Protocol: Ambulatory Blood Pressure Monitoring (ABPM)
-
Objective: To assess the 24-hour efficacy of azilsartan medoxomil.
-
Procedure:
-
A portable, non-invasive ABPM device (e.g., Spacelabs 90207) is fitted to the patient's non-dominant arm.
-
The device is programmed to record blood pressure at regular intervals over a 24-hour period (e.g., every 20-30 minutes during the day and every 30-60 minutes at night).
-
Baseline ABPM is performed before the start of randomized treatment.
-
The study drug is administered, typically in the morning.
-
A final 24-hour ABPM recording is taken at the end of the treatment period (e.g., at 6 or 8 weeks).
-
Data are analyzed for quality criteria (e.g., ≥80% successful readings) and used to calculate mean 24-hour, daytime, and nighttime blood pressures. The primary endpoint is often the change from baseline in 24-hour mean systolic blood pressure.
-
Safety and Tolerability
Across clinical trials, azilsartan medoxomil was well-tolerated, with an incidence of adverse events similar to that of placebo and other ARBs. The most common treatment-related adverse event was dizziness. Rates of discontinuation due to adverse events were low and comparable to placebo.
Conclusion
The development of azilsartan medoxomil represents a significant advancement in the therapeutic class of angiotensin II receptor blockers. Its discovery was driven by the goal of achieving more potent and sustained AT1 receptor blockade, which was confirmed through rigorous preclinical and clinical evaluation. The synthesis has been optimized for commercial production, and its mechanism of action is well-characterized, highlighting its high affinity, slow dissociation, and inverse agonist properties at the AT1 receptor. Extensive Phase 3 clinical trials, utilizing robust methodologies like 24-hour ambulatory blood pressure monitoring, have established its superior efficacy in blood pressure reduction compared to several other ARBs, while maintaining a comparable safety profile. This comprehensive development history positions azilsartan medoxomil as a valuable and effective agent in the management of hypertension.
References
chemical properties and solubility of azilsartan medoxomil
An In-Depth Technical Guide to the Chemical Properties and Solubility of Azilsartan (B1666440) Medoxomil
Introduction
Azilsartan medoxomil, marketed under trade names such as Edarbi®, is a potent, orally administered angiotensin II receptor blocker (ARB) used for the treatment of hypertension.[1][2][3] It is a prodrug that is rapidly hydrolyzed in the gastrointestinal tract to its active metabolite, azilsartan.[4][5] Azilsartan exhibits a high affinity and selective antagonism for the angiotensin II type 1 (AT1) receptor, effectively blocking the vasoconstrictive and aldosterone-secreting effects of angiotensin II. This technical guide provides a comprehensive overview of the core chemical properties and solubility characteristics of azilsartan medoxomil, tailored for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
Azilsartan medoxomil is a white to nearly white powder. It is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, indicating both low solubility and low permeability. The molecule exists in various polymorphic forms, which can influence its physical properties and stability.
Table 1: Core Physicochemical Properties of Azilsartan Medoxomil
| Property | Value | Source |
| Molecular Formula | C₃₀H₂₄N₄O₈ | |
| Molecular Weight | 568.53 g/mol | |
| CAS Number | 863031-21-4 | |
| Appearance | White to nearly white powder | |
| Melting Point | ~196 °C (decomposes) (for Azilsartan) | |
| XLogP | 6.16 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 6 | |
| Rotatable Bonds | 10 | |
| BCS Class | Class IV (Low Solubility, Low Permeability) |
Solubility Profile
Azilsartan medoxomil is practically insoluble in water but is freely soluble in methanol (B129727). Its solubility is pH-dependent and can be influenced by the presence of co-solvents and complexing agents.
Table 2: Solubility Data for Azilsartan and Azilsartan Medoxomil
| Compound | Solvent/Medium | Temperature | Solubility | Source |
| Azilsartan Medoxomil | Water | 25 ± 1 °C | 16.1 ± 0.1 µg/mL | |
| Azilsartan Medoxomil | 0.1N HCl (pH 1.2) | 25 ± 1 °C | 20.30 ± 0.11 µg/mL | |
| Azilsartan Medoxomil | Phosphate (B84403) Buffer (pH 6.8) | 25 ± 1 °C | 374 ± 0.5 µg/mL | |
| Azilsartan Medoxomil | Phosphate Buffer (pH 7.4) | 25 ± 1 °C | 1033 ± 1.2 µg/mL | |
| Azilsartan Medoxomil | DMSO | Not Specified | 105 mg/mL (184.69 mM) | |
| Azilsartan | Ethanol | Not Specified | ~0.1 mg/mL | |
| Azilsartan | DMSO | Not Specified | ~3 mg/mL | |
| Azilsartan | Dimethylformamide (DMF) | Not Specified | ~5 mg/mL | |
| Azilsartan | 1:1 DMF:PBS (pH 7.2) | Not Specified | ~0.5 mg/mL | |
| Azilsartan | Methanol | 293.15 K (20°C) | 0.00551 (mole fraction) | |
| Azilsartan | Ethanol | 293.15 K (20°C) | 0.00948 (mole fraction) | |
| Azilsartan | Acetonitrile (B52724) | 293.15 K (20°C) | 0.00067 (mole fraction) | |
| Azilsartan | n-Propanol | 293.15 K (20°C) | 0.00164 (mole fraction) | |
| Azilsartan | Isopropanol | 293.15 K (20°C) | 0.00109 (mole fraction) | |
| Azilsartan | Tetrahydrofuran | 293.15 K (20°C) | 0.00756 (mole fraction) |
Mechanism of Action: AT1 Receptor Blockade
Azilsartan medoxomil is a prodrug that is hydrolyzed to its active form, azilsartan, which selectively and competitively blocks the angiotensin II type 1 (AT1) receptor. Angiotensin II is the primary vasoactive hormone of the Renin-Angiotensin-Aldosterone System (RAAS), causing vasoconstriction, aldosterone (B195564) secretion, and sodium retention, all of which increase blood pressure. By blocking the AT1 receptor, azilsartan prevents these effects, leading to vasodilation and a reduction in blood pressure. It has a more than 10,000-fold greater affinity for the AT1 receptor than for the AT2 receptor.
Experimental Protocols
Saturation Solubility Determination
This protocol outlines a common method for determining the equilibrium solubility of azilsartan medoxomil in various media.
Methodology:
-
Preparation: Add an excess amount of azilsartan medoxomil powder to a series of vials, each containing a fixed volume (e.g., 5 mL) of the desired solvent (e.g., water, 0.1N HCl, phosphate buffers of varying pH).
-
Equilibration: Seal the vials and place them in an incubator shaker set to a constant temperature (e.g., 25 ± 1 °C). Agitate the samples for an extended period (e.g., 48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the resulting suspensions at high speed (e.g., 5000 rpm for 15 minutes) to pellet the excess, undissolved solid.
-
Filtration: Carefully collect the supernatant and filter it through a fine-pore filter (e.g., 0.22 µm) to remove any remaining particulates.
-
Dilution & Analysis: Dilute the clear filtrate with the respective solvent as needed. Determine the concentration of the dissolved drug using a validated analytical method, such as UV-Vis spectrophotometry at the drug's λmax (e.g., 248 nm) or RP-HPLC.
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor.
Quantification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a standard method for the quantification and purity analysis of azilsartan medoxomil in bulk and pharmaceutical dosage forms. The following is a representative protocol synthesized from multiple validated methods.
Methodology:
-
Chromatographic System:
-
Column: C18 column (e.g., Hypersil BDS C18, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A common composition is a potassium dihydrogen phosphate buffer (pH adjusted to 4.0 with orthophosphoric acid) and acetonitrile in a 60:40 v/v ratio. Another option is an acetate (B1210297) buffer (pH 6.0) and acetonitrile (80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength of 248 nm.
-
Injection Volume: Typically 10-20 µL.
-
-
Standard Solution Preparation:
-
Accurately weigh about 10 mg of azilsartan medoxomil reference standard and dissolve it in 10 mL of methanol to create a stock solution (1000 µg/mL).
-
Perform serial dilutions with the mobile phase to generate a series of calibration standards within a linear range (e.g., 10-60 µg/mL or 20-120 µg/mL).
-
-
Sample Preparation (from Tablets):
-
Weigh and finely powder a set number of tablets (e.g., 20) to determine the average weight.
-
Accurately weigh a portion of the powder equivalent to a specific amount of the drug (e.g., 40-50 mg) and transfer it to a volumetric flask.
-
Add a suitable solvent (e.g., methanol), sonicate for approximately 15 minutes to ensure complete dissolution, and then dilute to volume.
-
Filter the solution through a 0.45 µm filter.
-
Perform a final dilution with the mobile phase to bring the concentration within the calibration range.
-
-
Analysis and Quantification:
-
Inject the standard solutions to establish a calibration curve by plotting peak area against concentration.
-
Inject the sample solutions.
-
Calculate the concentration of azilsartan medoxomil in the samples using the linear regression equation from the calibration curve.
-
Conclusion
This guide provides essential technical data on the . Its classification as a BCS Class IV compound presents significant challenges in drug formulation, making a thorough understanding of its solubility profile critical for the development of bioavailable dosage forms. The experimental protocols detailed herein offer standardized methodologies for the accurate characterization and quantification of this important antihypertensive agent.
References
- 1. Azilsartan Medoxomil | RAAS | TargetMol [targetmol.com]
- 2. Azilsartan | C25H20N4O5 | CID 135415867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Angiotensin II receptor blocker - Wikipedia [en.wikipedia.org]
- 4. Azilsartan Medoxomil | C30H24N4O8 | CID 135409642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
A Technical Guide to the Bioactivation of Azilsartan Medoxomil
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Azilsartan (B1666440) medoxomil is an angiotensin II receptor blocker (ARB) prodrug utilized for the management of hypertension. Its therapeutic efficacy is contingent upon its efficient in vivo conversion to the pharmacologically active moiety, azilsartan. This technical guide provides a comprehensive overview of this critical bioactivation process, detailing the mechanism, enzymatic pathways, and pharmacokinetics of the conversion. It includes a summary of quantitative data, outlines relevant experimental methodologies, and visualizes the conversion pathway and experimental workflows to support further research and development in this area.
Introduction
Azilsartan medoxomil (brand name Edarbi®) is a potent, selective AT1 subtype angiotensin II receptor antagonist approved for the treatment of hypertension.[1][2] It is administered orally as an inactive prodrug, a strategy designed to enhance oral bioavailability.[3][4] The therapeutic activity of the drug is realized only after its in vivo hydrolysis to the active metabolite, azilsartan.[1][5][6][7] This conversion is rapid and complete during the absorption phase in the gastrointestinal tract, a key feature of its pharmacokinetic profile.[6][8][9][10][11] In fact, the parent prodrug, azilsartan medoxomil, is not detectable in plasma following oral administration, underscoring the efficiency of this bioactivation process.[1][2][6][8][12]
The Chemical Conversion Process: Ester Hydrolysis
The transformation of azilsartan medoxomil to azilsartan is a classic ester hydrolysis reaction.[7][13] The medoxomil ester moiety, chemically known as a (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl group, is appended to the carboxyl group of the parent azilsartan molecule. This ester linkage is enzymatically cleaved in the presence of water, releasing the active azilsartan and an inactive medoxomil byproduct.
The primary site of this hydrolysis is the gastrointestinal tract, occurring during the drug's absorption.[1][2][5][6][7][8]
Key Enzymes in Azilsartan Medoxomil Bioactivation
The enzymatic hydrolysis of azilsartan medoxomil is not mediated by the well-known cytochrome P450 system, which is instead involved in the subsequent metabolism of the active azilsartan.[1][5][14] The bioactivation is catalyzed by esterases present in the intestine and liver.
Specific research has identified carboxymethylenebutenolidase (CMBL) as a key hydrolase involved in this conversion.[15] Studies comparing the bioactivation of different prodrug-type ARBs found that azilsartan medoxomil hydrolase activity correlated well with that of olmesartan (B1677269) medoxomil, for which CMBL is the primary activating enzyme.[15][16][17] Azilsartan medoxomil was confirmed to be a substrate for CMBL.[15]
This is distinct from other ARB prodrugs like candesartan (B1668252) cilexetil, which is primarily activated by carboxylesterase 1 (CES1), or other ester prodrugs that are substrates for carboxylesterase 2 (CES2).[15][18] While various carboxylesterases exist, the data points to CMBL as the principal enzyme responsible for the clinically relevant and rapid activation of azilsartan medoxomil.[15]
Pharmacokinetics of Azilsartan Following Conversion
The rapid and efficient hydrolysis of the prodrug results in a predictable pharmacokinetic profile for the active azilsartan. Following oral administration of azilsartan medoxomil, peak plasma concentrations of azilsartan are achieved swiftly.
Table 1: Pharmacokinetic Parameters of Azilsartan (Post-Conversion)
| Parameter | Value | References |
| Absolute Bioavailability | ~60% | [1][2][3][4][6] |
| Time to Peak Plasma Conc. (Tmax) | 1.5 - 3 hours | [1][2][4][5][6][14] |
| Elimination Half-Life (t1/2) | ~11 hours | [5][9][14] |
| Time to Steady-State | ~5 days | [1][5][6][9] |
| Plasma Protein Binding | >99% (mainly serum albumin) | [1] |
Experimental Protocols for Studying the Conversion
While specific, detailed protocols from a single publication are not available, a general methodology for investigating the enzymatic hydrolysis of azilsartan medoxomil can be constructed based on published research in the field.[15][17]
Protocol: In Vitro Hydrolysis of Azilsartan Medoxomil
-
Enzyme Source Preparation:
-
Tissue Subcellular Fractions: Obtain pooled human liver and intestinal cytosol as a source of native enzymes. Prepare S9 fractions or cytosols via differential centrifugation of tissue homogenates.
-
Recombinant Enzyme: Express and purify recombinant human CMBL from a suitable expression system (e.g., mammalian cells) to study the specific enzyme in isolation.[16][17]
-
-
Incubation Assay:
-
Prepare an incubation mixture in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Add the enzyme source (tissue cytosol or recombinant CMBL) to the buffer.
-
Initiate the reaction by adding a known concentration of azilsartan medoxomil (the substrate).
-
Incubate the mixture at 37°C for a predetermined time course (e.g., 0, 5, 10, 20, 30, 60 minutes).
-
-
Sample Analysis:
-
Terminate the reaction at each time point by adding a quenching solution, such as acetonitrile, to precipitate the proteins.
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant for the presence and concentration of the product, azilsartan, using a validated analytical method like High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.
-
-
Data and Kinetic Analysis:
-
Plot the concentration of azilsartan formed against time to determine the initial reaction velocity.
-
To determine enzyme kinetic parameters (Km and Vmax), repeat the assay with varying concentrations of the substrate (azilsartan medoxomil).
-
Analyze the velocity versus substrate concentration data using Michaelis-Menten kinetics.[17]
-
-
Inhibition Studies (Optional):
-
To confirm the role of specific esterases, perform the assay in the presence of known, broad-spectrum or specific esterase inhibitors and observe the effect on azilsartan formation.
-
Visualizations
Chemical Conversion Pathway
Caption: The enzymatic hydrolysis of azilsartan medoxomil to its active form, azilsartan.
Experimental Workflow Diagram
Caption: A generalized workflow for the in vitro study of azilsartan medoxomil hydrolysis.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Azilsartan Medoxomil | C30H24N4O8 | CID 135409642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic evaluation and clinical utility of azilsartan medoxomil for the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Central Composite Design Implemented Azilsartan Medoxomil Loaded Nanoemulsion to Improve Its Aqueous Solubility and Intestinal Permeability: In Vitro and Ex Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azilsartan Medoxomil (Edarbi): The Eighth Angiotensin II Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. efda.gov.et [efda.gov.et]
- 10. researchgate.net [researchgate.net]
- 11. WO2019130277A1 - Pharmaceutical formulations of azilsartan medoxomil - Google Patents [patents.google.com]
- 12. Single‐Center Evaluation of the Pharmacokinetics and Safety of the Angiotensin II Receptor Antagonist Azilsartan Medoxomil in Mild to Moderate Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hydrolysis Process: Significance and symbolism [wisdomlib.org]
- 14. Azilsartan - Wikipedia [en.wikipedia.org]
- 15. Different hydrolases involved in bioactivation of prodrug-type angiotensin receptor blockers: carboxymethylenebutenolidase and carboxylesterase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Human carboxymethylenebutenolidase as a bioactivating hydrolase of olmesartan medoxomil in liver and intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Human Carboxymethylenebutenolidase as a Bioactivating Hydrolase of Olmesartan Medoxomil in Liver and Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Efficacy and Safety of Azilsartan Medoxomil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical data supporting the efficacy and safety of azilsartan (B1666440) medoxomil, a potent angiotensin II receptor blocker (ARB). The information is compiled from a comprehensive review of publicly available preclinical studies, including data submitted to regulatory agencies.
Core Efficacy: Potent and Sustained Angiotensin II Type 1 (AT1) Receptor Blockade
Azilsartan medoxomil is a prodrug that is rapidly hydrolyzed to its active moiety, azilsartan, in the gastrointestinal tract during absorption.[1] Azilsartan exhibits high affinity and potent antagonism at the angiotensin II type 1 (AT1) receptor, the primary mediator of the pressor effects of angiotensin II.[2][3]
Mechanism of Action
Azilsartan selectively blocks the binding of angiotensin II to the AT1 receptor, thereby inhibiting downstream signaling pathways that lead to vasoconstriction, aldosterone (B195564) release, and sodium and water retention.[4][5] This targeted blockade of the renin-angiotensin-aldosterone system (RAAS) results in a reduction in blood pressure. Notably, azilsartan has a more than 10,000-fold greater affinity for the AT1 receptor than for the AT2 receptor. Preclinical studies suggest that azilsartan dissociates from the AT1 receptor more slowly than other ARBs, which may contribute to its long-lasting antihypertensive effects.
Quantitative Efficacy Data
The antihypertensive efficacy of azilsartan medoxomil has been demonstrated in various preclinical models.
Table 1: AT1 Receptor Binding Affinity
| Compound | Assay Type | IC50 (nM) | pKi | Species | Reference |
| Azilsartan | Radioligand Binding | 0.62 - 2.6 | 8.51 | Human | |
| Candesartan (B1668252) | Radioligand Binding | - | 8.43 | Mammalian | |
| Olmesartan | Radioligand Binding | - | 8.17 | Mammalian | |
| Valsartan | Radioligand Binding | - | 8.46 | Mammalian | |
| Losartan | Radioligand Binding | - | 7.71 | Mammalian |
Table 2: In Vivo Antihypertensive Efficacy
| Animal Model | Dose (mg/kg, p.o.) | Blood Pressure Reduction | Comparator | Comparator BP Reduction | Reference |
| Spontaneously Hypertensive Rats (SHR) | 0.1 - 1 | Dose-dependent decrease, significant at all doses 24h post-dosing. ED25 = 0.41 mg/kg. | Olmesartan medoxomil (0.1 - 3 mg/kg) | Significant only at highest doses 24h post-dosing. ED25 = 1.3 mg/kg. | |
| Renal Hypertensive Dogs | 0.1 - 1 | More potent and persistent reduction. | Olmesartan medoxomil (0.3 - 3 mg/kg) | Less potent and persistent reduction. | |
| Angiotensin II-induced Pressor Response in Rats | ID50 = 0.12 | Inhibition of pressor response lasting 24h. | Olmesartan medoxomil | Inhibitory effects disappeared within 24h. ID50 = 0.55 mg/kg. |
Preclinical Safety and Toxicology Profile
An extensive non-clinical safety program was conducted for azilsartan medoxomil, its active metabolite azilsartan, and its major human metabolite M-II.
Repeat-Dose Toxicity
Repeat-dose toxicity studies were conducted in rats and dogs. The primary target organs identified were consistent with the pharmacological activity of angiotensin II receptor blockade.
Table 3: No-Observed-Adverse-Effect-Levels (NOAELs) from Repeat-Dose Toxicity Studies
| Species | Compound | Duration | NOAEL | Key Findings at Higher Doses | Reference |
| Rat | Azilsartan Medoxomil | 26 weeks | - | Gastric erosion, hypertrophy of juxtaglomerular cells, adrenal gland effects. | |
| Dog | Azilsartan Medoxomil | - | - | Ulceration in the GI tract. | |
| Rat | M-II | 13 weeks | 300 mg/kg/day (male), 3000 mg/kg/day (female) | Absence of GI, renal, and adrenal effects seen with the parent compound. | |
| Dog | M-II | 13 weeks | 2000 mg/kg/day | Absence of GI, renal, and adrenal effects seen with the parent compound. |
Carcinogenicity
Carcinogenicity was assessed in two-year studies in rats and six-month studies in transgenic (Tg.rasH2) mice.
Table 4: Carcinogenicity Study Results
| Species | Compound | Duration | Doses Tested | Findings | Reference |
| Rat | Azilsartan Medoxomil | 24 months | Up to 600 mg/kg/day | No drug-related tumors. | |
| Tg.rasH2 Mouse | Azilsartan Medoxomil | 6 months | - | No drug-related neoplasms. | |
| Rat | Azilsartan | 24 months | Up to 300 mg/kg/day | No drug-related tumors. | |
| Mouse | Azilsartan | 24 months | Up to 100 mg/kg/day | No drug-related tumors. | |
| Rat | M-II | 24 months | - | No statistically significant increase in tumor incidence. | |
| Tg.rasH2 Mouse | M-II | 26 weeks | - | No drug-related neoplasms. |
Reproductive and Developmental Toxicity
Reproductive toxicity studies indicated that azilsartan medoxomil was not teratogenic in rats or rabbits. However, as with other ARBs, adverse effects on pup development were observed when administered to pregnant and nursing rats, consistent with the known effects of drugs that act on the RAAS during pregnancy. Azilsartan was found to cross the placenta in pregnant rats and was excreted in the milk of lactating rats.
Experimental Protocols
Antihypertensive Efficacy Assessment in Animal Models
The antihypertensive effect of azilsartan medoxomil was evaluated in established animal models of hypertension.
-
Animal Models: Spontaneously Hypertensive Rats (SHRs) are a widely used genetic model of essential hypertension. The two-kidney, one-clip (2K1C) Goldblatt model in dogs induces renin-dependent hypertension, mimicking renovascular hypertension.
-
Blood Pressure Measurement: Blood pressure can be measured directly via intra-arterial catheters connected to telemetry transmitters for continuous monitoring in conscious, unrestrained animals, or indirectly using the tail-cuff method.
-
Dosing: Test compounds are typically administered orally via gavage.
-
Data Analysis: The change in blood pressure from baseline is calculated and compared between treatment groups and the vehicle control group.
AT1 Receptor Binding Affinity Assay
The affinity of azilsartan for the AT1 receptor is determined using radioligand binding assays.
-
Principle: This assay measures the ability of a test compound (e.g., azilsartan) to compete with a radiolabeled ligand (e.g., 125I-[Sar1,Ile8]AngII) for binding to the AT1 receptor in a preparation of cell membranes expressing the receptor.
-
Procedure:
-
Cell membranes from cells transfected to express the human AT1 receptor are prepared.
-
The membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
After reaching equilibrium, the bound and free radioligand are separated.
-
The amount of bound radioactivity is measured.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined (IC50). The binding affinity (Ki) is then calculated from the IC50 value.
Carcinogenicity Study Design
Carcinogenicity studies are long-term in vivo studies designed to assess the potential of a substance to cause cancer.
-
Species: Typically conducted in two rodent species, usually rats and mice.
-
Dosing: The test substance is administered daily for the majority of the animal's lifespan (e.g., 24 months for rats). Doses are selected based on shorter-term toxicity studies to include a maximum tolerated dose (MTD).
-
Observations: Animals are monitored for clinical signs of toxicity and the development of tumors.
-
Pathology: At the end of the study, a full necropsy is performed, and tissues are examined microscopically for the presence of neoplasms.
Conclusion
The preclinical data for azilsartan medoxomil demonstrate that it is a potent and highly selective AT1 receptor blocker with long-lasting antihypertensive effects in relevant animal models. Its efficacy is superior to that of other ARBs in some preclinical comparisons. The safety profile is well-characterized, with toxicological findings being consistent with the pharmacological mechanism of action and the ARB class. The comprehensive preclinical package supported its further development and clinical use for the treatment of hypertension.
References
- 1. Unique binding behavior of the recently approved angiotensin II receptor blocker azilsartan compared with that of candesartan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Azilsartan Medoxomil (Edarbi): The Eighth Angiotensin II Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azilsartan Medoxomil for Treating Hypertension - Clinical Implications of Recent Trials | USC Journal [uscjournal.com]
- 5. go.drugbank.com [go.drugbank.com]
An In-Depth Technical Guide on the Potential Off-Target Effects of Azilsartan Medoxomil
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azilsartan (B1666440) medoxomil, a potent angiotensin II receptor blocker (ARB), is highly selective for the angiotensin II type 1 (AT1) receptor, its primary therapeutic target for the management of hypertension. This technical guide provides a comprehensive review of the available preclinical and clinical data regarding the potential off-target effects of its active moiety, azilsartan. While exhibiting a very favorable selectivity profile, emerging research suggests potential interactions with other cellular pathways, including the peroxisome proliferator-activated receptor-gamma (PPAR-γ) and signaling cascades implicated in cell proliferation. This document summarizes quantitative data on receptor binding affinities, details the experimental protocols used to investigate these effects, and presents signaling pathways and experimental workflows through standardized diagrams to facilitate a deeper understanding of azilsartan's broader pharmacological profile.
Introduction
Azilsartan medoxomil is a prodrug that is rapidly hydrolyzed to its active metabolite, azilsartan, upon oral administration. Azilsartan exerts its antihypertensive effects by selectively blocking the binding of angiotensin II to the AT1 receptor, a key regulator of blood pressure.[1] The high affinity and slow dissociation of azilsartan from the AT1 receptor contribute to its potent and sustained clinical efficacy.[2] While designed for high target specificity, the potential for off-target interactions is a critical consideration in drug development and safety assessment. This guide delves into the known and potential off-target effects of azilsartan, providing a technical resource for researchers in pharmacology and drug development.
AT1 Receptor Selectivity and Binding Affinity
Azilsartan demonstrates a high degree of selectivity for the AT1 receptor over the AT2 receptor, which is a key characteristic of its safety profile. In vitro studies have quantified this selectivity, showing a significantly greater affinity for the AT1 receptor.
Table 1: Receptor Binding Affinities of Azilsartan
| Receptor | Ligand | Assay Type | Kd (Dissociation Constant) | Reference |
| AT1 | Azilsartan | Radioligand Binding | 3.1 nM | [3] |
| AT2 | Azilsartan | Radioligand Binding | 121 µM | [3] |
This data indicates that azilsartan has an approximately 39,000-fold greater affinity for the AT1 receptor compared to the AT2 receptor.
Table 2: Inhibition of Angiotensin II Binding to Human AT1 Receptors (IC50 Values)
| Compound | IC50 (nM) - No Washout | IC50 (nM) - After Washout | Reference |
| Azilsartan | 2.6 | 7.4 | [4] |
| Olmesartan | 6.7 | 242.5 | |
| Telmisartan | 5.1 | 191.6 | |
| Valsartan | 44.9 | >10,000 | |
| Irbesartan | 15.8 | >10,000 |
The persistence of a low IC50 value for azilsartan after washout demonstrates its slow dissociation from the AT1 receptor compared to other ARBs.
Potential Off-Target Effects
Beyond its primary interaction with the AT1 receptor, several studies have explored other potential biological activities of azilsartan. These include effects on nuclear receptors and pathways involved in cell proliferation and inflammation.
Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ) Modulation
The interaction of azilsartan with PPAR-γ, a key regulator of glucose and lipid metabolism, has been a subject of investigation, with some conflicting findings.
Some studies suggest that azilsartan may act as a PPAR-γ agonist. Computational modeling has indicated an agonistic interaction, and in vivo studies in animal models of myocardial ischemia-reperfusion injury have shown that the cardioprotective effects of azilsartan are reversed by a PPAR-γ antagonist. However, the upregulation of PPAR-γ by azilsartan was reported to be less pronounced compared to telmisartan.
Conversely, other in vitro research indicates that azilsartan enhances adipogenesis and the expression of PPAR-γ target genes in 3T3-L1 preadipocytes without directly activating PPAR-γ in cell-based transactivation assays. This suggests a potential indirect mechanism of action on the PPAR-γ pathway.
-
PPAR-γ Agonist Activity Assay (Hypothetical based on similar studies):
-
Cell Line: HEK293T cells.
-
Plasmids: Co-transfection with a Gal4-PPAR-γ ligand-binding domain (LBD) fusion protein expression vector and a Gal4-responsive luciferase reporter plasmid.
-
Treatment: Cells are treated with varying concentrations of azilsartan, a known PPAR-γ agonist (e.g., rosiglitazone) as a positive control, and a vehicle control.
-
Measurement: Luciferase activity is measured after a defined incubation period (e.g., 24 hours) to determine the extent of PPAR-γ transactivation.
-
-
Adipocyte Differentiation Assay:
-
Cell Line: 3T3-L1 preadipocytes.
-
Induction of Differentiation: Confluent 3T3-L1 cells are treated with a differentiation cocktail typically containing 3-isobutyl-1-methylxanthine (B1674149) (IBMX), dexamethasone, and insulin, in the presence or absence of azilsartan.
-
Staining: After several days of differentiation, cells are fixed with formalin and stained with Oil Red O, a lipid-soluble dye, to visualize lipid droplet accumulation.
-
Quantification: The stained lipid droplets are eluted with isopropanol, and the absorbance is measured spectrophotometrically to quantify the extent of adipogenesis.
-
References
- 1. Molecular and cellular effects of azilsartan: a new generation angiotensin II receptor blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azilsartan as a Potent Antihypertensive Drug with Possible Pleiotropic Cardiometabolic Effects: A Review Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
- 4. Inhibition of NF-kB/IL-6/JAK2/STAT3 Pathway and Epithelial-Mesenchymal Transition in Breast Cancer Cells by Azilsartan [mdpi.com]
Methodological & Application
Application Notes and Protocols: Azilsartan Medoxomil in Animal Models of Hypertension
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azilsartan (B1666440) medoxomil is a potent and long-acting angiotensin II receptor blocker (ARB) approved for the treatment of hypertension.[1][2][3][4] It is a prodrug that is rapidly hydrolyzed to its active metabolite, azilsartan, in the gastrointestinal tract.[2] Azilsartan exhibits high selectivity and a strong affinity for the angiotensin II type 1 (AT1) receptor, leading to more effective and sustained blood pressure control compared to other ARBs. Its mechanism involves the selective blockade of AT1 receptors, which inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II.
In vivo studies in various animal models of hypertension have been crucial in elucidating the pharmacological profile of azilsartan medoxomil. These studies have not only confirmed its potent antihypertensive effects but have also revealed significant pleiotropic benefits, including insulin-sensitizing, renoprotective, and cardioprotective properties. This document provides a detailed overview of the in vivo studies, presenting quantitative data and experimental protocols for researchers investigating the effects of azilsartan medoxomil.
Mechanism of Action
Azilsartan is a selective AT1 receptor antagonist. The renin-angiotensin-aldosterone system (RAAS) plays a key role in blood pressure regulation. Angiotensin II, the primary effector of the RAAS, binds to AT1 receptors on vascular smooth muscle cells, causing vasoconstriction. It also stimulates aldosterone (B195564) secretion from the adrenal gland, leading to sodium and water retention. Azilsartan competitively blocks the AT1 receptor, thereby inhibiting these actions of angiotensin II, resulting in vasodilation, reduced aldosterone levels, and a decrease in blood pressure. Azilsartan has a more than 10,000-fold greater affinity for the AT1 receptor than for the AT2 receptor and dissociates from the AT1 receptor much more slowly than other ARBs, contributing to its long duration of action.
Caption: Mechanism of Azilsartan action within the Renin-Angiotensin-Aldosterone System (RAAS).
Quantitative Data Summary
The following tables summarize the quantitative data from key in vivo studies of azilsartan medoxomil in various animal models of hypertension.
Table 1: Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHRs)
| Parameter | Azilsartan Medoxomil | Olmesartan (B1677269) Medoxomil | Reference |
| Dose Range (Oral) | 0.1 - 1 mg/kg | 0.1 - 3 mg/kg | |
| Effect at 24h Post-Dose | Significant BP reduction at all doses | Significant BP reduction only at highest doses | |
| ED₂₅ Value | 0.41 mg/kg | 1.3 mg/kg | |
| PK-PD Model Doses | 0.3 and 1 mg/kg | N/A |
Table 2: Inhibition of Angiotensin II-Induced Pressor Response in Rats
| Parameter | Azilsartan Medoxomil | Olmesartan Medoxomil | Reference |
| ID₅₀ Value (Oral) | 0.12 mg/kg | 0.55 mg/kg | |
| Inhibition Duration | Effects lasted > 24 hours | Effects disappeared within 24 hours |
Table 3: Efficacy in Other Hypertensive Animal Models
| Animal Model | Treatment | Key Findings | Reference |
| Renal Hypertensive Dogs | Azilsartan medoxomil (0.1-1 mg/kg) vs. Olmesartan medoxomil (0.3-3 mg/kg) | Azilsartan medoxomil showed more potent and persistent blood pressure reduction. | |
| Spontaneously Hypertensive Obese Rats (SHROB) | Azilsartan medoxomil (oral, 56 days) | Lowered blood pressure, improved endothelial function, reduced albuminuria, nephrinuria, glomerular injury, and cardiac fibrosis. | |
| Wistar Fatty Rats | Azilsartan medoxomil vs. Olmesartan medoxomil | Azilsartan medoxomil exerted more potent antiproteinuric effects. | |
| Ang II-Induced Insulin-Resistant Rats | Azilsartan medoxomil co-treatment | Prevented impairment of insulin-mediated glucose transport in skeletal muscle. |
Experimental Protocols
Detailed methodologies are provided for key experiments cited in the literature.
General Experimental Workflow for In Vivo Hypertension Studies
The following diagram illustrates a typical workflow for evaluating antihypertensive agents in animal models.
Caption: General experimental workflow for preclinical evaluation of antihypertensive drugs.
Protocol: Antihypertensive Effects in Spontaneously Hypertensive Rats (SHRs)
This protocol is based on methodologies used to assess blood pressure reduction and duration of action.
-
1. Animals:
-
Use conscious Spontaneously Hypertensive (SH) rats (e.g., 200–250 g).
-
House animals under standard conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Allow for an acclimatization period of at least one week before the experiment.
-
-
2. Drug Preparation and Administration:
-
Prepare a suspension of azilsartan medoxomil in a suitable vehicle (e.g., 0.5% sodium carboxymethyl cellulose).
-
Administer the drug orally via gavage at desired doses (e.g., 0.1, 0.3, 1.0 mg/kg).
-
Include a vehicle-treated control group and potentially a comparator group (e.g., olmesartan medoxomil).
-
-
3. Blood Pressure Measurement:
-
Measure systolic blood pressure (SBP) and diastolic blood pressure (DBP) using a non-invasive tail-cuff method (manometry).
-
Train the animals to the procedure for several days before the study to minimize stress-induced fluctuations.
-
Record baseline blood pressure before drug administration.
-
Measure blood pressure at multiple time points post-administration (e.g., 2, 4, 6, 8, and 24 hours) to determine the time course and duration of the antihypertensive effect.
-
-
4. Data Analysis:
-
Calculate the change in blood pressure from baseline for each animal at each time point.
-
Compare the blood pressure reduction between treatment groups and the vehicle control using appropriate statistical tests (e.g., ANOVA).
-
Determine dose-response relationships and calculate parameters like ED₂₅ (the dose required to produce 25% of the maximal effect).
-
Protocol: Renal and Cardiovascular Protection in SHROB Model
This protocol is based on the methodology for evaluating the organ-protective effects of azilsartan medoxomil in a model of cardiometabolic syndrome.
-
1. Animals:
-
Use male Spontaneously Hypertensive Obese Rats (SHROB).
-
Use age-matched normotensive Wistar-Kyoto (WKY) rats as controls.
-
Acclimatize animals as described in Protocol 4.2.
-
-
2. Study Design and Drug Administration:
-
Divide SHROB rats into a vehicle-treated group and an azilsartan medoxomil-treated group.
-
Administer the vehicle or azilsartan medoxomil orally once daily for an extended period (e.g., 56 days).
-
-
3. Functional and Biochemical Assessments:
-
Blood Pressure: Monitor blood pressure periodically throughout the study.
-
Renal Function: Place rats in metabolic cages to collect 24-hour urine samples at baseline and end of study. Measure urinary albumin (albuminuria) and nephrin (B609532) (nephrinuria) excretion as markers of kidney injury.
-
Vascular Function: At the end of the study, assess vascular endothelial function in isolated aortic rings by measuring responses to vasodilators.
-
Cardiac Function: Perform echocardiography to assess left ventricular function and measure left ventricular hypertrophy.
-
-
4. Histological and Molecular Analysis:
-
At the end of the treatment period, euthanize the animals and harvest kidneys and hearts.
-
Kidney Histology: Fix kidney sections and stain (e.g., with Periodic acid-Schiff) to assess glomerular injury and tubular cast formation.
-
Cardiac Histology: Fix heart sections and stain (e.g., with Masson's trichrome) to quantify cardiac fibrosis.
-
Pleiotropic Effects and Signaling
Beyond blood pressure reduction, azilsartan medoxomil demonstrates beneficial effects on insulin (B600854) sensitivity and inflammation. Studies in diabetic and insulin-resistant animal models suggest that these effects may be mediated by mechanisms beyond simple AT1 receptor blockade, potentially involving the modulation of peroxisome proliferator-activated receptor gamma (PPARγ) and AMP-activated protein kinase (AMPK).
Caption: Potential signaling pathways for the pleiotropic effects of Azilsartan.
Conclusion
In vivo studies in animal models of hypertension have robustly characterized azilsartan medoxomil as a highly effective antihypertensive agent with a prolonged duration of action. The data consistently demonstrate its superiority over other ARBs, like olmesartan, in terms of potency and sustained blood pressure control. Furthermore, research in models of metabolic syndrome, such as the SHROB, highlights the significant end-organ protective benefits of azilsartan medoxomil, including marked improvements in renal and cardiovascular health. The protocols and data presented herein serve as a comprehensive resource for researchers aiming to investigate the multifaceted pharmacological effects of azilsartan medoxomil in preclinical settings.
References
- 1. Frontiers | Azilsartan as a Potent Antihypertensive Drug with Possible Pleiotropic Cardiometabolic Effects: A Review Study [frontiersin.org]
- 2. Azilsartan as a Potent Antihypertensive Drug with Possible Pleiotropic Cardiometabolic Effects: A Review Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azilsartan medoxomil in the management of hypertension: an evidence-based review of its place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Efficacy and safety of azilsartan medoxomil in the treatment of hypertension: a systematic review and meta-analysis [frontiersin.org]
Application Notes and Protocols for In Vitro Efficacy Testing of Azilsartan Medoxomil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azilsartan (B1666440) medoxomil is a prodrug that is rapidly hydrolyzed to its active metabolite, azilsartan, a potent and highly selective angiotensin II receptor blocker (ARB).[1][2][3] Azilsartan exhibits a strong and sustained blockade of the angiotensin II type 1 (AT1) receptor, which mediates the vasoconstrictive and aldosterone-secreting effects of angiotensin II, thereby exerting its antihypertensive effects.[1][4] In vitro studies have demonstrated its superior AT1 receptor binding and blockade activity compared to other ARBs. Beyond its primary role in blood pressure reduction, azilsartan has shown pleiotropic effects in various cell-based assays, suggesting potential benefits in cardiometabolic diseases.
These application notes provide detailed protocols for a selection of key in vitro assays to evaluate the efficacy of azilsartan.
Mechanism of Action: AT1 Receptor Blockade
Azilsartan medoxomil is designed for oral administration and undergoes rapid hydrolysis in the gastrointestinal tract to its active form, azilsartan. Azilsartan then selectively binds to the AT1 receptor with high affinity, preventing angiotensin II from binding and activating the receptor. This blockade of the AT1 receptor inhibits downstream signaling pathways responsible for vasoconstriction, inflammation, and fibrosis. Notably, azilsartan demonstrates a slower dissociation from the AT1 receptor compared to other ARBs, contributing to its prolonged duration of action. Some studies also suggest that azilsartan acts as an inverse agonist at the AT1 receptor.
Caption: Azilsartan's mechanism of action in the Renin-Angiotensin System.
Key In Vitro Efficacy Assays
AT1 Receptor Binding Assay
This assay is fundamental to characterizing the affinity of azilsartan for the AT1 receptor. Competitive radioligand binding studies are commonly employed to determine the binding affinity (Ki) of the compound.
Experimental Protocol:
-
Cell Membrane Preparation:
-
Culture cells expressing the human AT1 receptor (e.g., CHO or HEK293 cells) to confluency.
-
Harvest the cells and homogenize them in a cold buffer (e.g., Tris-HCl with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a fixed concentration of a radiolabeled AT1 receptor antagonist (e.g., [125I]Sar1,Ile8-Angiotensin II).
-
Add increasing concentrations of unlabeled azilsartan or a reference compound.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter, washing with cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model to determine the IC50 (the concentration of the drug that inhibits 50% of specific radioligand binding).
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Quantitative Data:
| Compound | Cell Type/Membrane | Radioligand | Ki (nM) |
| Azilsartan | Rat Liver Membranes | [125I][Sar1,Ile8]AngII | Data not available in provided search results |
| Candesartan (B1668252) | Rat Liver Membranes | [125I][Sar1,Ile8]AngII | Data not available in provided search results |
| Olmesartan | Rat Liver Membranes | [125I][Sar1,Ile8]AngII | Data not available in provided search results |
Note: Specific Ki values for azilsartan from a direct receptor binding assay were not found in the provided search results. However, studies consistently report its high affinity and slow dissociation from the AT1 receptor.
Assessment of Endothelial Function in HUVECs
This assay evaluates the protective effects of azilsartan against endothelial dysfunction, a key factor in cardiovascular disease. Oxidized low-density lipoprotein (ox-LDL) is often used to induce endothelial injury in vitro.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Culture Human Umbilical Vein Endothelial Cells (HUVECs) in appropriate media.
-
Seed the cells in multi-well plates and allow them to adhere.
-
Pre-treat the cells with varying concentrations of azilsartan (e.g., 3 and 6 µM) for a specified duration.
-
Induce endothelial dysfunction by treating the cells with ox-LDL (e.g., 100 µg/mL) for 24 hours.
-
-
Endpoint Measurements:
-
Gene and Protein Expression: Analyze the expression of key markers of endothelial function and inflammation, such as endothelial nitric oxide synthase (eNOS), lectin-type oxidized LDL receptor 1 (LOX-1), monocyte chemotactic protein-1 (MCP-1), and C-X-C motif chemokine ligand 1 (CXCL1), using qRT-PCR and Western blotting.
-
Nitric Oxide (NO) Production: Measure the production of NO, a key vasodilator, using a fluorescent probe like DAF-FM DA.
-
Endothelial Permeability: Assess the integrity of the endothelial monolayer using a FITC-dextran permeation assay.
-
Quantitative Data Summary of Azilsartan's Effects on ox-LDL-induced Changes in HUVECs:
| Parameter | ox-LDL (100 µg/mL) | ox-LDL + Azilsartan (3 µM) | ox-LDL + Azilsartan (6 µM) |
| LOX-1 Expression | Significantly Increased | Significantly Suppressed | Significantly Suppressed |
| eNOS Expression | Significantly Suppressed | Greatly Elevated | Greatly Elevated |
| NO Production | Significantly Inhibited | Significantly Promoted | Significantly Promoted |
| MCP-1 Expression | Significantly Elevated | Significantly Suppressed | Significantly Suppressed |
| CXCL1 Expression | Significantly Elevated | Significantly Suppressed | Significantly Suppressed |
| Endothelial Permeability | Significantly Increased | Greatly Reversed | Greatly Reversed |
Based on findings from a study on ox-LDL-induced endothelial dysfunction.
Caption: Workflow for assessing azilsartan's effect on endothelial function.
Adipogenesis Assay in 3T3-L1 Preadipocytes
This assay investigates the potential pleiotropic effects of azilsartan on adipocyte differentiation and metabolism.
Experimental Protocol:
-
Cell Culture and Differentiation:
-
Culture 3T3-L1 preadipocytes in a growth medium until they reach confluence.
-
Two days post-confluence, induce differentiation by switching to a differentiation medium containing a cocktail of inducers (e.g., insulin (B600854), dexamethasone, and IBMX).
-
Treat the cells with various concentrations of azilsartan during the differentiation process.
-
After a few days, switch to a maintenance medium containing insulin and continue the culture.
-
-
Assessment of Adipogenesis:
-
Oil Red O Staining: After approximately 8-10 days of differentiation, fix the cells and stain them with Oil Red O solution to visualize the accumulation of lipid droplets, a hallmark of mature adipocytes.
-
Gene Expression Analysis: Analyze the expression of key adipogenic and metabolic genes, such as peroxisome proliferator-activated receptor-γ (PPARγ), adiponectin, and leptin, using qRT-PCR.
-
Quantitative Data:
In cultured 3T3-L1 preadipocytes, azilsartan was found to enhance adipogenesis and had greater effects than valsartan (B143634) on the expression of genes encoding PPARα, PPARδ, leptin, adipsin, and adiponectin.
Vascular Smooth Muscle Cell (VSMC) Proliferation Assay
This assay assesses the ability of azilsartan to inhibit the proliferation of vascular smooth muscle cells, a process that contributes to vascular remodeling in hypertension.
Experimental Protocol:
-
Cell Culture and Proliferation Induction:
-
Culture primary vascular smooth muscle cells (e.g., from rat aorta) in an appropriate medium.
-
Seed the cells in multi-well plates and serum-starve them to synchronize the cell cycle.
-
Induce proliferation by stimulating the cells with a mitogen, such as angiotensin II or platelet-derived growth factor (PDGF).
-
Treat the cells with different concentrations of azilsartan in the presence of the mitogen.
-
-
Measurement of Proliferation:
-
BrdU Incorporation Assay: Measure the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU) into newly synthesized DNA as an indicator of cell proliferation.
-
Cell Counting: Directly count the number of cells using a hemocytometer or an automated cell counter.
-
MTT Assay: Use a colorimetric assay, such as the MTT assay, to measure cell viability and proliferation.
-
Quantitative Data:
In aortic endothelial cells, azilsartan inhibited cell proliferation at concentrations as low as 1 μmol/l, whereas valsartan showed little to no antiproliferative effects at concentrations below 10 μmol/l.
MAPK Signaling Pathway Activation Assay
This assay investigates the effect of azilsartan on the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell proliferation, differentiation, and inflammation.
Experimental Protocol:
-
Cell Culture and Stimulation:
-
Culture a relevant cell line (e.g., vascular smooth muscle cells).
-
Serum-starve the cells to reduce basal MAPK activity.
-
Pre-treat the cells with azilsartan for a specified time.
-
Stimulate the cells with an agonist that activates the MAPK pathway (e.g., angiotensin II).
-
-
Detection of MAPK Phosphorylation:
-
Lyse the cells at different time points after stimulation.
-
Use Western blotting to detect the phosphorylation of key MAPK proteins, such as ERK1/2, JNK, and p38, using phospho-specific antibodies.
-
Normalize the levels of phosphorylated proteins to the total protein levels.
-
Quantitative Data:
Azilsartan, but not valsartan, was found to block angiotensin II-induced activation of mitogen-activated protein kinase in vascular smooth muscle cells 4-8 hours after washout of the drug from the incubation media.
References
- 1. Unique binding behavior of the recently approved angiotensin II receptor blocker azilsartan compared with that of candesartan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azilsartan ameliorates ox-LDL-induced endothelial dysfunction via promoting the expression of KLF2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioscience.co.uk [bioscience.co.uk]
- 4. Unique binding behavior of the recently approved angiotensin II receptor blocker azilsartan compared with that of candesartan - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Stability-Indicating HPLC Method for the Analysis of Azilsartan Medoxomil
Introduction
Azilsartan (B1666440) medoxomil is a potent angiotensin II receptor blocker used in the treatment of hypertension.[1][2] It functions by selectively blocking the AT1 receptor, thereby inhibiting the vasoconstrictor effects of angiotensin II.[3] Given its critical role in managing a chronic condition, ensuring the quality, purity, and stability of azilsartan medoxomil in bulk drug and pharmaceutical dosage forms is paramount. High-Performance Liquid Chromatography (HPLC) is the preferred analytical technique for this purpose due to its specificity, sensitivity, and accuracy.[4]
This application note details a robust, stability-indicating reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of azilsartan medoxomil. The method is developed and validated according to the International Conference on Harmonisation (ICH) guidelines.[3][5]
Physicochemical Properties
Azilsartan medoxomil is a white to off-white crystalline powder.[2][6] It is practically insoluble in water but is freely soluble in organic solvents like methanol (B129727) and acetonitrile (B52724).[2][6][7] These solubility characteristics make it highly suitable for analysis by reversed-phase HPLC.
Method Development and Optimization
The primary objective was to develop a simple, rapid, and reliable HPLC method capable of separating azilsartan medoxomil from its potential degradation products.
-
Column Selection: A C18 column is the standard choice for reversed-phase chromatography of moderately polar to non-polar compounds like azilsartan medoxomil. Several studies have successfully used C18 columns (e.g., 250 mm x 4.6 mm, 5 µm particle size) to achieve good peak shape and resolution.[4][5][6][8]
-
Wavelength Selection: A UV scan of azilsartan medoxomil in a suitable solvent (e.g., mobile phase) shows maximum absorbance around 248-249 nm.[3][4][5] Therefore, 248 nm was selected as the detection wavelength to ensure high sensitivity.
-
Mobile Phase Optimization: The mobile phase was optimized to achieve a symmetric peak shape and a reasonable retention time. A combination of an acidic buffer and an organic modifier is effective. Various combinations, such as phosphate (B84403) buffer and acetonitrile or methanol, have been reported.[4][5] A mobile phase consisting of a potassium dihydrogen phosphate buffer (pH adjusted to 4.0) and acetonitrile in a 60:40 v/v ratio was found to provide optimal separation with good peak symmetry.[3][4][8]
Proposed Chromatographic Method
The optimized chromatographic conditions for the analysis of azilsartan medoxomil are summarized in the table below.
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography (HPLC) System |
| Column | Hypersil BDS C18 (250 x 4.6 mm, 5µm)[4][8] |
| Mobile Phase | 0.05M Potassium Dihydrogen Phosphate (pH 4.0 with Orthophosphoric Acid) : Acetonitrile (60:40 v/v)[3][4] |
| Flow Rate | 1.0 mL/min[3][4][5][8] |
| Detection Wavelength | 248 nm[3][4][8] |
| Injection Volume | 10 µL[5] |
| Column Temperature | Ambient |
| Run Time | 10 minutes[4] |
| Retention Time | Approximately 3.8 minutes[3][4][8] |
Experimental Protocols
Protocol 1: Preparation of Solutions
-
Mobile Phase Preparation: Prepare a 0.05M solution of potassium dihydrogen phosphate in HPLC grade water. Adjust the pH to 4.0 ± 0.5 using orthophosphoric acid.[3] Mix this buffer with acetonitrile in a 60:40 v/v ratio. Filter the mixture through a 0.45 µm membrane filter and degas by sonication for 10-15 minutes.[5][9]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of azilsartan medoxomil working standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase.[10]
-
Working Standard Solution (40 µg/mL): From the standard stock solution, pipette 4 mL into a 100 mL volumetric flask and dilute to the mark with the mobile phase.
-
Sample Preparation (Tablets): Weigh and finely powder no fewer than 20 tablets. Transfer an amount of powder equivalent to 40 mg of azilsartan medoxomil into a 100 mL volumetric flask.[2] Add approximately 70 mL of diluent (mobile phase), sonicate for 15 minutes to ensure complete dissolution, and then dilute to the mark.[2] Filter the solution through a 0.45 µm syringe filter. Further dilute 1 mL of the filtrate to 10 mL with the mobile phase to obtain a final concentration of 40 µg/mL.
Protocol 2: Method Validation
The developed method was validated as per ICH guidelines for parameters including system suitability, specificity, linearity, accuracy, precision, LOD, LOQ, and robustness.[3][4]
-
System Suitability: Inject the working standard solution (40 µg/mL) six times. The system is deemed suitable for analysis if the %RSD of the peak area is not more than 2.0%, the theoretical plates are greater than 2000, and the tailing factor is not more than 2.0.[5]
-
Specificity (Forced Degradation): Perform forced degradation studies as detailed in Protocol 3. The method is specific if the azilsartan peak is well-resolved from any degradation products and placebo peaks.
-
Linearity: Prepare a series of solutions from the stock solution in the concentration range of 10-60 µg/mL.[3][4] Inject each concentration in triplicate. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (R²).
-
Accuracy (Recovery): Perform recovery studies by spiking a known amount of placebo with the active ingredient at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration).[6] Calculate the percentage recovery for each level.
-
Precision:
-
Intra-day Precision (Repeatability): Analyze six replicate samples of the same batch at the target concentration (40 µg/mL) on the same day.
-
Inter-day Precision (Intermediate Precision): Repeat the analysis on a different day with a different analyst or instrument. Calculate the %RSD for the results.
-
-
LOD and LOQ: Determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ) based on the signal-to-noise ratio method, typically at ratios of 3:1 for LOD and 10:1 for LOQ.[9]
-
Robustness: Evaluate the method's reliability by introducing small, deliberate variations in chromatographic conditions, such as flow rate (±0.1 mL/min), mobile phase composition (±2%), and detection wavelength (±2 nm).[6]
Protocol 3: Forced Degradation Studies
To establish the stability-indicating nature of the method, azilsartan medoxomil was subjected to various stress conditions.
-
Acid Degradation: Add 1 mL of stock solution to 3 mL of 0.1 N HCl and sonicate at 60°C for 30 minutes. Neutralize the solution with 0.1 N NaOH and dilute to a final concentration of 40 µg/mL.[6]
-
Alkaline Degradation: Add 1 mL of stock solution to 3 mL of 0.1 N NaOH and sonicate at 60°C for 30 minutes. Neutralize with 0.1 N HCl and dilute to a final concentration of 40 µg/mL.[6]
-
Oxidative Degradation: Treat 1 mL of stock solution with 1 mL of 10% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.[11] Dilute to a final concentration of 40 µg/mL.
-
Thermal Degradation: Expose the solid drug powder in a petri dish to a temperature of 105°C in a hot air oven for 24 hours.[2][11] Prepare a 40 µg/mL solution from the stressed powder.
-
Photolytic Degradation: Expose a 100 µg/mL standard solution to direct sunlight for at least 3 hours or in a photostability chamber.[6] Dilute to a final concentration of 40 µg/mL.
Data Presentation and Results
The following tables summarize the expected results from the method validation experiments.
Table 1: System Suitability Results
| Parameter | Acceptance Criteria | Typical Result |
|---|---|---|
| Retention Time (min) | - | ~3.8 |
| Tailing Factor | ≤ 2.0 | 1.1 - 1.7[5] |
| Theoretical Plates | > 2000 | > 5000[5] |
| % RSD of Peak Area | ≤ 2.0% | < 1.0% |
Table 2: Linearity and Range
| Parameter | Typical Result |
|---|---|
| Linearity Range | 10 - 60 µg/mL[3][4] |
| Correlation Coefficient (R²) | ≥ 0.999[5] |
| Regression Equation | y = 56665x + 18966[3] |
Table 3: Accuracy (Recovery Study)
| Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
|---|---|---|---|
| 50% | 20 | 19.95 | 99.75% |
| 100% | 40 | 39.92 | 99.80%[3][8] |
| 150% | 60 | 59.94 | 99.90% |
Table 4: Precision Study
| Precision Type | % RSD | Acceptance Criteria |
|---|---|---|
| Intra-day (n=6) | 0.20% - 0.48%[4][6] | ≤ 2.0% |
| Inter-day (n=6) | 0.37% - 0.47%[4][6] | ≤ 2.0% |
Table 5: LOD, LOQ, and Robustness
| Parameter | Typical Result |
|---|---|
| LOD | 0.01 - 0.0189 µg/mL[5][12] |
| LOQ | 0.03 - 0.04 µg/mL[5][12] |
| Robustness | %RSD for all varied conditions < 2.0% |
Table 6: Summary of Forced Degradation Studies
| Stress Condition | Observation |
|---|---|
| Acid (0.1 N HCl) | Minor degradation observed.[5] |
| Alkali (0.1 N NaOH) | Significant degradation observed.[10] |
| Oxidative (10% H₂O₂) | Minor degradation observed.[5] |
| Thermal (105°C) | Drug found to be relatively stable.[5][13] |
| Photolytic | Drug found to be susceptible to photolytic degradation.[13] |
Visualizations
Caption: A workflow diagram illustrating the logical progression of HPLC method development.
Caption: Logical relationship of key parameters for HPLC method validation per ICH guidelines.
Conclusion
The proposed RP-HPLC method for the determination of azilsartan medoxomil is simple, accurate, precise, and specific. The validation results confirm that the method is reliable and suitable for its intended purpose. The successful separation of the drug from its degradation products demonstrates that the method is stability-indicating. Therefore, this method can be effectively employed for routine quality control analysis and stability testing of azilsartan medoxomil in bulk and pharmaceutical formulations.[1][3]
References
- 1. Stability-indicating HPLC analysis of Azilsartan Medoxomil potassium: A QbD-based method development and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alliedacademies.org [alliedacademies.org]
- 3. rjptonline.org [rjptonline.org]
- 4. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 5. ijper.org [ijper.org]
- 6. pjps.pk [pjps.pk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ukaazpublications.com [ukaazpublications.com]
- 10. iajps.com [iajps.com]
- 11. rsisinternational.org [rsisinternational.org]
- 12. biomedres.info [biomedres.info]
- 13. jyoungpharm.org [jyoungpharm.org]
Application Note: Synthesis and Generation of Azilsartan Medoxomil Impurities
Audience: Researchers, scientists, and drug development professionals.
Introduction
Azilsartan (B1666440) medoxomil is an angiotensin II receptor blocker (ARB) used for the treatment of hypertension. As with any active pharmaceutical ingredient (API), the presence of impurities can significantly impact the quality, safety, and efficacy of the final drug product. Regulatory bodies like the International Conference on Harmonisation (ICH) mandate the identification and characterization of any impurity present at a level of 0.10% or higher. Therefore, the synthesis and isolation of potential process-related and degradation impurities are crucial for developing validated analytical methods, conducting toxicological studies, and ensuring the overall quality of the drug substance.
This document provides detailed protocols for the synthesis of known process-related impurities of azilsartan medoxomil and for the generation of degradation products through forced degradation studies, as established in the scientific literature.
Synthesis of Process-Related Impurities
Process-related impurities are by-products formed during the synthesis of the API. Having pure reference standards for these impurities is essential for their quantification in the final API. Below are protocols derived from published synthetic routes.
Synthesis of Azilsartan (Impurity I)
Azilsartan is the active metabolite of the prodrug azilsartan medoxomil and a primary impurity. It can be synthesized by the hydrolysis of the corresponding methyl ester intermediate.
Experimental Protocol:
-
Hydrolysis: A mixture of crude methyl 2-ethoxy-1-((2′-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)biphenyl-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate (200 g, 425 mmol) and an aqueous sodium hydroxide (B78521) solution (100 g NaOH in 2 L of water, 2.5 mol) is stirred at 50°C for 3 hours. Progress should be monitored by HPLC.[1]
-
Acidification & Precipitation: The reaction mixture is diluted with acetone (B3395972) (1 L) and then acidified with acetic acid (approx. 150 mL) at 45°C.[1]
-
Crystallization: The mixture is diluted with water (700 mL) and slowly cooled to 20°C over 4 hours.[1]
-
Isolation: The resulting slurry is stirred for an additional hour at 20°C. The precipitate (Azilsartan) is collected by filtration, washed with water, and dried.[1]
Synthesis of Related Substance E (Amide Impurity)
This impurity can be formed from the nitrile precursor during the synthesis.
Experimental Protocol:
-
Reagent Preparation: A mixture of hydroxylamine (B1172632) hydrochloride (16 g, 0.2302 mol) in ethanol (B145695) (180 ml) is stirred at room temperature for 60 minutes. Sodium carbonate (18.7 g, 0.1764 mol) is then added slowly over 60 minutes. The mixture is maintained at 50°C for another 60 minutes.[2]
-
Reaction: To the resulting mixture, 1-[(2´-cyanobiphenyl-4-yl) methyl]-2-ethoxy benzimidazole (B57391) -7-carboxylate (5 g, 0.0121 mol) is added.
-
Monitoring and Isolation: The reaction is monitored by thin-layer chromatography (TLC) or HPLC. Upon completion, the product is isolated using standard work-up and purification procedures.
Generation of Impurities via Forced Degradation
Forced degradation (or stress testing) is used to generate degradation products that could form under various environmental conditions. This helps in developing stability-indicating analytical methods. Azilsartan has been shown to be susceptible to degradation under hydrolytic (acidic, alkaline, neutral) and photolytic conditions.
Hydrolytic Degradation
Protocol for Acid, Alkaline, and Neutral Hydrolysis:
-
Sample Preparation: For each condition, separately mix approximately 0.1 g of Azilsartan with 100 ml of the stress agent (0.1 M HCl for acid, 0.1 M NaOH for alkali, and HPLC-grade water for neutral) in 100 ml volumetric flasks.
-
Stress Condition: Place each flask in a high-precision water bath at 85°C for 8 hours.
-
Sample Processing: After the incubation period, cool the flasks to room temperature. Neutralize the acid and alkali hydrolyzed solutions before dilution.
-
Analysis: Dilute the samples (typically up to 10 times) with methanol (B129727) or a suitable mobile phase and analyze by HPLC.
Oxidative Degradation
Protocol for Oxidation:
-
Sample Preparation: Disperse approximately 0.1 g of Azilsartan in 100 ml of 30% hydrogen peroxide (H₂O₂) in a volumetric flask.
-
Stress Condition: Keep the flask at room temperature in the dark for 24 hours.
-
Sample Processing & Analysis: Dilute the sample with methanol and analyze by HPLC.
Thermal Degradation
Protocol for Dry Heat:
-
Sample Preparation: Place the solid Azilsartan API in amber-colored vials.
-
Stress Condition: Expose the sample to a temperature of 50°C for 30 days.
-
Sample Processing & Analysis: After the stress period, dissolve a known quantity of the sample in a suitable solvent and analyze by HPLC.
Data Presentation
The impurities generated from synthesis and forced degradation studies are typically characterized and quantified using chromatographic methods.
Table 1: Summary of Degradation Products from Forced Degradation Studies of Azilsartan.
| Stress Condition | Degradation Products Formed | Notes |
|---|---|---|
| Acid Hydrolysis | Products I, II, III | Drug is susceptible to acid degradation. |
| Alkaline Hydrolysis | Products I, III, IV | Product IV is formed exclusively in alkaline medium. |
| Neutral Hydrolysis (Water) | Products I, II, III | Degradation occurs in water under heat and light. |
| Oxidative (H₂O₂) | No significant degradation reported | The drug is relatively stable to oxidation. |
| Thermal (Dry Heat) | No significant degradation reported | The solid drug is relatively stable to dry heat. |
| Photolysis | Products I, II, III | Drug is susceptible to photolytic degradation. |
Product I: 2-ethoxy-3H-benzoimidazole-4-carboxylic acid (known process impurity). Product II: Deethylated Azilsartan. Product III: 3-[2'-(1H-diazirin-3-yl)-biphenyl]-4-ylmethyl]-2-ethoxy-3H-benzoimidazole-4-carboxylic acid. Product IV: Decarboxylated Azilsartan.
Visualizations
Synthesis Pathway Diagram
Caption: Synthesis of Azilsartan Impurities.
Experimental Workflow Diagram
References
Application Notes and Protocols for Azilsartan Medoxomil in Cardiovascular Disease Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing azilsartan (B1666440) medoxomil, a potent and selective angiotensin II receptor blocker (ARB), in preclinical cardiovascular disease research. The following sections detail the mechanism of action, experimental protocols for key cardiovascular disease models, and expected quantitative outcomes.
Introduction and Mechanism of Action
Azilsartan medoxomil is a prodrug that is rapidly hydrolyzed to its active metabolite, azilsartan, in the gastrointestinal tract. Azilsartan exhibits high affinity for and slow dissociation from the angiotensin II type 1 (AT1) receptor, leading to a potent and long-lasting blockade of the renin-angiotensin-aldosterone system (RAAS).[1][2] By inhibiting the binding of angiotensin II to the AT1 receptor, azilsartan effectively counteracts vasoconstriction, aldosterone (B195564) secretion, and the pro-hypertrophic and pro-fibrotic effects of angiotensin II on cardiovascular tissues.[3]
Beyond its primary antihypertensive effects, preclinical studies suggest that azilsartan possesses pleiotropic effects, including the amelioration of cardiac hypertrophy, fibrosis, and endothelial dysfunction, making it a valuable tool for investigating the pathophysiology of various cardiovascular diseases.[3][4]
Key Cardiovascular Disease Research Models
Cardiac Hypertrophy and Heart Failure Model: Transverse Aortic Constriction (TAC)
The TAC model in mice is a widely used surgical procedure to induce pressure overload on the left ventricle, leading to cardiac hypertrophy and subsequent transition to heart failure.
Experimental Protocol:
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Anesthesia: Anesthetize the mouse using isoflurane (B1672236) (2-3% for induction, 1.5% for maintenance) delivered in oxygen.
-
Surgical Procedure:
-
Place the anesthetized mouse in a supine position on a heating pad to maintain body temperature.
-
Perform a thoracotomy to expose the aortic arch.
-
Ligate the transverse aorta between the innominate and left common carotid arteries with a 7-0 silk suture against a 27-gauge needle to create a standardized constriction.
-
Remove the needle to allow for blood flow through the constricted aorta.
-
Close the chest cavity and suture the skin incision.
-
-
Azilsartan Medoxomil Administration:
-
Dosage: 1 mg/kg/day or 10 mg/kg/day, administered via oral gavage.
-
Treatment Duration: Begin treatment 1 week post-TAC surgery and continue for 4-8 weeks.
-
-
Assessment of Cardiac Function and Remodeling:
-
Echocardiography: Perform transthoracic echocardiography at baseline and at the end of the treatment period to measure parameters such as left ventricular ejection fraction (LVEF), fractional shortening (FS), left ventricular internal dimension at end-diastole (LVIDd), and posterior wall thickness (PWT).
-
Histological Analysis: At the end of the study, euthanize the animals, excise the hearts, and fix in 10% formalin. Embed in paraffin (B1166041) and section for:
-
Masson's Trichrome or Picrosirius Red Staining: To quantify the extent of cardiac fibrosis.
-
Wheat Germ Agglutinin (WGA) Staining: To measure cardiomyocyte cross-sectional area as an indicator of hypertrophy.
-
-
Experimental Workflow for TAC Model
Caption: Workflow for the Transverse Aortic Constriction (TAC) model.
Myocardial Infarction (MI) Model: Left Anterior Descending (LAD) Coronary Artery Ligation
The LAD ligation model in mice or rats is a standard method to induce myocardial infarction and study the subsequent cardiac remodeling and heart failure.
Experimental Protocol:
-
Animal Model: Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (8-10 weeks old).
-
Anesthesia and Ventilation: Anesthetize the animal with isoflurane and mechanically ventilate.
-
Surgical Procedure:
-
Perform a left thoracotomy to expose the heart.
-
Permanently ligate the left anterior descending (LAD) coronary artery with a 6-0 silk suture.
-
Successful ligation is confirmed by the immediate appearance of a pale, ischemic area in the myocardium.
-
Close the chest and suture the incision.
-
-
Azilsartan Medoxomil Administration:
-
Dosage: 0.1 mg/kg/day (low dose) or 1.0 mg/kg/day (high dose) in mice, administered via oral gavage. 10 mg/kg/day in rats, administered orally.
-
Treatment Duration: Begin treatment immediately after surgery and continue for 2-4 weeks.
-
-
Assessment of Cardiac Function and Infarct Size:
-
Echocardiography: Measure LVEF, FS, and ventricular dimensions at baseline (before MI) and at the end of the study.
-
Histological Analysis:
-
Triphenyltetrazolium Chloride (TTC) Staining: To determine the infarct size as a percentage of the area at risk.
-
Picrosirius Red Staining: To assess collagen deposition and fibrosis in the infarct and remote zones.
-
-
Experimental Workflow for MI Model
Caption: Workflow for the Myocardial Infarction (MI) model.
Atherosclerosis Model: Apolipoprotein E-deficient (ApoE-/-) Mice
ApoE-/- mice on a high-fat diet are a widely accepted model for studying the pathogenesis of atherosclerosis.
Experimental Protocol:
-
Animal Model: Male ApoE-/- mice (6-8 weeks old).
-
Diet: Feed a high-fat "Western-type" diet (containing 21% fat and 0.15% cholesterol) for 12-16 weeks to induce atherosclerotic plaque formation.
-
Azilsartan Medoxomil Administration:
-
Dosage: 0.1-10 mg/kg/day, administered in the drinking water or via oral gavage.
-
Treatment Duration: Administer concurrently with the high-fat diet.
-
-
Assessment of Atherosclerosis:
-
Aortic Plaque Analysis: At the end of the study, euthanize the mice and perfuse the vasculature with saline followed by formalin.
-
Excise the entire aorta and stain with Oil Red O to visualize lipid-rich plaques.
-
Quantify the plaque area as a percentage of the total aortic surface area.
-
Histological Analysis of Aortic Root: Section the aortic root and stain with Hematoxylin and Eosin (H&E) for general morphology and Masson's Trichrome to assess collagen content within the plaques.
-
Endothelial Dysfunction Model: In Vitro study with Human Umbilical Vein Endothelial Cells (HUVECs)
This in vitro model is used to investigate the direct effects of azilsartan on endothelial cell function, which is often impaired in cardiovascular diseases.
Experimental Protocol:
-
Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in appropriate endothelial cell growth medium.
-
Induction of Endothelial Dysfunction: Treat HUVECs with oxidized low-density lipoprotein (ox-LDL) (50-100 µg/mL) for 24 hours to induce endothelial dysfunction.
-
Azilsartan Treatment:
-
Concentration: Pre-treat cells with azilsartan (1-10 µM) for 2 hours before the addition of ox-LDL.
-
-
Assessment of Endothelial Function:
-
Nitric Oxide (NO) Production: Measure NO levels in the culture supernatant using the Griess assay.
-
Expression of Adhesion Molecules: Analyze the expression of VCAM-1 and ICAM-1 using Western blotting or qPCR.
-
Monocyte Adhesion Assay: Co-culture fluorescently labeled monocytes (e.g., THP-1 cells) with the treated HUVEC monolayer and quantify monocyte adhesion.
-
Endothelial Permeability Assay: Measure the passage of fluorescently labeled dextran (B179266) across the HUVEC monolayer.
-
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes from studies using azilsartan medoxomil in various cardiovascular disease models.
Table 1: Effects of Azilsartan Medoxomil on Cardiac Function and Remodeling in a Mouse MI Model
| Parameter | Control (Vehicle) | Azilsartan (0.1 mg/kg/day) | Azilsartan (1.0 mg/kg/day) |
| Infarct Size (%) | 52.7 ± 3.5 | 40.8 ± 4.1 | 35.8 ± 3.9** |
| LVEF (%) | 35.2 ± 2.8 | 45.1 ± 3.2 | 48.9 ± 3.5 |
| FS (%) | 18.1 ± 1.5 | 23.5 ± 1.8* | 25.6 ± 2.0 |
| LVIDd (mm) | 5.1 ± 0.2 | 4.6 ± 0.2 | 4.4 ± 0.1** |
| Cardiac Fibrosis (Remote, %) | 3.2 ± 0.4 | 2.1 ± 0.3 | 1.8 ± 0.2** |
| *p < 0.05 vs. Control; **p < 0.01 vs. Control. Data are presented as mean ± SEM. |
Table 2: Effects of Azilsartan on ox-LDL-induced Endothelial Dysfunction in HUVECs
| Parameter | Control | ox-LDL (100 µg/mL) | ox-LDL + Azilsartan (3 µM) | ox-LDL + Azilsartan (6 µM) |
| MCP-1 (pg/mL) | 86.5 | 366.8 | 272.9 | 213.2 |
| CXCL1 (pg/mL) | 123.6 | 491.8 | 356.2 | 287.7 |
| Endothelial Permeability (%) | 19.5 | 75.3 | 52.1 | 41.6 |
Signaling Pathways Modulated by Azilsartan
Azilsartan exerts its cardioprotective effects by modulating several key signaling pathways involved in the pathophysiology of cardiovascular diseases.
Inhibition of Angiotensin II / AT1R-Mediated Pro-fibrotic Signaling
Angiotensin II, via the AT1 receptor, is a potent inducer of cardiac fibrosis. It activates downstream signaling cascades, including the TGF-β/Smad pathway, leading to the differentiation of fibroblasts into myofibroblasts and excessive extracellular matrix (ECM) deposition. Azilsartan, by blocking the AT1 receptor, effectively inhibits these pro-fibrotic signals.
Angiotensin II Pro-fibrotic Signaling Pathway
Caption: Azilsartan blocks Ang II-induced pro-fibrotic signaling.
Amelioration of Endothelial Dysfunction via KLF2 Upregulation
Oxidized LDL (ox-LDL) contributes to atherosclerosis by inducing endothelial dysfunction. It downregulates the transcription factor Krüppel-like Factor 2 (KLF2), a key regulator of endothelial homeostasis. Azilsartan has been shown to counteract the effects of ox-LDL by upregulating KLF2 expression, thereby restoring endothelial function.
Azilsartan's Effect on Endothelial Dysfunction Pathway
Caption: Azilsartan ameliorates endothelial dysfunction via KLF2.
Conclusion
Azilsartan medoxomil is a valuable pharmacological tool for investigating the role of the renin-angiotensin system in the pathophysiology of a range of cardiovascular diseases. The protocols and data presented here provide a foundation for researchers to design and execute robust preclinical studies to explore the therapeutic potential of AT1 receptor blockade in cardiac hypertrophy, heart failure, myocardial infarction, and atherosclerosis.
References
- 1. Azilsartan Medoxomil | RAAS | TargetMol [targetmol.com]
- 2. Azilsartan medoxomil in the management of hypertension: an evidence-based review of its place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Pivotal Role of TGF-β/Smad Signaling in Cardiac Fibrosis: Non-coding RNAs as Effectual Players - PMC [pmc.ncbi.nlm.nih.gov]
Application of Azilsartan Medoxomil in Renal Protection Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azilsartan (B1666440) medoxomil, a potent and selective angiotensin II receptor blocker (ARB), has demonstrated significant promise in providing renal protection beyond its primary antihypertensive effects.[1][2][3] As a prodrug, it is rapidly hydrolyzed to its active metabolite, azilsartan, which effectively blocks the renin-angiotensin-aldosterone system (RAAS) by binding to the angiotensin II type 1 (AT1) receptor.[4][5] This blockade mitigates the vasoconstrictive and aldosterone-secreting effects of angiotensin II, which are key contributors to the pathophysiology of chronic kidney disease (CKD). Preclinical and clinical studies have highlighted its potential in reducing proteinuria, inflammation, oxidative stress, and fibrosis within the kidneys. These application notes provide a comprehensive overview of the use of azilsartan medoxomil in renal protection studies, including detailed experimental protocols and a summary of key findings.
Mechanism of Action in Renal Protection
Azilsartan medoxomil exerts its renoprotective effects through a multi-faceted mechanism primarily centered on the inhibition of the RAAS. Angiotensin II, a key effector molecule of this system, contributes to kidney damage through various pathways. By selectively blocking the AT1 receptor, azilsartan interrupts these detrimental processes.
Key Protective Actions:
-
Reduction of Intraglomerular Pressure: By inhibiting angiotensin II-mediated vasoconstriction of the efferent arteriole, azilsartan reduces pressure within the glomeruli, thereby decreasing hyperfiltration-induced injury and albuminuria.
-
Anti-inflammatory Effects: Azilsartan has been shown to reduce renal inflammation by decreasing the infiltration of macrophages and lowering the levels of pro-inflammatory markers such as monocyte chemoattractant protein-1 (MCP-1).
-
Anti-oxidative Stress: The drug mitigates oxidative stress in the kidneys by reducing the levels of markers like malondialdehyde (MDA).
-
Anti-fibrotic Properties: By blocking angiotensin II signaling, azilsartan can help to reduce the expression of pro-fibrotic factors, thus attenuating the progression of renal fibrosis.
-
Podocyte Protection: Evidence suggests that azilsartan helps in preserving podocyte function and integrity, as indicated by reduced nephrinuria.
Preclinical Studies: Evidence from Animal Models
Preclinical research utilizing various animal models of hypertension and metabolic syndrome has provided a solid foundation for the renoprotective effects of azilsartan medoxomil.
Zucker Diabetic Fatty (ZDF) Rat Model
The ZDF rat is a well-established model of type 2 diabetes, obesity, and diabetic nephropathy. Studies using this model have demonstrated that azilsartan medoxomil treatment can significantly ameliorate kidney damage.
Summary of Findings in ZDF Rats:
| Parameter | Vehicle Control (ZDF) | Azilsartan Medoxomil (ZDF) | Key Findings | Reference |
| Systolic Blood Pressure | 181±6 mmHg | 116±7 mmHg | Significant reduction in blood pressure. | |
| Proteinuria | Markedly elevated | Significantly reduced | Attenuation of renal damage. | |
| Albuminuria | Markedly elevated | Significantly reduced | Improved glomerular barrier function. | |
| Tubular Cast Formation | 2-4 fold higher than lean controls | Significantly reduced | Less tubular injury. | |
| Kidney MDA Level | Elevated | Markedly reduced | Reduction in oxidative stress. | |
| Urinary MCP-1 | 40% higher than lean controls | 30-60% reduction | Anti-inflammatory effect. | |
| Kidney Macrophage Infiltration | 3 times higher than lean controls | 30-60% reduction | Reduced renal inflammation. |
Spontaneously Hypertensive Obese Rat (SHROB) Model
The SHROB model, representing cardiometabolic syndrome, has also been used to evaluate the efficacy of azilsartan medoxomil.
Summary of Findings in SHROB Rats:
| Parameter | Vehicle Control (SHROB) | Azilsartan Medoxomil (SHROB) | Key Findings | Reference |
| Albuminuria | Elevated | Lowered | Strong kidney protective effects. | |
| Nephrinuria | Elevated | Lowered | Preservation of podocyte integrity. | |
| Tubular Cast Formation | Present | Reduced | Attenuation of tubular damage. | |
| Glomerular Injury | Present | Reduced | Less glomerular pathology. |
Clinical Studies: Efficacy in Patients with CKD
Clinical trials have further substantiated the renoprotective benefits of azilsartan medoxomil in hypertensive patients with CKD.
Comparison with Enalapril (B1671234)
A randomized controlled trial compared the efficacy of azilsartan with the angiotensin-converting enzyme inhibitor (ACEI) enalapril in hypertensive patients with albuminuria.
Summary of Findings (Azilsartan vs. Enalapril):
| Parameter | Azilsartan (40-80 mg/day) | Enalapril (10-40 mg/day) | p-value | Key Findings | Reference |
| Change in Systolic BP | -12.2 mmHg | -1.1 mmHg | 0.021 | Superior antihypertensive effect of azilsartan. | |
| Change in UACR | -59.9 mg/g Cr | -40.4 mg/g Cr | 0.026 | Superior reduction in albuminuria with azilsartan. |
Comparison with Olmesartan/Hydrochlorothiazide in Stage 3 CKD
A long-term study evaluated the safety and efficacy of a fixed-dose combination of azilsartan medoxomil/chlorthalidone (AZL-M/CLD) versus olmesartan/hydrochlorothiazide (OLM/HCTZ) in hypertensive patients with stage 3 CKD.
Summary of Findings (AZL-M/CLD vs. OLM/HCTZ):
| Parameter | AZL-M/CLD | OLM/HCTZ | Key Findings | Reference |
| Systolic BP Reduction (initial) | Greater reduction (p=0.037) | Less reduction | Faster onset of BP control with AZL-M/CLD. | |
| Up-titration to Highest Dose | 29.9% | 48.7% (p=0.021) | Greater BP control at lower doses with AZL-M/CLD. | |
| Adverse Events | 88.3% | 76.3% (p=0.058) | Similar safety and tolerability profiles. |
Experimental Protocols
Preclinical Animal Study Protocol (Adapted from ZDF Rat Studies)
1. Animal Model:
-
Male Zucker diabetic fatty (ZDF) rats and their lean littermates (Zucker diabetic lean - ZDL) are used as controls.
-
Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum.
2. Treatment Protocol:
-
At a specified age (e.g., when diabetes and hypertension are established), ZDF rats are randomly assigned to treatment groups: Vehicle control or Azilsartan medoxomil (AZL-M).
-
AZL-M is administered orally, for example, via gavage, for a duration of 8 weeks. The vehicle group receives the same volume of the vehicle solution.
3. Blood Pressure Measurement:
-
Systolic blood pressure is measured at baseline and at regular intervals (e.g., weeks 4 and 8) using a non-invasive tail-cuff method.
4. Urine and Plasma Collection and Analysis:
-
24-hour urine samples are collected using metabolic cages at the end of the study.
-
Urine is analyzed for proteinuria, albuminuria, and creatinine (B1669602). Urinary albumin and protein excretion are often normalized to creatinine excretion.
-
Blood samples are collected for the analysis of plasma glucose, creatinine, and other relevant biochemical markers.
5. Histopathological and Immunohistochemical Analysis:
-
At the end of the treatment period, animals are euthanized, and kidneys are harvested.
-
One kidney is fixed in 10% neutral buffered formalin for histopathological examination. Paraffin-embedded sections are stained with Periodic Acid-Schiff (PAS) to assess tubular cast formation and glomerular injury.
-
The other kidney can be snap-frozen in liquid nitrogen for molecular and biochemical analyses.
-
Immunohistochemistry can be performed on kidney sections to detect markers of inflammation (e.g., macrophage infiltration) and fibrosis.
6. Oxidative Stress and Inflammation Markers:
-
Kidney tissue homogenates are used to measure markers of oxidative stress, such as malondialdehyde (MDA) levels, using commercially available kits.
-
Urinary levels of inflammatory markers like monocyte chemoattractant protein-1 (MCP-1) are quantified using ELISA kits.
7. Statistical Analysis:
-
Data are typically presented as mean ± SEM.
-
Statistical significance between groups is determined using appropriate tests, such as one-way ANOVA followed by a post-hoc test. A p-value of <0.05 is generally considered statistically significant.
Signaling Pathways and Visualizations
Renin-Angiotensin-Aldosterone System (RAAS) and Azilsartan's Point of Intervention
Caption: Azilsartan blocks the AT1 receptor, inhibiting Angiotensin II's effects.
Experimental Workflow for Preclinical Renal Protection Study
Caption: Workflow for a preclinical study of azilsartan's renal effects.
Conclusion
Azilsartan medoxomil has consistently demonstrated significant renoprotective effects in both preclinical and clinical settings. Its potent antihypertensive action, coupled with its anti-inflammatory, anti-oxidative, and anti-fibrotic properties, makes it a valuable therapeutic agent for patients with or at risk of developing chronic kidney disease. The experimental protocols and data presented here provide a framework for researchers and drug development professionals to further investigate and harness the renal benefits of azilsartan medoxomil. Future studies could continue to explore its long-term impact on renal outcomes and its potential in combination therapies for comprehensive patient care.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Azilsartan decreases renal and cardiovascular injury in the spontaneously hypertensive obese rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Azilsartan Kamedoxomil? [synapse.patsnap.com]
Application Notes and Protocols for the Oral Formulation of Azilsartan Medoxomil
Audience: Researchers, scientists, and drug development professionals.
Introduction
Azilsartan (B1666440) medoxomil is a potent angiotensin II receptor blocker (ARB) used for the treatment of hypertension.[1][2] As a prodrug, it is rapidly hydrolyzed to its active moiety, azilsartan.[2] A significant challenge in the oral delivery of azilsartan medoxomil is its poor aqueous solubility, classifying it as a Biopharmaceutics Classification System (BCS) Class II drug with low solubility and high permeability.[1][3] This low solubility can lead to variable oral absorption and limit its therapeutic efficacy. Consequently, research efforts have focused on developing advanced oral formulations to enhance its solubility, dissolution rate, and ultimately, its bioavailability. This document provides detailed application notes and experimental protocols for various formulation strategies investigated for azilsartan medoxomil.
Formulation Strategies to Enhance Oral Bioavailability
Several techniques have been successfully employed to overcome the solubility challenges of azilsartan medoxomil. These include solid dispersions, nanoemulsions, nanocrystals, and the use of mesoporous silica (B1680970) nanoparticles.
Solid Dispersions
Solid dispersion is a widely used technique to improve the dissolution of poorly water-soluble drugs by dispersing the drug in an inert, hydrophilic carrier in a solid state. This approach aims to convert the crystalline drug into a more soluble amorphous form.
Key Considerations for Solid Dispersions:
-
Carrier Selection: The choice of a suitable hydrophilic carrier is crucial. Common carriers include polyvinylpyrrolidone (B124986) (PVP), polyethylene (B3416737) glycols (PEGs), and cyclodextrins like β-cyclodextrin. The miscibility of the drug with the carrier is a critical factor for successful formulation.
-
Drug-to-Carrier Ratio: The ratio of azilsartan medoxomil to the carrier significantly impacts dissolution enhancement. This ratio needs to be optimized experimentally to achieve the desired release profile.
-
Method of Preparation: Common methods for preparing solid dispersions include the physical mixture, kneading, and solvent evaporation techniques.
Nanoemulsions
Nanoemulsions are isotropic, thermodynamically stable systems of oil, water, surfactant, and co-surfactant, with droplet sizes typically in the nanometer range. This formulation approach enhances drug solubility and permeability.
Key Components of Nanoemulsions:
-
Oil Phase: Selected based on the drug's solubility. For azilsartan medoxomil, ethyl oleate (B1233923) has been identified as a suitable oil phase.
-
Surfactant and Co-surfactant: These agents reduce the interfacial tension between the oil and water phases. Tween 80 and Transcutol P have been used as a surfactant and co-surfactant, respectively, for azilsartan medoxomil nanoemulsions.
Nanocrystals and Nanosuspensions
Reducing the particle size of a drug to the nanometer range significantly increases its surface area, leading to an enhanced dissolution velocity. Nanosuspensions are dispersions of drug nanoparticles stabilized by surfactants or polymers.
Mesoporous Silica Nanoparticles (MSNs)
MSNs offer a promising platform for delivering poorly soluble drugs like azilsartan medoxomil. The drug is loaded into the mesopores of the silica nanoparticles, which can inhibit its recrystallization and improve wettability, thereby enhancing solubility and dissolution.
Data Presentation
The following tables summarize quantitative data from various formulation studies on azilsartan medoxomil.
Table 1: Solubility Enhancement of Azilsartan Medoxomil in Various Media
| Formulation Type | Carrier/System | Solubility Enhancement | Reference |
| Solid Dispersion | β-cyclodextrin | Up to 9-fold increase | |
| Solid Dispersion | β-cyclodextrin (1:2 drug:carrier ratio) | 4-fold increase in aqueous solubility | |
| Nanoemulsion | Ethyl oleate, Tween 80, Transcutol P | - | |
| Mesoporous Silica Nanoparticles | - | 6.5 times more soluble at pH 1.2 |
Table 2: In Vitro Dissolution Performance of Azilsartan Medoxomil Formulations
| Formulation Type | Key Parameters | Dissolution Results | Reference |
| Solid Dispersion | β-cyclodextrin | Up to 85% drug release | |
| Solid Dispersion (Kneading Method) | - | Up to 82% release in 90 minutes | |
| Fast Dissolving Tablet | Mg-Aluminium Silicate, Crospovidone, MCC | 98.96% drug release within 8 minutes | |
| Nanoemulsion | Optimized formulation | 1.71 times higher cumulative drug release than drug suspension |
Table 3: Characterization of Optimized Azilsartan Medoxomil Formulations
| Formulation Type | Parameter | Value | Reference |
| Nanoemulsion | Droplet Size | 71.5 nm | |
| Nanoemulsion | Polydispersity Index | 0.141 | |
| Nanoemulsion | Zeta Potential | 34.05 mV | |
| Mesoporous Silica Nanoparticles | Particle Size | 98-100 nm | |
| Mesoporous Silica Nanoparticles | Drug Loading | 82% |
Table 4: Pharmacokinetic Parameters of Azilsartan Medoxomil Formulations in Wistar Rats
| Formulation | Cmax (ng/mL) | AUC (ng·h/mL) | Tmax (h) | Reference |
| Pure Drug Suspension | Significantly lower than solid dispersion | Significantly lower than solid dispersion | - | |
| Solid Dispersion | Significantly increased (p < 0.05) | Significantly increased (p < 0.05) | - |
Experimental Protocols
Protocol 1: Preparation of Azilsartan Medoxomil Solid Dispersion by Physical Mixture Method
Materials:
-
Azilsartan Medoxomil
-
β-Cyclodextrin
-
Glass mortar and pestle
-
Sieve (120 mesh)
-
Desiccator
Procedure:
-
Accurately weigh the required amounts of Azilsartan Medoxomil and β-Cyclodextrin in the desired drug-to-carrier ratio (e.g., 1:1, 1:2, 1:3).
-
Transfer the powders to a glass mortar.
-
Mix the powders by triturating for 30 minutes to ensure a homogenous mixture.
-
Pass the resulting mixture through a 120-mesh sieve to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator until further characterization.
Protocol 2: In Vitro Dissolution Testing of Azilsartan Medoxomil Formulations
Apparatus and Materials:
-
USP Dissolution Testing Apparatus 2 (Paddle type)
-
Dissolution vessels
-
Water bath maintained at 37 ± 0.5°C
-
Dissolution medium (e.g., 900 mL of phosphate (B84403) buffer, pH 6.8 or 7.8)
-
Formulation equivalent to a specified dose of Azilsartan Medoxomil (e.g., 40 mg)
-
Syringes and membrane filters (0.22 µm or 0.45 µm)
-
UV-Vis Spectrophotometer or HPLC system
Procedure:
-
Deaerate the dissolution medium.
-
Fill each dissolution vessel with 900 mL of the dissolution medium and maintain the temperature at 37 ± 0.5°C.
-
Set the paddle rotation speed to a specified rpm (e.g., 50 or 75 rpm).
-
Place the azilsartan medoxomil formulation into each vessel.
-
Withdraw aliquots (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90 minutes).
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium to maintain sink conditions.
-
Filter the samples through a suitable membrane filter.
-
Analyze the concentration of azilsartan medoxomil in the samples using a validated analytical method such as UV-Vis spectrophotometry at a specific wavelength (e.g., 246 nm) or HPLC.
-
Calculate the cumulative percentage of drug released at each time point.
Protocol 3: Characterization by Differential Scanning Calorimetry (DSC)
Purpose: To evaluate the physical state of azilsartan medoxomil in the formulations (crystalline or amorphous).
Apparatus and Materials:
-
Differential Scanning Calorimeter
-
Aluminum pans
-
Nitrogen gas supply
-
Azilsartan Medoxomil pure drug
-
Physical mixture and prepared formulations
Procedure:
-
Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum pan and seal it.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 30-300°C) under a nitrogen purge.
-
Record the heat flow as a function of temperature.
-
Analyze the resulting thermogram for the presence, shift, or disappearance of the melting endotherm of azilsartan medoxomil. The absence or broadening of the melting peak in the formulation compared to the pure drug suggests a reduction in crystallinity or conversion to an amorphous state.
Visualizations
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the mechanism of action of Azilsartan.
Caption: Experimental workflow for the preparation and characterization of a solid dispersion.
References
- 1. Central Composite Design Implemented Azilsartan Medoxomil Loaded Nanoemulsion to Improve Its Aqueous Solubility and Intestinal Permeability: In Vitro and Ex Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2022123592A1 - Stable pharmaceutical composition of azilsartan medoxomil or pharmaceutical acceptable salt and processes for preparing thereof - Google Patents [patents.google.com]
- 3. Preparation and evaluation of zinc oxide (ZnO) metal nanoparticles carriers for azilsartan | AVFT – Archivos Venezolanos de Farmacología y Terapéutica [saber.ucv.ve]
Application Notes and Protocols for Studying Azilsartan Medoxomil Effects in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azilsartan (B1666440) medoxomil is a potent angiotensin II receptor blocker (ARB) utilized for the treatment of hypertension.[1][2] It is a prodrug that is rapidly hydrolyzed to its active metabolite, azilsartan, in the gastrointestinal tract.[1][2] Azilsartan exhibits a high affinity and slow dissociation from the angiotensin II type 1 (AT1) receptor, leading to a long-lasting antihypertensive effect.[1] Beyond its primary role in blood pressure regulation, emerging in vitro studies suggest that azilsartan possesses pleiotropic effects, including anti-inflammatory, anti-proliferative, and metabolic modulatory activities. These characteristics make it a subject of interest for broader therapeutic applications.
These application notes provide an overview of various cell culture models and detailed protocols to investigate the diverse cellular and molecular effects of azilsartan. The included methodologies are designed to be a valuable resource for researchers in pharmacology, cell biology, and drug development.
Cell Culture Models and Observed Effects
A variety of cell culture models have been employed to elucidate the multifaceted effects of azilsartan. Below is a summary of key findings in different cell lines.
Human Umbilical Vein Endothelial Cells (HUVECs)
HUVECs are a fundamental model for studying endothelial dysfunction, a key factor in cardiovascular diseases. In this model, azilsartan has been shown to counteract the detrimental effects of oxidized low-density lipoprotein (ox-LDL).
-
Key Effects:
-
Ameliorates ox-LDL-induced endothelial dysfunction.
-
Suppresses the elevated expression of lectin-type oxidized LDL receptor 1 (LOX-1), monocyte chemoattractant protein-1 (MCP-1), and chemokine (C-X-C motif) ligand 1 (CXCL1) induced by ox-LDL.
-
Reverses the downregulation of endothelial nitric oxide synthase (eNOS) and the reduced production of nitric oxide (NO) caused by ox-LDL.
-
Mitigates ox-LDL-induced endothelial hyperpermeability by upregulating the expression of the tight junction protein occludin, an effect mediated by Krüppel-like factor 2 (KLF2).
-
3T3-L1 Preadipocytes
The 3T3-L1 cell line is a well-established model for studying adipogenesis (the formation of fat cells). Azilsartan has demonstrated effects on adipocyte differentiation and the expression of genes related to metabolism.
-
Key Effects:
-
Enhances adipogenesis in cultured 3T3-L1 preadipocytes.
-
Increases the expression of genes encoding peroxisome proliferator-activated receptor-α (PPARα), PPARδ, leptin, adipsin, and adiponectin.
-
Vascular Smooth Muscle Cells (VSMCs)
VSMCs are crucial in maintaining vascular tone and structure. Their proliferation is a significant factor in the development of atherosclerosis and restenosis.
-
Key Effects:
-
Inhibits angiotensin II-induced activation of mitogen-activated protein kinase (MAPK).
-
Hepatocellular Carcinoma Cell Line (HepG2)
The HepG2 cell line is widely used in cancer research and toxicology studies. In this context, azilsartan has been shown to induce apoptosis.
-
Key Effects:
-
Induces oxidative stress, as evidenced by increased reactive oxygen species (ROS) formation.
-
Promotes apoptosis through the release of cytochrome c and modulation of the Bax/Bcl-2 ratio.
-
The apoptotic effect is mediated through the nuclear factor-kappa B (NF-κB) pathway.
-
Other In Vitro Models
-
Aortic Endothelial Cells: Azilsartan potently inhibits vascular cell proliferation at concentrations as low as 1 μmol/L.
-
Cardiac Fibroblasts: Angiotensin II receptor blockade, in general, has been shown to inhibit angiotensin II-induced cardiac fibroblast proliferation.
-
Macrophages: Azilsartan can suppress the expression of pro-inflammatory cytokines such as TNF-α in macrophages.
Quantitative Data Summary
The following tables summarize the quantitative data from the cited in vitro studies on azilsartan.
| Cell Line | Parameter Measured | Treatment | Concentration | Result | Reference |
| HUVECs | Endothelial Permeability | Azilsartan (in the presence of 100 µg/mL ox-LDL) | 3 µM | Decrease in permeability from 71.2% (ox-LDL alone) to 45.3% | |
| HUVECs | Endothelial Permeability | Azilsartan (in the presence of 100 µg/mL ox-LDL) | 6 µM | Decrease in permeability from 75.3% (ox-LDL alone) to 41.6% | |
| Aortic Endothelial Cells | Cell Proliferation | Azilsartan | 1 µmol/L | Potent inhibition of cell proliferation |
| Assay Type | Receptor | Parameter | Value | Reference |
| Radioligand Binding Assay | Human AT1 Receptor | IC50 | 2.6 nM | |
| Inositol 1-Phosphate (IP1) Accumulation Assay | Human AT1 Receptor | IC50 | 9.2 nM |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the signaling pathways affected by azilsartan in different cell culture models.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Azilsartan Medoxomil
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the aqueous solubility of azilsartan (B1666440) medoxomil for experimental purposes. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My azilsartan medoxomil is not dissolving in water for my in vitro experiment. What am I doing wrong?
A1: Azilsartan medoxomil is a poorly water-soluble drug, which is a common issue.[1] Its aqueous solubility is reported to be as low as 0.0037 mg/mL at room temperature.[1] Direct dissolution in aqueous buffers will likely result in very low concentrations. For basic experiments, you might consider first dissolving the compound in an organic solvent and then diluting it with your aqueous buffer.
Q2: What organic solvents can I use to prepare a stock solution of azilsartan medoxomil?
A2: Azilsartan (the active metabolite) is soluble in organic solvents like Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[2] The solubility is approximately 3 mg/mL in DMSO and 5 mg/mL in DMF.[2] For azilsartan medoxomil, it is often dissolved in methanol (B129727) as a first step for experimental procedures.[3] When using an organic solvent to create a stock solution, it is crucial to purge the solvent with an inert gas.
Q3: I need to use an aqueous buffer for my cell culture experiment. How can I prepare a solution of azilsartan medoxomil in a buffer like PBS?
A3: For maximum solubility in aqueous buffers, first dissolve azilsartan in DMF and then dilute it with the aqueous buffer of your choice, such as PBS (pH 7.2). Using this method, a solubility of approximately 0.5 mg/ml can be achieved in a 1:1 solution of DMF:PBS. It is important to note that aqueous solutions of azilsartan are not stable and it is recommended not to store them for more than one day.
Q4: How does pH affect the solubility of azilsartan medoxomil?
A4: The solubility of azilsartan medoxomil is pH-dependent. As an acidic drug with a pKa of 6.1, its solubility increases with an increase in pH. This is a critical factor to consider when preparing solutions for experiments at different physiological pH values.
Q5: I am observing precipitation when I add my azilsartan medoxomil stock solution (in organic solvent) to my aqueous experimental medium. How can I prevent this?
A5: This is a common issue when a drug that is poorly soluble in water is introduced into an aqueous environment from an organic stock. To mitigate this, you can try the following:
-
Decrease the final concentration: The most straightforward approach is to work with a lower final concentration of azilsartan medoxomil in your aqueous medium.
-
Increase the proportion of co-solvent: If your experimental system allows, a higher percentage of the organic co-solvent in the final solution can help maintain solubility. However, be mindful of potential solvent toxicity in cell-based assays.
-
Use a solubility-enhancing formulation: For more robust and higher concentration aqueous solutions, consider preparing a specialized formulation of azilsartan medoxomil, such as a solid dispersion or a nanosuspension.
Advanced Solubility Enhancement Techniques
For experiments requiring higher and more stable aqueous concentrations of azilsartan medoxomil, several formulation strategies can be employed.
Solid Dispersions
Solid dispersions involve dispersing the drug in a water-soluble carrier to enhance its dissolution rate. This technique can significantly increase the aqueous solubility of azilsartan medoxomil.
Q6: What are the common carriers used for preparing solid dispersions of azilsartan medoxomil?
A6: Beta-cyclodextrin (β-cyclodextrin) and Polyethylene Glycol 4000 (PEG-4000) are commonly used carriers that have shown success in enhancing the solubility of azilsartan medoxomil. Using β-cyclodextrin as a carrier has been reported to increase the solubility of azilsartan medoxomil by up to 9 times.
Q7: How do I prepare a solid dispersion of azilsartan medoxomil?
A7: Two common methods for preparing solid dispersions are the physical mixture method and the kneading method. The solvent evaporation method is another effective technique.
Nanosuspensions
Nanosuspensions consist of sub-micron colloidal dispersions of pure drug particles stabilized by surfactants. This approach increases the surface area of the drug, leading to enhanced solubility and dissolution rate.
Q8: What is a suitable method for preparing an azilsartan medoxomil nanosuspension?
A8: The solvent anti-solvent precipitation method is a widely used technique for preparing nanosuspensions of azilsartan medoxomil. This involves dissolving the drug in an organic solvent and then introducing this solution into an anti-solvent (usually water containing stabilizers) under stirring.
Data on Azilsartan Medoxomil Solubility
The following tables summarize key quantitative data on the solubility of azilsartan medoxomil in various solvents and formulations.
Table 1: Solubility of Azilsartan Medoxomil at Different pH Values
| Solvent (pH) | Solubility (µg/mL) |
| pH 1.2 | 20.30 ± 0.11 |
| pH 6.8 | 374 ± 0.5 |
| pH 7.4 | 1033 ± 1.2 |
| Water | 16.1 ± 0.1 |
Table 2: Solubility of Azilsartan in Various Organic Solvents
| Solvent | Solubility (mg/mL) |
| Ethanol | ~0.1 |
| DMSO | ~3 |
| Dimethylformamide (DMF) | ~5 |
| Tetrahydrofuran | > Ethanol |
| Acetonitrile | < n-propanol |
| n-Propanol | > Isopropanol |
| Isopropanol | > Acetonitrile |
Table 3: Enhanced Solubility of Azilsartan Medoxomil with β-Cyclodextrin
| Solvent (pH) | Solubility of Azilsartan Medoxomil (µg/mL) | Solubility with β-Cyclodextrin (µg/mL) |
| pH 1.2 | 20.30 ± 0.11 | 25.02 ± 0.13 |
| pH 6.8 | 374 ± 0.5 | 432 ± 0.5 |
| pH 7.4 | 1033 ± 1.2 | 1066 ± 1.2 |
| Water | 16.1 ± 0.1 | 20.3 ± 0.1 |
Experimental Protocols
Protocol 1: Preparation of Azilsartan Medoxomil Solid Dispersion by Physical Mixture Method
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Weighing: Accurately weigh the required amounts of azilsartan medoxomil and β-cyclodextrin in various drug-to-carrier ratios (e.g., 1:1, 1:2, 1:3).
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Mixing: Thoroughly mix the powders in a glass mortar for 30 minutes to ensure a uniform blend.
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Sieving: Pass the resulting mixture through a 120-mesh sieve to obtain a uniform particle size.
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Storage: Store the prepared solid dispersion in a desiccator until further use.
Protocol 2: Preparation of Azilsartan Medoxomil Nanosuspension by Solvent Anti-Solvent Precipitation
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Drug Solution: Dissolve 40 mg of azilsartan medoxomil in 3 mL of a suitable organic solvent (e.g., methanol).
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Anti-Solvent System: Prepare an aqueous solution containing a stabilizer, such as PVP K30, alone or in combination with a co-stabilizer like Tween 80 or Sodium Lauryl Sulfate (SLS).
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Precipitation: Under magnetic stirring at a controlled speed (e.g., 300 rpm), inject the drug solution into the anti-solvent system.
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Homogenization (Optional): For further particle size reduction, the resulting suspension can be subjected to ultrasonication.
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Characterization: Analyze the nanosuspension for particle size, polydispersity index, and zeta potential.
Visual Guides
Mechanism of Action: Angiotensin II Receptor Blockade
Azilsartan is a selective antagonist of the angiotensin II type 1 (AT1) receptor. By blocking the binding of angiotensin II to the AT1 receptor, azilsartan inhibits vasoconstriction and the release of aldosterone, leading to a decrease in blood pressure.
Caption: Signaling pathway of the Renin-Angiotensin system and the inhibitory action of Azilsartan.
Experimental Workflow: Solid Dispersion Preparation
This workflow outlines the key steps in preparing a solid dispersion of azilsartan medoxomil to enhance its aqueous solubility.
References
Technical Support Center: Stability-Indicating HPLC Method for Azilsartan Medoxomil
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with stability-indicating HPLC methods for azilsartan (B1666440) medoxomil.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of azilsartan medoxomil.
Question: What should I do if I observe poor peak shape (e.g., fronting, tailing, or splitting) for the azilsartan medoxomil peak?
Answer:
Poor peak shape can be caused by a variety of factors. Follow these steps to diagnose and resolve the issue:
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Check the Column:
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Column Overload: Reduce the injection volume or the concentration of the sample solution.
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Column Contamination: Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol) to remove any strongly retained compounds.
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Column Degradation: If the column is old or has been used extensively, it may need to be replaced. Ensure the mobile phase pH is within the stable range for the column (typically pH 2-8 for most C18 columns).
-
-
Review the Mobile Phase:
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pH: The pH of the mobile phase can significantly impact the peak shape of ionizable compounds like azilsartan medoxomil. Ensure the buffer is properly prepared and the pH is consistent. Some methods use a phosphate (B84403) buffer with a pH around 3.2 or 4.0.[1][2]
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Composition: Inconsistent mobile phase composition due to improper mixing or evaporation of the organic solvent can affect peak shape. Prepare fresh mobile phase daily and keep the solvent reservoirs capped.
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Ionic Strength: Inadequate buffer concentration can lead to peak tailing. Ensure the buffer concentration is sufficient (typically 10-25 mM).
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Examine the Sample and Diluent:
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Solvent Mismatch: If the sample diluent is significantly stronger than the mobile phase, it can cause peak distortion. Ideally, dissolve and dilute the sample in the mobile phase.
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Solubility: Azilsartan medoxomil is practically insoluble in water but freely soluble in methanol (B129727) and acetonitrile.[2][3] Ensure complete dissolution of the sample in the chosen diluent. Sonication may be required.[4]
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Question: My retention times are shifting from one injection to the next. How can I stabilize them?
Answer:
Retention time variability can compromise the reliability of your results. Consider the following potential causes and solutions:
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HPLC System Issues:
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Pump Performance: Check for leaks in the pump heads, seals, and tubing. Ensure the pump is delivering a consistent flow rate. Fluctuation in pressure can indicate a problem.
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Temperature Control: If your HPLC system has a column oven, ensure it is set to a stable temperature (e.g., 30°C) and has equilibrated before starting the analysis. Fluctuations in ambient temperature can affect retention times if a column oven is not used.
-
-
Mobile Phase Problems:
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Composition Changes: As mentioned previously, ensure the mobile phase is well-mixed and covered to prevent evaporation of the more volatile organic component.
-
Degassing: Inadequate degassing of the mobile phase can lead to bubble formation in the pump heads, causing flow rate inconsistencies. Use an online degasser or degas the mobile phase by sonication or helium sparging.
-
-
Column Equilibration:
-
Ensure the column is adequately equilibrated with the mobile phase before injecting your samples. This may take 15-30 minutes or longer, depending on the mobile phase and column.
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Question: I am experiencing baseline noise or drift. What are the likely causes and how can I fix it?
Answer:
A noisy or drifting baseline can interfere with the accurate integration of peaks, especially at low concentrations. Here’s how to troubleshoot this issue:
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Mobile Phase and System Contamination:
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Solvent Quality: Use HPLC-grade solvents and freshly prepared mobile phase. Contaminated solvents or buffers can introduce noise.
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System Cleaning: Flush the entire HPLC system, including the injector and detector flow cell, with a strong solvent to remove any contaminants.
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Detector Issues:
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Lamp Failure: A deteriorating detector lamp (e.g., UV lamp) can cause increased noise. Check the lamp's energy output and replace it if necessary.
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Flow Cell: Air bubbles in the flow cell can cause sharp spikes in the baseline. Purge the detector to remove them.
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-
Pump and Mixer Performance:
-
Inadequate Mixing: If you are using a gradient or an isocratic mixture of solvents, poor mixing can lead to a wavy baseline. Ensure the mixer is functioning correctly.
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Pump Pulsations: Worn pump seals or check valves can cause pressure fluctuations that manifest as a pulsating baseline.
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Question: I am not getting good resolution between the azilsartan medoxomil peak and a degradation product. What should I do?
Answer:
Achieving adequate resolution is critical for a stability-indicating method. If you are facing this issue, you can try the following method modifications:
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Adjust Mobile Phase Composition:
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Organic Solvent Ratio: Vary the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. Decreasing the percentage of the organic solvent will generally increase retention times and may improve the resolution between closely eluting peaks.
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pH: Fine-tuning the pH of the mobile phase can alter the ionization state of azilsartan medoxomil and its degradants, potentially improving separation.
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-
Change the Flow Rate:
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Lowering the flow rate can sometimes improve resolution, although it will also increase the run time.
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Select a Different Column:
-
If the above adjustments do not provide the desired resolution, you may need to try a column with a different stationary phase chemistry or a smaller particle size for higher efficiency.
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Frequently Asked Questions (FAQs)
Question: What are the typical chromatographic conditions for a stability-indicating HPLC method for azilsartan medoxomil?
Answer:
Several validated HPLC methods have been published for azilsartan medoxomil. While the exact conditions vary, they generally share some common features. The table below summarizes typical conditions from various studies.
| Parameter | Typical Conditions |
| Column | C18 (e.g., Hypersil BDS C18, Cosmosil C18, Intersil C18), 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A mixture of an aqueous buffer and an organic solvent. Common examples include: - Acetonitrile and water (pH adjusted with OPA or TFA) - Methanol and phosphate buffer - Acetonitrile and potassium dihydrogen phosphate buffer |
| Ratio | The organic phase ratio can range from 40% to 90%. |
| Flow Rate | 0.8 to 1.2 mL/min |
| Detection Wavelength | Typically in the range of 240-254 nm. |
| Column Temperature | Often ambient, but controlled at 30°C can improve reproducibility. |
| Injection Volume | 10 to 20 µL |
Question: How do I perform a forced degradation study for azilsartan medoxomil?
Answer:
A forced degradation study is essential to demonstrate the stability-indicating nature of an analytical method. It involves subjecting the drug substance to various stress conditions to produce degradation products. A typical protocol is provided in the "Experimental Protocols" section below.
Question: What are the common degradation pathways for azilsartan medoxomil?
Answer:
Forced degradation studies have shown that azilsartan medoxomil is susceptible to degradation under various conditions. The primary degradation pathways include:
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Hydrolysis: It degrades in both acidic and alkaline conditions. Some studies indicate it is highly sensitive to alkaline conditions.
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Oxidation: It can degrade in the presence of an oxidizing agent like hydrogen peroxide.
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Photolysis: The drug may show susceptibility to degradation upon exposure to UV light.
-
Thermal Degradation: Degradation can occur at elevated temperatures.
The method must be able to separate the intact drug from all major degradation products formed under these stress conditions.
Experimental Protocols
Protocol: Forced Degradation Study of Azilsartan Medoxomil
This protocol outlines the general steps for conducting a forced degradation study on azilsartan medoxomil.
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Preparation of Stock Solution: Prepare a stock solution of azilsartan medoxomil in a suitable solvent like methanol at a concentration of approximately 1 mg/mL.
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Acid Hydrolysis:
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To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.
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Heat the mixture at a specified temperature (e.g., 60-80°C) for a defined period (e.g., several hours).
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After cooling, neutralize the solution with an equivalent amount of 0.1 N NaOH.
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Dilute the final solution with the mobile phase to a suitable concentration for HPLC analysis.
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Alkaline Hydrolysis:
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To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.
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Keep the mixture at a specified temperature for a defined period.
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Neutralize the solution with an equivalent amount of 0.1 N HCl.
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Dilute the final solution with the mobile phase for analysis.
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Oxidative Degradation:
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To an aliquot of the stock solution, add an equal volume of hydrogen peroxide (e.g., 3-30% H₂O₂).
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Keep the solution at room temperature or a slightly elevated temperature for a specified time.
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Dilute the final solution with the mobile phase for analysis.
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-
Thermal Degradation:
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Expose the solid drug powder to dry heat in an oven at a high temperature (e.g., 105°C) for a specified duration (e.g., 24-48 hours).
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After exposure, dissolve the powder in a suitable solvent and dilute it with the mobile phase for HPLC analysis.
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Photolytic Degradation:
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Expose a solution of the drug (or the solid powder) to UV light in a photostability chamber for a defined period.
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Prepare a sample for HPLC analysis by dissolving and/or diluting it with the mobile phase.
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-
Analysis:
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Analyze all the stressed samples, along with an unstressed control sample, using the developed HPLC method.
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The method is considered stability-indicating if the degradation products are well-resolved from the parent drug peak, and the peak purity of the azilsartan medoxomil peak is confirmed.
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Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: Experimental workflow for a forced degradation study.
References
Technical Support Center: Synthesis of Azilsartan Medoxomil
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of azilsartan (B1666440) medoxomil.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low Yield in the Final Esterification Step
Question: We are experiencing low yields (14-22%) during the final esterification of azilsartan with (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl chloride (medoxomil chloride). What are the potential causes and solutions?
Answer:
Low yields in this step are a well-documented challenge.[1] The primary reasons often revolve around side reactions and the purity of the starting materials.
Troubleshooting Guide:
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Purity of Azilsartan: Ensure the azilsartan starting material is of high purity and thoroughly dried. Residual solvents, particularly alcohols from a previous crystallization step, can react to form corresponding ester impurities.[1] It is recommended to purify azilsartan by stirring its suspension in acetone.[1]
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Purity of Medoxomil Reagent: The quality of the medoxomil chloride or (5-methyl-2-oxo-1,3-dioxol-4-yl)methanol (medoxomil alcohol) is critical. The presence of impurities like the corresponding diol in medoxomil alcohol can lead to the formation of dimeric impurities in the final product.[1]
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Reaction Conditions:
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Base Selection: The choice of base is crucial. While triethylamine (B128534) has been used, it can lead to low yields.[1] Consider using a stronger, non-nucleophilic base.
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Activating Agent: When using medoxomil alcohol, an activating agent is necessary. p-Toluenesulfonyl chloride (TsCl) has been shown to provide good yields.
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Alternative Procedure: An alternative to medoxomil chloride is the use of medoxomil alcohol activated with an agent like 2,4,6-trichlorobenzoyl chloride or 1,1'-carbonyldiimidazole (B1668759) (CDI).
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Experimental Protocol: Esterification of Azilsartan with Medoxomil Alcohol
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Suspend azilsartan (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, THF).
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Add 1,1'-carbonyldiimidazole (CDI) (1.05 equivalents) and stir at room temperature for 1 hour to activate the carboxylic acid.
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Add (5-methyl-2-oxo-1,3-dioxol-4-yl)methanol (medoxomil alcohol) (1.2 equivalents).
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Stir the reaction mixture at room temperature for 4 hours, then heat at 40-42°C for approximately 16 hours.
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Monitor the reaction progress by HPLC.
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Upon completion, cool the reaction mixture and quench with a dilute acid solution (e.g., 1% HCl).
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Filter the precipitated solid, wash with water, and dry under vacuum to obtain crude azilsartan medoxomil.
Issue 2: Formation of the Desethyl Impurity
Question: We are observing a significant amount (10-12%) of the desethyl impurity in our synthesis. At which stage is this impurity formed and how can it be minimized?
Answer:
The desethyl impurity is typically formed during the preparation of the 1,2,4-oxadiazole (B8745197) ring from the cyanobiphenyl derivative using hydroxylamine (B1172632) hydrochloride.
Troubleshooting Guide:
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Reaction Conditions for Amidoxime (B1450833) Formation:
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Base: The use of sodium methoxide (B1231860) as a base can promote the formation of the desethyl impurity. Consider using a milder base such as triethylamine.
-
Solvent: The reaction is often carried out in a protic solvent like methanol. Ensure anhydrous conditions to minimize side reactions.
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Purification of Intermediates: It is crucial to purify the intermediate, methyl 1-[[2'-(4,5-dihydro-5-oxo-4H-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]methyl]-2-ethoxy-1H-benzimidazole-7-carboxylate, to remove the desethyl impurity before proceeding to the final hydrolysis and esterification steps. This can be achieved through crystallization or by forming a salt with a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to selectively precipitate the desired product.
Issue 3: High Levels of Amide Impurity
Question: Our synthesis is generating a large amount (around 50%) of an amide impurity during the conversion of the cyano group to the hydroxyamidino (amidoxime) derivative. How can we prevent this?
Answer:
The formation of the amide impurity is a common side reaction when treating the nitrile with hydroxylamine. This is often due to the hydrolysis of the nitrile under the reaction conditions.
Troubleshooting Guide:
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Control of Reaction Parameters:
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Temperature: Maintain a controlled, lower temperature during the reaction to suppress the hydrolysis of the nitrile.
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pH: Careful control of the pH is essential. The reaction is typically carried out under basic conditions, but excessively high pH can favor amide formation.
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-
Use of Aqueous Hydroxylamine: An improved process utilizes aqueous hydroxylamine instead of hydroxylamine hydrochloride with a base. This modification has been shown to improve the yield of the desired amidoxime and reduce the formation of the amide impurity.
Quantitative Data Summary
| Challenge | Impurity | Typical Level Observed | Key Influencing Factors | Recommended Action | Reference |
| Low Final Yield | - | 14-22% | Purity of azilsartan and medoxomil reagent, choice of base and activating agent. | Use high-purity starting materials, consider TsCl or CDI for activation. | |
| Desethyl Impurity | Desethyl Azilsartan | 10-12% | Base used in amidoxime formation (e.g., sodium methoxide). | Use a milder base like triethylamine, purify the oxadiazole intermediate. | |
| Amide Impurity | Amide derivative of the cyanobiphenyl starting material | ~50% | Hydrolysis of the nitrile group. | Control temperature and pH, consider using aqueous hydroxylamine. |
Visualizing Synthesis and Impurity Formation
Diagram 1: Key Steps in Azilsartan Medoxomil Synthesis
A simplified workflow for the synthesis of azilsartan medoxomil.
Diagram 2: Troubleshooting Low Yield in the Final Esterification
A logical workflow for troubleshooting low yields in the final step.
Diagram 3: Formation Pathways of Key Impurities
Origins of the amide and desethyl impurities during synthesis.
References
Technical Support Center: Azilsartan Medoxomil Degradation Product Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of azilsartan (B1666440) medoxomil degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the common degradation products of azilsartan medoxomil observed during forced degradation studies?
A1: Forced degradation studies of azilsartan medoxomil under various stress conditions, such as hydrolysis (acidic, basic, neutral), oxidation, photolysis, and thermal stress, have identified several degradation products (DPs). Commonly reported degradants include a major hydrolytic impurity, often referred to as Impurity-4 or DP 4, and other products formed under specific conditions.[1][2] Some studies have identified and proposed structures for up to five distinct degradation products.[1][2]
Q2: Under which conditions is azilsartan medoxomil most susceptible to degradation?
A2: Azilsartan medoxomil is susceptible to degradation under hydrolytic (acidic and basic), oxidative, and photolytic conditions. Some studies also indicate significant degradation under thermal and photolytic stress. The specific conditions that lead to the most significant degradation can vary depending on the experimental setup.
Q3: What analytical techniques are most suitable for identifying and characterizing azilsartan medoxomil degradation products?
A3: High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS) are the most powerful techniques for this purpose. Specifically, liquid chromatography/tandem mass spectrometry (LC/MS/MS) and liquid chromatography/electrospray ionization quadrupole time-of-flight mass spectrometry (LC/ESI-QTOF-MS) are used for the structural elucidation of the degradation products.
Q4: Are there any known process-related impurities of azilsartan medoxomil that might interfere with degradation product analysis?
A4: Yes, some studies have identified process-related impurities. For instance, one study identified 2-ethoxy-3H-benzo-imidazole-4-carboxylic acid (I) as a known process-related impurity that was also formed during forced degradation. It is crucial to have a well-characterized reference standard of the active pharmaceutical ingredient (API) to distinguish between process-related impurities and degradation products.
Troubleshooting Guides
Problem 1: Poor separation of degradation products from the parent drug peak in HPLC/UPLC.
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Possible Cause 1: Inappropriate mobile phase composition.
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Troubleshooting Tip: Optimize the mobile phase by adjusting the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. A gradient elution program is often more effective than an isocratic one for separating multiple degradation products with different polarities.
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-
Possible Cause 2: Incorrect pH of the mobile phase buffer.
-
Troubleshooting Tip: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds like azilsartan medoxomil and its degradation products. Experiment with different pH values for the aqueous buffer (e.g., using phosphate (B84403) buffer or trifluoroacetic acid) to achieve optimal separation.
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-
Possible Cause 3: Unsuitable stationary phase.
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Troubleshooting Tip: A standard C18 column is commonly used, but for complex separations, consider using a different stationary phase, such as a C8 or a phenyl-hexyl column, which may offer different selectivity.
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Problem 2: Difficulty in identifying and characterizing unknown peaks in the chromatogram.
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Possible Cause 1: Insufficient resolution or sensitivity in the mass spectrometer.
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Troubleshooting Tip: Ensure the mass spectrometer is properly calibrated and optimized for the mass range of interest. For structural elucidation, high-resolution mass spectrometry (HRMS) techniques like TOF-MS are highly recommended to obtain accurate mass measurements.
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-
Possible Cause 2: Co-elution of multiple degradation products.
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Troubleshooting Tip: If you suspect co-elution, further optimize the chromatographic method as described in "Problem 1." Additionally, employing tandem mass spectrometry (MS/MS) can help to differentiate between co-eluting compounds by analyzing their fragmentation patterns.
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Possible Cause 3: Lack of reference standards for the degradation products.
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Troubleshooting Tip: When reference standards are unavailable, the structural elucidation of degradation products relies heavily on the interpretation of mass spectral data. Compare the fragmentation pattern of the degradation product with that of the parent drug to identify common structural motifs.
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Quantitative Data Summary
Table 1: Summary of Azilsartan Medoxomil Degradation under Various Stress Conditions
| Stress Condition | Reagent/Parameters | Duration | Percentage Degradation | Identified Degradation Products | Reference |
| Acidic Hydrolysis | 0.1 N HCl | 5 days | 22.48% | Impurity-4 | |
| Basic Hydrolysis | 0.05 N NaOH | 20 min | 20.51% | Impurity-4 | |
| Neutral Hydrolysis | Water (pH 7.0 ± 0.2) | 8 days | 11.48% | Impurity-4 | |
| Oxidative | 0.3% H₂O₂ | 2 hours | 26.04% | Impurity-1, Impurity-4 | |
| Oxidative | Not Specified | Not Specified | 9.9% | Not Specified | |
| Thermal | Dry heat at 105°C | 6 hours | 28.17% | Impurity-1, Impurity-2, Impurity-4, Impurity-5 | |
| Photolytic | Sunlight | 30 min | Not Specified | Not Specified |
Table 2: Identified Degradation Products and their Mass Spectrometric Data
| Degradation Product ID | Proposed Name | Stress Condition(s) of Formation | [M+H]⁺ (m/z) | Reference |
| DP 1 | Not Specified | Acid Hydrolysis | Not Specified | |
| DP 2 | Not Specified | Acid Hydrolysis | Not Specified | |
| DP 3 | Not Specified | Alkaline Hydrolysis | Not Specified | |
| DP 4 (Impurity-4) | Azilsartan | Common to all stress conditions | 541.2 | |
| DP 5 | Not Specified | Acid Hydrolysis | Not Specified | |
| I | 2-ethoxy-3H-benzo-imidazole-4-carboxylic acid | Acid, Alkali, Water | Not Specified | |
| II | 2-hydroxy-3-[2'-(5-oxo-4,5-dihydro-\oxadiazol-4-ylmethyl]-3H-benzoimidazole-4-carboxylic acid (deethylated AZL) | Acid, Water | Not Specified | |
| III | 3-[2'-(1H-diazirin-3-yl)-biphenyl]-4-ylmethyl]-2-ethoxy-3H-benzoimidazole-4-carboxylic acid | Acid, Alkali, Water | Not Specified | |
| IV | 3-[4'-(2-ethoxy-benzo-imidazol-1-ylmethyl)-biphenyl-2-yl]-4H-\oxadiazol-5-one (decarboxylated AZL) | Alkaline | Not Specified |
Experimental Protocols
1. Forced Degradation Studies
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Objective: To generate degradation products of azilsartan medoxomil under various stress conditions.
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Procedure:
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Preparation of Stock Solution: Prepare a stock solution of azilsartan medoxomil in a suitable solvent (e.g., methanol (B129727) or a mixture of buffer and acetonitrile).
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Acidic Hydrolysis: To a portion of the stock solution, add an equal volume of 0.1 N hydrochloric acid. Keep the solution at a specified temperature (e.g., room temperature or elevated) for a defined period (e.g., 5 days).
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Basic Hydrolysis: To another portion of the stock solution, add an equal volume of 0.05 N sodium hydroxide. Keep the solution at room temperature for a shorter duration (e.g., 20 minutes) due to faster degradation.
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Neutral Hydrolysis: Mix a portion of the stock solution with an equal volume of purified water and maintain at a specified temperature for an extended period (e.g., 8 days).
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Oxidative Degradation: Treat a portion of the stock solution with a solution of hydrogen peroxide (e.g., 0.3% H₂O₂). Keep the mixture at room temperature for a few hours (e.g., 2 hours).
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Thermal Degradation: Expose the solid drug powder to dry heat in a hot air oven at a high temperature (e.g., 105°C) for a specified duration (e.g., 6 hours).
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Photolytic Degradation: Expose a solution of the drug to sunlight or a photostability chamber for a defined period (e.g., 30 minutes).
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Sample Neutralization and Dilution: After the specified stress period, neutralize the acidic and basic samples and dilute all samples to a suitable concentration with the mobile phase before analysis.
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2. HPLC/UPLC-MS Analysis
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Objective: To separate, identify, and characterize the degradation products.
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Instrumentation: A liquid chromatography system (HPLC or UPLC) coupled to a mass spectrometer (e.g., QTOF-MS).
-
Chromatographic Conditions (Example):
-
Column: Acquity UPLC® C18 CSH column or equivalent.
-
Mobile Phase A: 0.02% trifluoroacetic acid in water.
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Mobile Phase B: Acetonitrile.
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Elution: A gradient program starting with a higher proportion of mobile phase A and gradually increasing the proportion of mobile phase B.
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Flow Rate: As per column specifications (e.g., 0.3 - 1.0 mL/min).
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Column Temperature: Ambient or controlled (e.g., 25-30°C).
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Injection Volume: 5-20 µL.
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Detector: UV detector set at an appropriate wavelength (e.g., 248 nm) followed by the mass spectrometer.
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Mass Spectrometry Conditions (Example):
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Ionization Mode: Electrospray Ionization (ESI) in positive mode.
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Scan Range: m/z 100-1000.
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Data Acquisition: Full scan mode for initial identification and product ion scan (MS/MS) mode for structural elucidation.
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Visualizations
Caption: Experimental workflow for forced degradation studies of azilsartan medoxomil.
Caption: Logical relationship for the identification of degradation products.
References
Technical Support Center: Overcoming Poor Bioavailability of Azilsartan Medoxomil in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor oral bioavailability of azilsartan (B1666440) medoxomil in preclinical animal studies. The primary hurdle to the effective oral delivery of this antihypertensive agent is its low aqueous solubility, which is characteristic of a Biopharmaceutics Classification System (BCS) Class II drug.[1]
This guide explores various formulation strategies, including solid dispersions, nanoemulsions, and self-microemulsifying drug delivery systems (SMEDDS), to enhance the solubility, dissolution rate, and consequently, the in vivo performance of azilsartan medoxomil.
Troubleshooting Guide
This section addresses specific issues that may arise during the formulation and evaluation of azilsartan medoxomil delivery systems.
1. Solid Dispersion Formulations
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Solubility and Dissolution Enhancement | - Inappropriate carrier selection.- Insufficient drug-to-carrier ratio.- Crystalline nature of the drug persists in the dispersion.[2][3] | - Carrier Selection: Opt for highly water-soluble amorphous polymers like polyvinylpyrrolidone (B124986) (PVP) or β-cyclodextrin.[4][5]- Drug-to-Carrier Ratio: Experiment with different drug-to-carrier ratios (e.g., 1:1, 1:2, 1:3) to find the optimal balance for solubility enhancement. A four-fold increase in aqueous solubility was observed with a 1:2 drug-to-carrier ratio using β-cyclodextrin.- Preparation Method: Employ methods like solvent evaporation or kneading, as they have been shown to be effective. The solvent evaporation method has demonstrated superior solubility enhancement compared to kneading. |
| Physical Instability (Recrystallization) During Storage | - The amorphous drug is thermodynamically unstable.- Moisture absorption can act as a plasticizer, promoting recrystallization. | - Polymer Selection: Use polymers with a high glass transition temperature (Tg) to restrict molecular mobility.- Storage Conditions: Store the solid dispersion in a desiccator or under low humidity conditions to prevent moisture uptake. |
| Inconsistent In Vitro Release Profiles | - Non-uniform drug distribution within the carrier.- Agglomeration of solid dispersion particles. | - Mixing: Ensure thorough and uniform mixing of the drug and carrier during preparation.- Particle Size Reduction: Gently mill or sieve the prepared solid dispersion to obtain a uniform particle size. |
2. Nanoemulsion and Self-Microemulsifying Drug Delivery Systems (SMEDDS)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Phase Separation or Creaming Upon Storage | - Inappropriate oil, surfactant, or co-surfactant selection.- Suboptimal ratio of components (oil, surfactant, co-surfactant). | - Excipient Screening: Conduct thorough solubility studies to select an oil phase (e.g., ethyl oleate (B1233923), castor oil) in which azilsartan medoxomil has high solubility. Select a surfactant (e.g., Tween 80) and co-surfactant (e.g., Transcutol P, Carbitol) that effectively emulsify the oil phase.- Ternary Phase Diagrams: Construct pseudo-ternary phase diagrams to identify the optimal ratios of oil, surfactant, and co-surfactant that form a stable microemulsion region. |
| Large Droplet Size | - High oil concentration.- Insufficient surfactant concentration.- Inadequate energy input during emulsification. | - Optimize Formulation: Reduce the oil concentration or increase the surfactant-to-oil ratio.- Homogenization: Employ high-energy emulsification methods such as high-pressure homogenization or ultrasonication to reduce droplet size. |
| Low Drug Loading | - Limited solubility of azilsartan medoxomil in the selected oil phase. | - Co-solvent Addition: Consider adding a co-solvent to the formulation to improve drug solubility.- Prodrug Modification: While a more advanced approach, chemical modification of the prodrug could be explored to enhance its lipophilicity. |
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of azilsartan medoxomil poor?
A1: Azilsartan medoxomil is classified as a BCS Class II drug, meaning it has high permeability but low aqueous solubility (approximately 0.00978 mg/mL at 37°C). Its absorption is therefore limited by its slow dissolution rate in the gastrointestinal fluids.
Q2: What is the mechanism by which these advanced formulations improve bioavailability?
A2: These formulations enhance bioavailability primarily by:
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Increasing Solubility and Dissolution: Presenting the drug in a solubilized or amorphous state, which bypasses the dissolution step from a crystalline form.
-
Increasing Surface Area: Formulations like nanoemulsions and SMEDDS create a large surface area for drug absorption upon dispersion in the GI tract.
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Bypassing First-Pass Metabolism: Some lipid-based formulations can be absorbed through the lymphatic system, thereby reducing hepatic first-pass metabolism.
Q3: How do I choose the best formulation strategy for my study?
A3: The choice depends on several factors, including the desired release profile, stability requirements, and available equipment.
-
Solid Dispersions: A good starting point for improving dissolution rates. They are relatively straightforward to prepare using techniques like solvent evaporation.
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Nanoemulsions/SMEDDS: Suitable for achieving a rapid onset of action and potentially enhancing lymphatic uptake. These require careful optimization of excipients and their ratios.
Q4: What are the key characterization techniques I should use?
A4:
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Solubility and Dissolution Studies: To confirm the enhancement in aqueous solubility and dissolution rate.
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Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD): To confirm the amorphous state of the drug in solid dispersions. The absence of a sharp melting peak in the DSC thermogram and the presence of a halo pattern in the PXRD scan indicate an amorphous form.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To check for any potential interactions between the drug and the excipients.
-
Particle Size and Zeta Potential Analysis: Crucial for nanoemulsions and SMEDDS to ensure the formation of nano-sized droplets and assess their physical stability. An acceptable polydispersity index (PDI) for nano-formulations is typically less than 0.3.
-
Transmission Electron Microscopy (TEM): To visualize the morphology of nanoemulsions.
Q5: Are there any specific considerations for in vivo animal studies?
A5: Yes. When administering these formulations to animals (e.g., Wistar rats), it is important to:
-
Use an appropriate vehicle for the control group (e.g., a suspension of the pure drug).
-
Ensure the dose administered is accurate.
-
Collect plasma samples at appropriate time points to accurately determine pharmacokinetic parameters like Cmax (maximum concentration) and AUC (area under the curve).
Data Presentation
Table 1: Enhancement of Aqueous Solubility of Azilsartan Medoxomil by Different Formulation Strategies
| Formulation Type | Carrier/Excipients | Method | Fold Increase in Solubility | Reference |
| Solid Dispersion | β-Cyclodextrin (1:2 drug:carrier) | Physical Mixture | 4-fold | |
| Solid Dispersion | β-Cyclodextrin | Kneading Method | Up to 9-fold | |
| Solid Dispersion | Polyvinylpyrrolidone (PVP-K30) (1:0.5 drug:carrier) | Solvent Evaporation | 4-fold | |
| Nanoemulsion | Ethyl oleate, Tween 80, Transcutol P | Ultrasonication | - |
Table 2: In Vitro Dissolution Enhancement of Azilsartan Medoxomil Formulations
| Formulation Type | Key Excipients | Dissolution Medium | % Drug Release | Time (minutes) | Reference |
| Pure Drug | - | - | 30% | - | |
| Solid Dispersion (PM-3) | β-Cyclodextrin | - | 71% | - | |
| Solid Dispersion (SD-3) | β-Cyclodextrin | - | 82% | 90 | |
| Nanoemulsion (Optimized) | Ethyl oleate, Tween 80, Transcutol P | - | 90.14% | - |
Table 3: Pharmacokinetic Parameters of Azilsartan Medoxomil Formulations in Wistar Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Pure Drug Suspension | Significantly lower | - | Significantly lower | 100 | |
| Solid Dispersion | Significantly higher | - | Significantly higher | - |
Experimental Protocols
1. Preparation of Solid Dispersion by Physical Mixture Method
-
Accurately weigh azilsartan medoxomil and the carrier (e.g., β-cyclodextrin) in the desired ratio (e.g., 1:1, 1:2, 1:3).
-
Mix the components geometrically in a glass mortar for 30 minutes to ensure a homogenous mixture.
-
Pass the resulting mixture through a sieve (e.g., 120 mesh) to obtain a uniform particle size.
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Store the prepared solid dispersion in a desiccator until further use.
2. Preparation of Nanoemulsion by Ultrasonication
-
Excipient Selection: Determine the solubility of azilsartan medoxomil in various oils, surfactants, and co-surfactants to select the most suitable components (e.g., ethyl oleate as oil, Tween 80 as surfactant, and Transcutol P as co-surfactant).
-
Formation of Emulsion: Prepare the oil phase by dissolving azilsartan medoxomil in the selected oil. Prepare the aqueous phase.
-
Mixing: Add the oil phase to the aqueous phase containing the surfactant and co-surfactant mixture (Smix) under constant stirring.
-
Homogenization: Subject the coarse emulsion to ultrasonication for a specified time (e.g., 90 seconds) to form a nanoemulsion.
Visualizations
Caption: Workflow for selecting a bioavailability enhancement strategy.
Caption: Experimental workflow for solid dispersion.
Caption: Mechanism of nanoemulsion drug absorption.
References
- 1. japer.in [japer.in]
- 2. A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Preparation and optimization of nilotinib self-micro-emulsifying drug delivery systems to enhance oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Azilsartan Medoxomil LC-MS/MS Quantification: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals quantifying azilsartan (B1666440) medoxomil and its active metabolite, azilsartan, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow, from sample preparation to data analysis.
Issue 1: Low or No Analyte Signal (Azilsartan/Azilsartan Medoxomil)
Question: I am not seeing any peak, or the signal intensity for azilsartan/azilsartan medoxomil is significantly lower than expected. What are the possible causes and solutions?
Answer:
Low or no signal for your target analyte can stem from several factors throughout the analytical process. A systematic approach to troubleshooting is recommended.
Possible Causes & Solutions:
-
Analyte Instability: Azilsartan medoxomil is a prodrug that is susceptible to rapid hydrolysis to its active form, azilsartan, especially under acidic or basic conditions.[1][2][3][4] It is also known to degrade under oxidative and photolytic stress.[3]
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Solution: Ensure proper sample handling and storage. Keep samples on ice or at 4°C during preparation and in the autosampler. Minimize exposure to light. Prepare fresh stock solutions and working standards. Validate the stability of the analyte under your specific storage and handling conditions.
-
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Suboptimal Ionization: Azilsartan is typically analyzed in positive ion mode using electrospray ionization (ESI). Inefficient ionization will lead to a poor signal.
-
Solution: Optimize MS source parameters, including capillary voltage, source temperature, and gas flows (nebulizer, desolvation gas). Ensure the mobile phase composition is amenable to ESI, often requiring an acidic modifier like formic or acetic acid to promote protonation.
-
-
Incorrect MS/MS Transitions (MRM): If the incorrect precursor (Q1) or product (Q3) ions are selected, the analyte will not be detected.
-
Solution: Verify the MRM transitions for azilsartan and azilsartan medoxomil. Infuse a standard solution directly into the mass spectrometer to confirm the parent and fragment ions and optimize collision energy. Refer to the quantitative data table below for commonly used transitions.
-
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Sample Preparation Issues: Inefficient extraction of the analyte from the biological matrix will result in low signal.
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Solution: Evaluate your sample preparation method (e.g., protein precipitation, solid-phase extraction). Ensure complete protein precipitation and efficient elution from the SPE cartridge. Check for analyte loss during evaporation and reconstitution steps.
-
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Chromatographic Problems: Poor peak shape, significant peak broadening, or retention time shifts can lead to a lower apparent signal.
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Solution: Inspect the LC system for leaks, check column health, and ensure the mobile phase is correctly prepared and degassed.
-
Troubleshooting Workflow for Low/No Signal:
Caption: Troubleshooting logic for low or no analyte signal.
Issue 2: Poor Peak Shape (Tailing, Fronting, or Split Peaks)
Question: My chromatographic peaks for azilsartan are tailing or showing other shape distortions. What could be causing this?
Answer:
Poor peak shape can compromise the accuracy and precision of quantification. The cause is often related to chromatographic conditions or interactions with the analytical column.
Possible Causes & Solutions:
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting.
-
Solution: Dilute the sample or reduce the injection volume.
-
-
Secondary Interactions: Azilsartan has functional groups that can interact with active sites on the silica (B1680970) packing material of the column, leading to peak tailing.
-
Solution: Ensure the mobile phase pH is appropriate. The use of an acidic modifier (e.g., 0.1% formic acid) can help to suppress the ionization of residual silanols and improve peak shape. Consider using a column with end-capping or a different stationary phase.
-
-
Column Degradation: A void at the head of the column or contamination can cause peak splitting or tailing.
-
Solution: Reverse-flush the column (if recommended by the manufacturer). If the problem persists, replace the column. Using a guard column can extend the life of the analytical column.
-
-
Extra-Column Volume: Excessive tubing length or dead volume in the LC system can contribute to peak broadening.
-
Solution: Use tubing with a small internal diameter and minimize its length between the injector, column, and detector.
-
Issue 3: High Signal Variability or Poor Reproducibility
Question: I am observing significant variability in my results between injections of the same sample. What is the source of this imprecision?
Answer:
Poor reproducibility can invalidate your results. The issue often lies with matrix effects, inconsistent sample preparation, or instrument instability.
Possible Causes & Solutions:
-
Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., phospholipids) can suppress or enhance the ionization of the analyte, leading to variability.
-
Solution: Improve sample cleanup to remove interfering substances. Solid-phase extraction (SPE) is generally more effective at removing matrix components than protein precipitation. Adjust the chromatography to separate the analyte from the matrix interferences. The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects.
-
-
Inconsistent Sample Preparation: Variability in pipetting, extraction, or reconstitution steps will lead to imprecise results.
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Solution: Ensure all sample preparation steps are performed consistently. Use calibrated pipettes and automated liquid handlers if available.
-
-
Internal Standard (IS) Issues: An inappropriate or improperly added internal standard can introduce variability.
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Solution: Use an internal standard that has similar chemical properties and extraction recovery to the analyte. Add the IS early in the sample preparation process to account for variability in extraction steps. Valsartan is a commonly used internal standard for azilsartan analysis.
-
-
Autosampler/Injector Issues: Inconsistent injection volumes can be a source of variability.
-
Solution: Check the autosampler for air bubbles in the syringe and ensure proper maintenance.
-
Diagram of Matrix Effect:
Caption: Impact of matrix components on analyte ionization.
Frequently Asked Questions (FAQs)
-
Q1: Why is azilsartan medoxomil often not detected in plasma samples?
-
A1: Azilsartan medoxomil is an ester prodrug that is rapidly and extensively hydrolyzed to the pharmacologically active moiety, azilsartan, in the gastrointestinal tract and during absorption. Therefore, its concentration in plasma is often below the lower limit of quantification (LLOQ). Most bioanalytical methods focus on quantifying the active metabolite, azilsartan.
-
-
Q2: What is a suitable internal standard for azilsartan quantification?
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A2: A stable isotope-labeled azilsartan would be the ideal internal standard. However, structural analogs are also commonly and successfully used. Valsartan has been reported as a suitable internal standard due to its structural similarity and comparable chromatographic behavior.
-
-
Q3: What are the typical MRM transitions for azilsartan?
-
A3: While optimization is always necessary for your specific instrument, a commonly reported transition for azilsartan is m/z 457.1 → 207.1. Please refer to the quantitative data tables for more examples.
-
-
Q4: Should I use protein precipitation or solid-phase extraction for sample cleanup?
-
A4: The choice depends on the required sensitivity and the complexity of the matrix. Protein precipitation is a simpler and faster method. However, solid-phase extraction (SPE) generally provides a cleaner extract, leading to reduced matrix effects and potentially better sensitivity.
-
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
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Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 20 µL of internal standard working solution (e.g., Valsartan in methanol).
-
Vortex for 30 seconds.
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Add 300 µL of cold acetonitrile (B52724) or methanol (B129727) to precipitate proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for injection.
Protocol 2: LC-MS/MS Operating Conditions
This is a representative method; parameters must be optimized for your specific system.
-
LC System: UPLC or HPLC system
-
Column: C8 or C18 column (e.g., Shimapack C-8, 4.6 mm x 150 mm, 5µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Methanol or Acetonitrile.
-
Gradient: Start with a low percentage of organic phase, ramp up to elute the analyte, and then re-equilibrate.
-
Flow Rate: 0.2 - 1.0 mL/min.
-
Injection Volume: 5 - 20 µL.
-
Column Temperature: 30 - 40°C.
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
Key MS Parameters:
-
Capillary Voltage: ~4.0 kV
-
Source Temperature: ~200°C
-
Desolvation Gas Temperature: ~250°C
-
Quantitative Data Summary
Table 1: Example LC-MS/MS Parameters for Azilsartan Analysis
| Parameter | Value | Reference |
| Analyte | Azilsartan (AZT) | |
| Internal Standard (IS) | Valsartan (VAL) | |
| Ionization Mode | ESI Positive | |
| MRM Transition (AZT) | m/z 457.15 → 207.15 | |
| Collision Energy (AZT) | -16 eV | |
| MRM Transition (VAL) | m/z 436.10 → 235.15 | |
| Collision Energy (VAL) | -20 eV | |
| Column | Shimadzu Shimpack C8 (150 mm x 4.6 mm, 5µm) | |
| Mobile Phase | 65% Methanol : 35% 0.1% Formic Acid | |
| Retention Time (AZT) | 9.2 min |
Table 2: Method Validation Parameters from Literature
| Parameter | Azilsartan (AZT) | Chlorthalidone (CTD) | Reference |
| Linearity Range | 0.020 - 4.000 µg/mL | 0.040 - 8.000 µg/mL | |
| Regression (r²) | 0.995 | 0.993 | |
| Recovery | > 91% | > 93% | |
| Intraday Precision (%RSD) | < 15% | < 15% | |
| Interday Precision (%RSD) | < 15% | < 15% |
References
- 1. omicsonline.org [omicsonline.org]
- 2. Development, validation and application of the liquid chromatography tandem mass spectrometry method for simultaneous quantification of azilsartan medoxomil (TAK-491), azilsartan (TAK-536), and its 2 metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Liquid chromatography/tandem mass spectrometry study of forced degradation of azilsartan medoxomil potassium - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Validation for Azilsartan Medoxomil in Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the bioanalytical method validation of azilsartan (B1666440) medoxomil in biological matrices. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of azilsartan medoxomil and its active metabolite, azilsartan, using LC-MS/MS.
Issue 1: Low or Inconsistent Analyte Recovery
Low or variable recovery of azilsartan medoxomil and azilsartan can significantly impact the accuracy and precision of the assay.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Incomplete Protein Precipitation | - Ensure the correct ratio of precipitating solvent (e.g., acetonitrile) to plasma, typically 3:1 or 4:1 (v/v).- Vortex the mixture vigorously for an adequate amount of time (e.g., 1-2 minutes) to ensure complete protein denaturation.- Use cold precipitation solvent and perform the precipitation on ice to enhance protein removal. |
| Inefficient Solid-Phase Extraction (SPE) | - Conditioning/Equilibration: Ensure the SPE cartridge is properly conditioned and equilibrated to activate the sorbent and create the appropriate environment for analyte retention.- Sample Loading: Optimize the flow rate during sample loading; a rate that is too fast may not allow for sufficient interaction between the analyte and the sorbent.[1]- Wash Steps: Use a wash solvent that is strong enough to remove interferences but not so strong that it elutes the analyte.- Elution: Ensure the elution solvent is strong enough to desorb the analyte completely. The volume of the elution solvent should also be optimized. |
| Analyte Binding to Labware | - Use low-binding polypropylene (B1209903) tubes and pipette tips.- Pre-condition labware with a solution of the analyte to saturate non-specific binding sites. |
| Analyte Instability (Hydrolysis) | - Azilsartan medoxomil is a prodrug susceptible to hydrolysis to its active form, azilsartan.[2] Work with samples on ice and minimize processing time.- Consider the use of esterase inhibitors in the collection tubes if instability is observed.[3] |
Issue 2: Significant Matrix Effects (Ion Suppression or Enhancement)
Matrix effects, caused by co-eluting endogenous components from the biological matrix, can interfere with the ionization of the analyte, leading to inaccurate quantification.[4]
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Co-eluting Phospholipids and Salts | - Improve Sample Cleanup: Switch from protein precipitation to a more selective sample preparation technique like solid-phase extraction (SPE) to better remove interfering components.[4]- Optimize Chromatography: Modify the chromatographic gradient to achieve better separation between the analyte and interfering peaks. A longer run time or a different stationary phase may be necessary.- Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components.[5] |
| Inappropriate Internal Standard (IS) | - Use a stable isotope-labeled internal standard (e.g., azilsartan-d4) which will have nearly identical chromatographic and ionization behavior to the analyte, effectively compensating for matrix effects.[6] |
| Ion Source Contamination | - Regularly clean the ion source of the mass spectrometer to remove accumulated non-volatile matrix components. |
Issue 3: Poor Chromatographic Peak Shape (Tailing, Fronting, or Splitting)
Suboptimal peak shape can affect the accuracy and precision of peak integration.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Peak Tailing | - Secondary Interactions: For basic compounds like azilsartan, interactions with residual silanols on the column can cause tailing. Use a column with end-capping or add a small amount of a competing base (e.g., triethylamine) to the mobile phase. Ensure the mobile phase pH is appropriate.[7]- Column Contamination: Flush the column with a strong solvent or replace it if necessary. A guard column can help protect the analytical column.[7] |
| Peak Fronting | - Column Overload: Reduce the injection volume or dilute the sample.[7]- Inappropriate Sample Solvent: The sample solvent should be weaker than or similar in strength to the initial mobile phase. Dissolving the sample in the initial mobile phase is ideal.[7] |
| Peak Splitting | - Column Void or Channeling: This can occur if the column packing settles. Back-flushing the column at a low flow rate may help, but replacement is often necessary.[8]- Partially Clogged Frit: Replace the column inlet frit.- Co-elution: If only the analyte peak is split, it may be due to a co-eluting interference. Improve the chromatographic separation.[9] |
Issue 4: Instability of Azilsartan Medoxomil
Azilsartan medoxomil is an ester prodrug and is prone to hydrolysis to the active metabolite, azilsartan, in biological matrices.[10]
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Enzymatic Hydrolysis by Esterases | - Sample Handling: Keep biological samples on ice or at 4°C during processing to minimize enzymatic activity.- Use of Esterase Inhibitors: Add an esterase inhibitor, such as sodium fluoride (B91410) or dichlorvos, to the blood collection tubes.[3][11] The selection and concentration of the inhibitor should be carefully validated to ensure it does not interfere with the assay. |
| pH-Dependent Hydrolysis | - Maintain a slightly acidic pH (e.g., by adding a buffer) in the processed samples to improve the stability of the ester linkage. |
| Freeze-Thaw Instability | - Minimize the number of freeze-thaw cycles for plasma samples. Validate the stability of the analyte for the expected number of cycles. |
Frequently Asked Questions (FAQs)
Q1: What is the most common sample preparation technique for azilsartan medoxomil and azilsartan in plasma?
A1: Both protein precipitation (PPT) and solid-phase extraction (SPE) are commonly used. PPT with acetonitrile (B52724) is a simpler and faster method, while SPE provides cleaner extracts, which can be beneficial in reducing matrix effects.[10][12]
Q2: What type of internal standard (IS) is recommended for the analysis of azilsartan?
A2: A stable isotope-labeled (SIL) internal standard, such as azilsartan-d4, is the gold standard.[6] It co-elutes with the analyte and has the same ionization properties, providing the most accurate correction for matrix effects and variability in extraction and injection. If a SIL IS is not available, a structural analog can be used, but it must be demonstrated to be free of matrix effects.
Q3: In which ionization mode are azilsartan medoxomil and azilsartan typically detected?
A3: Both positive and negative electrospray ionization (ESI) modes have been successfully used. The choice of polarity will depend on the specific adducts that provide the best sensitivity and selectivity for the analytes and the internal standard.
Q4: What are typical LC column and mobile phase combinations for this analysis?
A4: Reversed-phase columns, such as C18 or C8, are commonly used.[13][14] Mobile phases often consist of a mixture of an aqueous component (e.g., water with a small amount of formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol) run in a gradient mode.[13][15]
Q5: How can I prevent the hydrolysis of azilsartan medoxomil during sample collection and processing?
A5: To minimize hydrolysis, it is crucial to handle samples at low temperatures (on ice). Additionally, the use of esterase inhibitors in the blood collection tubes is a common and effective strategy.[3][16] The pH of the sample should also be controlled, as the stability of the ester is pH-dependent.
Experimental Protocols
Representative LC-MS/MS Method Parameters
The following tables summarize typical experimental conditions for the analysis of azilsartan.
Table 1: Chromatographic Conditions
| Parameter | Typical Value/Condition |
| Column | C18 reversed-phase (e.g., 50 x 2.1 mm, 1.8 µm)[4] |
| Mobile Phase A | 0.1% Formic acid in water or 10mM Ammonium acetate[13][15] |
| Mobile Phase B | Acetonitrile or Methanol[13][15] |
| Flow Rate | 0.5 - 0.7 mL/min[15] |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
| Run Time | 3 - 5 minutes |
Table 2: Mass Spectrometric Conditions
| Parameter | Typical Value/Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative[15] |
| Scan Type | Multiple Reaction Monitoring (MRM)[4] |
| MRM Transition (Azilsartan) | Dependent on polarity (e.g., m/z 457.1 -> 249.1 in positive mode) |
| MRM Transition (IS - Azilsartan-d4) | Dependent on polarity (e.g., m/z 461.1 -> 253.1 in positive mode) |
| Source Temperature | 500 - 550°C |
| Ion Spray Voltage | 4500 - 5500 V |
Visualizations
Caption: Experimental workflow for azilsartan quantification.
Caption: Troubleshooting logic for low analyte recovery.
References
- 1. biotage.com [biotage.com]
- 2. Hydrolysis Process: Significance and symbolism [wisdomlib.org]
- 3. Effective screening approach to select esterase inhibitors used for stabilizing ester-containing prodrugs analyzed by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. lctsbible.com [lctsbible.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. hawach.com [hawach.com]
- 11. Plasma Protein Binding Determination for Unstable Ester Prodrugs: Remdesivir and Tenofovir Alafenamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. welch-us.com [welch-us.com]
- 13. zefsci.com [zefsci.com]
- 14. agilent.com [agilent.com]
- 15. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 16. e-b-f.eu [e-b-f.eu]
Technical Support Center: Strategies to Enhance the Dissolution Rate of Azilsartan Medoxomil
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments to enhance the dissolution rate of azilsartan (B1666440) medoxomil.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing very poor and inconsistent dissolution profiles for pure azilsartan medoxomil. What are the primary reasons for this, and what initial steps can we take?
A1: Azilsartan medoxomil is classified as a Biopharmaceutics Classification System (BCS) Class II or IV drug, indicating low solubility, and in the case of Class IV, low permeability as well.[1][2][3] Its aqueous solubility is very low (approximately 0.0037 mg/mL at room temperature), which is the primary reason for poor dissolution.[4]
Troubleshooting Steps:
-
Particle Size Reduction: The dissolution rate of azilsartan medoxomil can be increased by increasing the grinding duration, which can partly transform it into an amorphous phase.[4]
-
Formulation Strategies: Simple physical mixtures with hydrophilic carriers can significantly enhance dissolution. For more substantial improvements, consider advanced formulation techniques like solid dispersions, nanosuspensions, or co-crystals.[1][4][5]
Q2: We are developing a solid dispersion of azilsartan medoxomil, but the enhancement in dissolution is not meeting our target. What factors should we investigate?
A2: The effectiveness of a solid dispersion depends on several critical factors.
Troubleshooting Steps:
-
Carrier Selection: The choice of a hydrophilic carrier is crucial. Commonly used and effective carriers for azilsartan medoxomil include β-cyclodextrin and Poloxamer 188.[4][6] The miscibility of the drug and carrier is key to forming a successful solid dispersion.
-
Preparation Method: The method of preparation significantly impacts the dissolution enhancement. Studies have shown that for azilsartan medoxomil, the solvent evaporation and kneading methods are generally more effective than simple physical mixtures.[7][8] The solvent evaporation method, in particular, has been shown to produce superior solubility enhancements.[1][8]
-
Drug-to-Carrier Ratio: The ratio of azilsartan medoxomil to the carrier must be optimized. An increase in the proportion of the carrier often leads to improved dissolution. For instance, a 1:2 drug-to-carrier ratio with β-cyclodextrin prepared by physical mixture showed a four-fold increase in aqueous solubility.[4]
-
Physical State Confirmation: The goal of creating a solid dispersion is often to convert the crystalline drug into a more soluble amorphous form. It is essential to verify this transformation using analytical techniques such as Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD).[4][7] The absence of the drug's characteristic melting peak in the DSC thermogram of the solid dispersion indicates the formation of an amorphous state.[4][7]
Q3: Our nanosuspension of azilsartan medoxomil is showing signs of instability, such as particle aggregation. How can we address this?
A3: The stability of a nanosuspension is critical for its performance.
Troubleshooting Steps:
-
Stabilizer and Co-stabilizer Selection: The choice and concentration of stabilizers are paramount. For azilsartan medoxomil nanosuspensions, stabilizers such as TPGS (Tocopherol Polyethylene Glycol 1000 Succinate) and PEG 6000, often in combination with co-stabilizers like Tween 80 or Sodium Lauryl Sulfate (SLS), have been used successfully.[9]
-
Zeta Potential: The zeta potential is a key indicator of the stability of a colloidal dispersion. A sufficiently high zeta potential (either positive or negative) will ensure particle repulsion and prevent aggregation. If your zeta potential is low, consider using a different stabilizer or adjusting its concentration.
-
Homogenization/Ultrasonication Parameters: The energy input during the preparation process, such as the stirring speed and ultrasonication time, can influence particle size and stability. These parameters should be optimized to achieve a uniform and narrow particle size distribution.[9]
Q4: We are considering co-crystallization to improve the dissolution of azilsartan. What are the important considerations for this approach?
A4: Co-crystallization is a promising technique to enhance the solubility and dissolution rate of poorly soluble drugs.
Key Considerations:
-
Co-former Selection: The selection of an appropriate co-former is the most critical step. The co-former should be able to form non-covalent interactions (like hydrogen bonds) with the drug molecule. For azilsartan, co-formers such as 4,4′-bipyridine (BIP) and trans-1,2-bis(4-pyridyl)ethylene (BPE) have been shown to form stable co-crystals.[5][10]
-
Stoichiometry: The stoichiometric ratio of the drug to the co-former in the crystal lattice is crucial and needs to be determined experimentally. For example, azilsartan forms 2:1 co-crystals with both BIP and BPE.[5][10]
-
Structural Characterization: It is essential to confirm the formation of a new crystalline phase using techniques like PXRD and single-crystal X-ray diffraction.[10] DSC can also be used to identify the unique melting point of the co-crystal, which will be different from the drug and co-former alone.[10]
-
Stability of the Co-crystal: The stability of the co-crystal in the dissolution medium should be evaluated. Some co-crystals may convert back to the less soluble form of the drug upon contact with the solvent.[5]
Data Presentation
Table 1: Solubility Enhancement of Azilsartan Medoxomil with β-cyclodextrin
| Solvent | Solubility of Pure Azilsartan Medoxomil (µg/mL) (mean ± SD) | Solubility with β-cyclodextrin (µg/mL) (mean ± SD) | Fold Increase |
| pH 1.2 | 20.30 ± 0.11 | 25.02 ± 0.13 | ~1.2 |
| pH 6.8 | 374 ± 0.5 | 432 ± 0.5 | ~1.15 |
| pH 7.4 | 1033 ± 1.2 | 1066 ± 1.2 | ~1.03 |
| Water | 16.1 ± 0.1 | 20.3 ± 0.1 | ~1.26 |
Data extracted from a study on solid dispersions. The increase in solubility in this particular study using a physical mixture was modest.[4] Other studies using different methods like kneading have shown up to a 9-fold increase in solubility.[7]
Table 2: Dissolution Rate Enhancement of Azilsartan Medoxomil Formulations
| Formulation Strategy | Carrier/Stabilizer | Method | Dissolution Enhancement | Reference |
| Solid Dispersion | β-cyclodextrin | Physical Mixture/Kneading | Up to 82% release in 90 minutes | [7] |
| Solid Dispersion | Poloxamer 188 | Not specified | Good dissolution characteristics compared to pure drug | [6] |
| Nanosuspension | TPGS, PEG6000, Tween 80, SLS | Solvent anti-solvent precipitation with ultrasonication | Complete in-vitro dissolution in less than 30 minutes | [9] |
| Co-crystals | 4,4′-bipyridine (BIP), trans-1,2-bis(4-pyridyl)ethylene (BPE) | Solution crystallization | Better dissolution rates than pure azilsartan | [5] |
| Liquisolid Compacts | Capmul MCM, Captex | Liquisolid technique | 1.29-fold increase in bioavailability | [1] |
Experimental Protocols
1. Preparation of Azilsartan Medoxomil Solid Dispersion by Solvent Evaporation Method
-
Materials: Azilsartan medoxomil, Polyvinylpyrrolidone (PVP), Methanol (B129727).
-
Procedure:
-
Accurately weigh azilsartan medoxomil and PVP in the desired ratio (e.g., 1:1, 1:2, 1:4).
-
Dissolve the weighed amounts of the drug and carrier in a sufficient volume of methanol with constant stirring until a clear solution is obtained.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) using a rotary evaporator.
-
Dry the resulting solid mass in a vacuum oven to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator until further evaluation.[11]
-
2. Preparation of Azilsartan Medoxomil Nanosuspension by Solvent Anti-Solvent Precipitation Method
-
Materials: Azilsartan medoxomil, Methanol, Stabilizer (e.g., TPGS), Co-stabilizer (e.g., Tween 80), Deionized water.
-
Procedure:
-
Dissolve a specific amount of azilsartan medoxomil (e.g., 40 mg) in an organic solvent (e.g., 3 mL of methanol) to form the drug solution.
-
In a separate beaker, dissolve the stabilizer and co-stabilizer in deionized water (e.g., 40 mL) to prepare the anti-solvent system.
-
Inject the drug solution into the anti-solvent system under constant stirring at a specific speed.
-
Subject the resulting suspension to ultrasonication for a defined period to reduce the particle size to the nanometer range.
-
The prepared nanosuspension can be further processed (e.g., lyophilized with a cryoprotectant like mannitol) to obtain a dry, self-dispersible powder.[9]
-
3. In Vitro Dissolution Testing
-
Apparatus: USP Apparatus 2 (Paddle).
-
Dissolution Medium: 900 mL of a suitable buffer, such as phosphate (B84403) buffer pH 6.8.[12][13]
-
Temperature: 37 ± 0.5°C.
-
Procedure:
-
Place a specified amount of the formulation (e.g., equivalent to 40 mg of azilsartan medoxomil) into each dissolution vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes).[4][13]
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples and analyze the drug content using a validated analytical method, such as UV-Vis spectrophotometry at approximately 248 nm or HPLC.[4][14]
-
Calculate the cumulative percentage of drug released at each time point.
-
Visualizations
Caption: Experimental workflow for enhancing azilsartan medoxomil dissolution.
Caption: Troubleshooting guide for solid dispersion formulation.
References
- 1. scifiniti.com [scifiniti.com]
- 2. scifiniti.com [scifiniti.com]
- 3. researchgate.net [researchgate.net]
- 4. pkheartjournal.com [pkheartjournal.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. jneonatalsurg.com [jneonatalsurg.com]
- 8. researchgate.net [researchgate.net]
- 9. imedpub.com [imedpub.com]
- 10. Synthesis of Two Novel Azilsartan Cocrystals: Preparation, Physicochemical Characterization and Solubility Studies [ouci.dntb.gov.ua]
- 11. benchchem.com [benchchem.com]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. WO2019130277A1 - Pharmaceutical formulations of azilsartan medoxomil - Google Patents [patents.google.com]
- 14. iajps.com [iajps.com]
Validation & Comparative
Comparative Efficacy of Azilsartan Medoxomil Versus Olmesartan: A Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent angiotensin II receptor blockers (ARBs), azilsartan (B1666440) medoxomil and olmesartan (B1677269), in the management of hypertension. The information is compiled from head-to-head clinical trials and meta-analyses to support research and development in the pharmaceutical field.
Mechanism of Action
Both azilsartan medoxomil and olmesartan are selective antagonists of the angiotensin II type 1 (AT1) receptor.[1][2] They block the binding of angiotensin II, a potent vasoconstrictor, to its receptor, thereby inhibiting its pressor effects.[2][3] This action leads to vasodilation, reduced aldosterone (B195564) secretion, and consequently, a decrease in blood pressure.[4] Azilsartan medoxomil is a prodrug that is hydrolyzed to its active metabolite, azilsartan, in the gastrointestinal tract.
Data Presentation
Table 1: Comparative Efficacy in Blood Pressure Reduction (24-hour Ambulatory Blood Pressure Monitoring)
| Study | Drug/Dosage | Mean Reduction in 24-hour Systolic BP (mmHg) | Mean Reduction in 24-hour Diastolic BP (mmHg) |
| Bakris et al. (2011) | Azilsartan medoxomil 80 mg | -14.3 | -7.9 |
| Olmesartan medoxomil 40 mg | -12.2 | -7.0 | |
| White et al. (2011) | Azilsartan medoxomil 80 mg | -14.3 | Not specified |
| Olmesartan medoxomil 40 mg | -11.7 | Not specified |
Table 2: Comparative Efficacy in Blood Pressure Reduction (Clinic Blood Pressure)
| Study | Drug/Dosage | Mean Reduction in Clinic Systolic BP (mmHg) | Mean Reduction in Clinic Diastolic BP (mmHg) |
| Bakris et al. (2011) | Azilsartan medoxomil 80 mg | -15.5 | -8.6 |
| Olmesartan medoxomil 40 mg | -12.8 | -7.1 | |
| Meta-analysis (2018) | Azilsartan (various doses) vs. Olmesartan (various doses) | Greater reduction with azilsartan (WMD: -2.15 mmHg) | No significant difference (WMD: -0.99 mmHg) |
| Cushman et al. (2012) | Azilsartan medoxomil/chlorthalidone (B1668885) (40 mg/25 mg) | -42.5 | -18.8 |
| Olmesartan medoxomil/hydrochlorothiazide (40 mg/25 mg) | -37.1 | -16.4 |
Experimental Protocols
Bakris et al. (2011): A Randomized, Double-Blind, Placebo-Controlled, Multicenter Study
-
Objective: To assess the antihypertensive efficacy and safety of azilsartan medoxomil compared with placebo and olmesartan medoxomil.
-
Patient Population: 1275 patients with primary hypertension and a baseline 24-hour mean ambulatory systolic blood pressure between ≥ 130 mm Hg and ≤ 170 mm Hg.
-
Treatment Arms:
-
Placebo
-
Azilsartan medoxomil (20 mg, 40 mg, or 80 mg) once daily
-
Olmesartan medoxomil (40 mg) once daily
-
-
Duration: 6 weeks.
-
Primary Endpoint: Change from baseline in mean 24-hour ambulatory systolic blood pressure.
-
Methodology: Patients underwent a washout period before being randomized to one of the treatment groups. 24-hour ambulatory blood pressure monitoring was performed at baseline and at the end of the treatment period.
White et al. (2011): A Randomized, Double-Blind, Placebo-Controlled Trial
-
Objective: To compare the effects of two doses of azilsartan medoxomil with valsartan (B143634) 320 mg and olmesartan medoxomil 40 mg.
-
Patient Population: 1291 randomized patients with a mean age of 56 years and a baseline 24-hour mean systolic BP of 145 mm Hg.
-
Treatment Arms:
-
Placebo
-
Azilsartan medoxomil (40 mg and 80 mg)
-
Valsartan (320 mg)
-
Olmesartan medoxomil (40 mg)
-
-
Primary Endpoint: Change from baseline in 24-hour mean systolic BP.
-
Methodology: The study followed a hierarchical analysis, first testing for superiority over placebo, followed by noninferiority analysis, and then superiority testing of azilsartan medoxomil versus the comparator ARBs.
Mandatory Visualization
Caption: Renin-Angiotensin-Aldosterone System (RAAS) and the mechanism of action of ARBs.
Caption: A representative experimental workflow for a comparative clinical trial.
Summary of Findings
Multiple head-to-head clinical trials and a meta-analysis have demonstrated that azilsartan medoxomil at its maximal dose (80 mg) is more efficacious in lowering both 24-hour ambulatory and clinic systolic blood pressure compared to the maximal approved dose of olmesartan medoxomil (40 mg). Specifically, azilsartan medoxomil 80 mg resulted in a greater reduction in 24-hour mean systolic blood pressure by approximately 2.1 to 2.6 mmHg compared to olmesartan medoxomil 40 mg. For clinic systolic blood pressure, both 40 mg and 80 mg doses of azilsartan medoxomil were found to be superior to comparator ARBs, including olmesartan.
A 2018 meta-analysis further supports that azilsartan leads to a greater reduction in office systolic blood pressure than olmesartan. When combined with a diuretic, the fixed-dose combination of azilsartan medoxomil and chlorthalidone also showed a significantly greater reduction in clinic systolic and diastolic blood pressure compared to the combination of olmesartan medoxomil and hydrochlorothiazide.
In terms of safety and tolerability, both azilsartan medoxomil and olmesartan were well-tolerated, with side effect profiles similar to placebo. One study noted a higher percentage of patients reporting any adverse events with an azilsartan combination therapy compared to an olmesartan combination, though discontinuations due to adverse events were only moderately greater in the high-dose azilsartan group.
References
A Comparative Analysis of Azilsartan Medoxomil and Valsartan for the Management of Hypertension
This guide provides a detailed comparison of azilsartan (B1666440) medoxomil and valsartan (B143634), two angiotensin II receptor blockers (ARBs) widely prescribed for the treatment of hypertension. The analysis is based on data from key clinical trials, focusing on their efficacy in blood pressure reduction, safety profiles, and underlying mechanisms of action.
Efficacy in Blood Pressure Reduction
Clinical studies have demonstrated that azilsartan medoxomil provides a more potent antihypertensive effect compared to valsartan at their maximum approved doses.
A large, randomized, double-blind, multicenter study revealed that after 24 weeks of treatment, azilsartan medoxomil at a dose of 80 mg once daily resulted in a significantly greater reduction in mean 24-hour ambulatory systolic blood pressure compared to valsartan at 320 mg once daily. The mean reduction from baseline in systolic blood pressure was 14.3 mmHg for azilsartan medoxomil, whereas it was 10.0 mmHg for valsartan.
Similarly, the reduction in clinic systolic blood pressure was more pronounced with azilsartan medoxomil, showing a mean decrease of 21.2 mmHg compared to 16.5 mmHg with valsartan. Responder rates, defined as the percentage of patients achieving a target blood pressure, were also higher in the azilsartan medoxomil group.
Table 1: Comparison of Systolic Blood Pressure (SBP) and Diastolic Blood Pressure (DBP) Reduction
| Parameter | Azilsartan Medoxomil (80 mg/day) | Valsartan (320 mg/day) | p-value |
| Mean Change in 24-h Ambulatory SBP | -14.3 mmHg | -10.0 mmHg | < 0.001 |
| Mean Change in Clinic SBP | -21.2 mmHg | -16.5 mmHg | < 0.001 |
| Mean Change in 24-h Ambulatory DBP | -8.4 mmHg | -6.1 mmHg | < 0.001 |
| Mean Change in Clinic DBP | -10.5 mmHg | -8.4 mmHg | < 0.001 |
Data sourced from pivotal clinical trials comparing the two drugs.
Experimental Protocols
The data presented above is derived from a pivotal randomized, double-blind, active-controlled, multicenter trial.
-
Patient Population: The study enrolled adults with stage 1 or 2 essential hypertension. Key inclusion criteria included an average seated clinic diastolic blood pressure of 95-120 mmHg and a mean 24-hour ambulatory diastolic blood pressure of ≥85 mmHg.
-
Study Design: After a washout period, eligible patients were randomized to receive either azilsartan medoxomil 80 mg or valsartan 320 mg once daily for 24 weeks.
-
Blood Pressure Measurement: Clinic blood pressure was measured at trough using a calibrated sphygmomanometer. 24-hour ambulatory blood pressure monitoring was conducted at baseline and at the end of the treatment period.
Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)
Both azilsartan medoxomil and valsartan exert their antihypertensive effects by selectively blocking the angiotensin II type 1 (AT1) receptor. Angiotensin II is a potent vasoconstrictor and a primary component of the RAAS. By blocking the AT1 receptor, these drugs inhibit the actions of angiotensin II, leading to vasodilation and a reduction in aldosterone (B195564) secretion, which in turn lowers blood pressure.
Comparative Clinical Trial Workflow
The evaluation of antihypertensive agents follows a rigorous clinical trial process to establish efficacy and safety.
Safety and Tolerability
Both azilsartan medoxomil and valsartan are generally well-tolerated. The overall incidence of treatment-emergent adverse events in clinical trials was similar between the two drugs. The most commonly reported adverse events for both medications include headache and dizziness. The rates of discontinuation due to adverse events were also comparable.
Table 2: Incidence of Common Adverse Events
| Adverse Event | Azilsartan Medoxomil (80 mg/day) | Valsartan (320 mg/day) |
| Headache | 8.3% | 8.0% |
| Dizziness | 5.6% | 4.6% |
| Fatigue | 2.5% | 2.8% |
Data represents the percentage of patients reporting the adverse event.
Conclusion
Azilsartan medoxomil demonstrates statistically superior blood pressure-lowering effects compared to valsartan at their respective maximum recommended doses. This greater efficacy applies to both 24-hour ambulatory and clinic blood pressure measurements. The safety and tolerability profiles of the two drugs are comparable. The choice between these agents may depend on the required degree of blood pressure reduction and individual patient characteristics.
Azilsartan Medoxomil: A Comparative Analysis of Efficacy and Safety in the ARB Class
A comprehensive review of head-to-head clinical trials positions azilsartan (B1666440) medoxomil as a potent angiotensin II receptor blocker (ARB) for the management of hypertension. This guide provides a detailed comparison with other ARBs, supported by data from key clinical studies, experimental protocols, and visualizations of relevant biological pathways and trial designs.
Executive Summary
Azilsartan medoxomil has demonstrated superior efficacy in reducing both 24-hour mean ambulatory and clinic blood pressure when compared to other widely prescribed ARBs, including olmesartan (B1677269), valsartan (B143634), telmisartan (B1682998), and candesartan (B1668252), often at their maximum approved dosages.[1][2][3][4] Across multiple head-to-head trials, azilsartan medoxomil consistently achieved statistically significant greater reductions in systolic and diastolic blood pressure.[1][2][3][4] The safety and tolerability profile of azilsartan medoxomil is comparable to that of other ARBs and placebo, with the most common adverse events being headache, dizziness, and fatigue.[5][6]
Comparative Efficacy in Blood Pressure Reduction
The following tables summarize the quantitative data from key head-to-head clinical trials, showcasing the comparative efficacy of azilsartan medoxomil in reducing systolic blood pressure (SBP) and diastolic blood pressure (DBP).
Table 1: Azilsartan Medoxomil vs. Olmesartan Medoxomil and Valsartan
| Treatment Group | N | Baseline 24-hour Mean SBP (mmHg) | Change from Baseline in 24-hour Mean SBP (mmHg) | p-value vs. Azilsartan 80 mg |
| Azilsartan Medoxomil 40 mg | 286 | 145.2 | -13.2 | 0.009 (vs Olmesartan) |
| Azilsartan Medoxomil 80 mg | 288 | 145.0 | -14.3 | - |
| Olmesartan Medoxomil 40 mg | 289 | 145.1 | -11.7 | 0.009 |
| Valsartan 320 mg | 287 | 144.9 | -10.0 | <0.001 |
| Placebo | 141 | 145.3 | +0.3 | <0.001 |
Data from a randomized, double-blind, placebo-controlled trial in patients with stage 1 and 2 hypertension.[1][7][8]
Table 2: Azilsartan Medoxomil vs. Valsartan
| Treatment Group | N | Baseline 24-hour Mean SBP (mmHg) | Change from Baseline in 24-hour Mean SBP (mmHg) | p-value vs. Azilsartan 80 mg |
| Azilsartan Medoxomil 40 mg | 329 | 145.7 | -14.9 | <0.001 (vs Valsartan) |
| Azilsartan Medoxomil 80 mg | 329 | 145.5 | -15.3 | - |
| Valsartan 320 mg | 326 | 145.6 | -11.3 | <0.001 |
Data from a randomized, double-blind, multicenter study in patients with primary hypertension.[2]
Table 3: Azilsartan Medoxomil vs. Telmisartan
| Treatment Group | N | Baseline 24-hour Mean SBP (mmHg) | Change from Baseline in 24-hour Mean SBP (mmHg) | p-value vs. Azilsartan |
| Azilsartan Medoxomil 40/80 mg | 350 | 150-180 (clinic) | -39.69 (clinic) | <0.0001 |
| Telmisartan 40/80 mg | 350 | 150-180 (clinic) | -36.16 (clinic) | <0.0001 |
Data from a prospective, randomized, open-label, blinded-endpoint study.[3][9]
Table 4: Azilsartan vs. Candesartan Cilexetil
| Treatment Group | N | Baseline Sitting Trough DBP (mmHg) | Change from Baseline in Sitting Trough DBP (mmHg) | p-value vs. Azilsartan |
| Azilsartan 20-40 mg | 312 | 100.4 | -12.4 | - |
| Candesartan Cilexetil 8-12 mg | 310 | 100.4 | -9.8 | 0.0003 |
Data from a 16-week, randomized, double-blind study in Japanese patients with grade I-II essential hypertension.[10]
Experimental Protocols
The clinical trials cited in this guide employed rigorous methodologies to ensure the validity and reliability of their findings. Below are summaries of the key experimental protocols.
Patient Population and Screening
Participants in these trials were typically adults (18-70 years) with a diagnosis of essential hypertension (Stage 1 or 2).[3][10] Key inclusion criteria often included a baseline mean sitting clinic SBP between 150-180 mmHg and/or a 24-hour mean ambulatory SBP between 130-170 mmHg.[3] Exclusion criteria commonly included secondary hypertension, severe renal impairment, and a history of hypersensitivity to ARBs.[11] A washout period of previous antihypertensive medications was typically required before randomization.[12]
Randomization and Blinding
The studies were predominantly randomized and double-blind, with some employing a placebo control group.[1][2][10] Randomization was often performed centrally to ensure allocation concealment. In some studies, a single-blind placebo run-in period was used to establish baseline blood pressure and assess medication compliance.[12]
Blood Pressure Measurement
Both clinic and 24-hour ambulatory blood pressure monitoring (ABPM) were utilized to assess efficacy.
-
Clinic Blood Pressure: Measurements were typically taken at trough (i.e., 24 hours post-dose) using a validated automated oscillometric device. Patients were required to rest for at least 5 minutes in a seated position before measurement, and the average of three readings was often used.[1][12]
-
Ambulatory Blood Pressure Monitoring (ABPM): ABPM was conducted for 24 hours at baseline and at the end of the treatment period using a validated portable device. Readings were typically taken every 15-30 minutes during the day and every 30-60 minutes at night.[1][3]
Dosage and Administration
Patients were randomized to receive once-daily oral doses of either azilsartan medoxomil (typically 40 mg or 80 mg) or the comparator ARB at its maximum approved dose (e.g., olmesartan 40 mg, valsartan 320 mg, telmisartan 80 mg, candesartan 12 mg).[1][2][3][10] Some studies employed a forced-titration design where the dose was increased after an initial period if blood pressure goals were not met.[3][10]
Statistical Analysis
The primary efficacy endpoint was typically the change from baseline in 24-hour mean SBP or clinic SBP.[1][2] Statistical analyses were performed using appropriate models, such as analysis of covariance (ANCOVA), with baseline blood pressure as a covariate. Hierarchical testing procedures were often used, first establishing superiority over placebo, followed by non-inferiority and then superiority comparisons against the active comparator.[1][12]
Signaling Pathways and Experimental Workflow
Renin-Angiotensin-Aldosterone System (RAAS) and ARB Mechanism of Action
The following diagram illustrates the RAAS pathway and the mechanism by which ARBs, including azilsartan, exert their antihypertensive effects. ARBs selectively block the angiotensin II type 1 (AT1) receptor, thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[13][14][15]
References
- 1. karger.com [karger.com]
- 2. clario.com [clario.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Comparative Effects of Azilsartan Medoxomil and Olmesartan on Ambulatory and Clinic Blood Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Azilsartan Medoxomil for Treating Hypertension - Clinical Implications of Recent Trials | USC Journal [uscjournal.com]
- 7. BP Measurement in Clinical Practice: Time to SPRINT to Guideline-Recommended Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. International Consensus on Standardized Clinic Blood Pressure Measurement − A Call to Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of the Angiotensin Receptor Blocker Azilsartan Medoxomil Versus Olmesartan and Valsartan on Ambulatory and Clinic Blood Pressure in Patients With Stages 1 and 2 Hypertension | Semantic Scholar [semanticscholar.org]
- 10. Statistical analysis plan for management of hypertension and multiple risk factors to enhance cardiovascular health in Singapore: the SingHypertension pragmatic cluster randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ambulatory blood pressure monitoring in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. Efficacy and Safety of Azilsartan Medoxomil and Telmisartan in Hypertensive Patients: A Randomized, Assessor-Blinded Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of the efficacy and safety of azilsartan with that of candesartan cilexetil in Japanese patients with grade I–II essential hypertension: a randomized, double-blind clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
meta-analysis of azilsartan medoxomil clinical trial data
A Meta-Analysis of Azilsartan (B1666440) Medoxomil: Comparative Efficacy and Safety in the Management of Hypertension
Azilsartan medoxomil, a potent angiotensin II receptor blocker (ARB), has emerged as a significant therapeutic option for hypertension.[1] This guide provides a comprehensive comparison of azilsartan medoxomil with other antihypertensive agents, drawing upon data from multiple meta-analyses of randomized controlled trials (RCTs). The objective is to offer researchers, scientists, and drug development professionals a consolidated view of its performance, supported by experimental data and methodological insights.
Comparative Efficacy in Blood Pressure Reduction
Meta-analyses consistently demonstrate that azilsartan medoxomil is highly effective in reducing both clinic and 24-hour ambulatory blood pressure.[2][3][4] Notably, the 80 mg dose of azilsartan medoxomil often shows superior efficacy compared to maximum approved doses of other ARBs, including olmesartan (B1677269) and valsartan.[5]
A network meta-analysis involving 21 publications found that azilsartan medoxomil 80 mg had the highest probability (93% for systolic BP and 90% for diastolic BP) of being the most effective treatment among various antihypertensives, including other ARBs, ACE inhibitors, beta-blockers, and calcium channel blockers.
Table 1: Comparison of Azilsartan Medoxomil vs. Other ARBs in Blood Pressure Reduction
| Azilsartan Medoxomil Dose | Comparator Drug and Dose | Blood Pressure Metric | Mean Difference (95% CI) | Source |
| 80 mg | Olmesartan 40 mg | 24-h Mean SBP | -2.6 mmHg (p=0.009) | |
| 80 mg | Valsartan 320 mg | 24-h Mean SBP | -4.3 mmHg (p<0.001) | |
| 40 mg | Candesartan 12 mg | Clinic SBP | -4.37 mmHg | |
| 40 mg | Candesartan 12 mg | Clinic DBP | -2.60 mmHg | |
| 40 mg | Control Therapy | Clinic SBP | -3.48 mmHg | |
| 80 mg | Control Therapy | Clinic SBP | -4.42 mmHg | |
| 40 mg | Control Therapy | Clinic DBP | -1.96 mmHg | |
| 80 mg | Control Therapy | Clinic DBP | -3.09 mmHg |
*Control therapy in these meta-analyses included placebo or other active antihypertensive drugs.
Safety and Tolerability Profile
The safety and tolerability of azilsartan medoxomil are comparable to other ARBs and placebo. Meta-analyses have shown no significant increase in the risk of total adverse events, serious adverse events, or adverse events leading to discontinuation of therapy compared to control groups.
However, some dose-dependent effects have been noted. The 80 mg dose of azilsartan medoxomil was associated with a higher risk of dizziness, while the 40 mg dose showed a higher risk of urinary tract infections in one meta-analysis. Other commonly reported adverse events include headache and fatigue, with incidence rates similar to other ARBs.
Table 2: Safety Profile of Azilsartan Medoxomil from Meta-Analysis
| Azilsartan Medoxomil Dose | Adverse Event | Odds Ratio (95% CI) | Note | Source |
| 80 mg | Dizziness | 1.56 (1.08–2.26) | Statistically significant increased risk | |
| 40 mg | Urinary Tract Infection | 1.82 (1.14–2.90) | Statistically significant increased risk | |
| 40 mg & 80 mg | Total Adverse Events | No significant difference | Compared to control therapy | |
| 40 mg & 80 mg | Serious Adverse Events | No significant difference | Compared to control therapy | |
| 40 mg & 80 mg | AEs Leading to Discontinuation | No significant difference | Compared to control therapy |
Experimental Protocols and Methodologies
The data presented are derived from systematic reviews and meta-analyses of randomized controlled trials. The general methodology employed in these studies is outlined below.
Meta-Analysis Protocol
The typical protocol for the meta-analyses cited involves a multi-step process to identify, appraise, and synthesize evidence.
-
Literature Search : A comprehensive search of medical databases such as PubMed, EMBASE, and the Cochrane Library is conducted to find relevant RCTs.
-
Inclusion Criteria : Studies selected are typically prospective, randomized controlled trials comparing azilsartan medoxomil (at various doses) with placebo or other active antihypertensive therapies. The primary outcomes of interest are changes in clinic and 24-hour ambulatory blood pressure.
-
Data Extraction : Key data points are extracted from each included study, including baseline patient characteristics, intervention details (drug and dose), and outcomes (mean change in blood pressure, incidence of adverse events).
-
Statistical Analysis : The extracted data are pooled using statistical software. For continuous data like blood pressure changes, the mean difference (MD) is calculated. For dichotomous data, such as the occurrence of adverse events, the odds ratio (OR) is used. Network meta-analyses may be performed to compare multiple treatments simultaneously.
Caption: A typical workflow for a systematic review and meta-analysis of clinical trials.
Clinical Trial Protocol Example
The individual RCTs included in these meta-analyses follow rigorous protocols. For example, a Phase 3 trial might have the following design:
-
Objective : To evaluate the efficacy and safety of azilsartan medoxomil compared to another ARB (e.g., olmesartan) and placebo in patients with essential hypertension.
-
Design : A multi-center, randomized, double-blind, placebo-controlled study.
-
Participants : Adults with Stage 1 or 2 hypertension. A washout period for previous antihypertensive medications is typically required.
-
Intervention : Participants are randomized to receive once-daily doses of azilsartan medoxomil (e.g., 40 mg or 80 mg), a comparator drug (e.g., olmesartan 40 mg), or a placebo for a set duration (e.g., 6 weeks).
-
Primary Endpoint : The primary efficacy measure is often the change from baseline in 24-hour mean systolic blood pressure, as measured by ambulatory blood pressure monitoring (ABPM).
-
Secondary Endpoints : These include changes in clinic blood pressure, diastolic blood pressure (both ambulatory and clinic), and the rate of patients achieving blood pressure goals.
-
Safety Assessment : Safety is monitored through the recording of all adverse events, laboratory tests, and physical examinations.
Mechanism of Action: The Renin-Angiotensin-Aldosterone System
Azilsartan medoxomil is a prodrug that is rapidly hydrolyzed to its active moiety, azilsartan. Azilsartan functions by selectively blocking the angiotensin II type 1 (AT1) receptor. This prevents angiotensin II from binding to the receptor, thereby inhibiting its vasoconstrictive and aldosterone-secreting effects. This action leads to vasodilation and a reduction in blood pressure. Azilsartan exhibits a high affinity for and slow dissociation from the AT1 receptor, which may contribute to its potent and sustained antihypertensive effects.
Caption: The Renin-Angiotensin-Aldosterone System and the site of action for Azilsartan.
References
- 1. Effect of Azilsartan on clinical blood pressure reduction compared to other angiotensin receptor blockers: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of azilsartan medoxomil in the treatment of hypertension: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Frontiers | Efficacy and safety of azilsartan medoxomil in the treatment of hypertension: a systematic review and meta-analysis [frontiersin.org]
- 5. ahajournals.org [ahajournals.org]
Azilsartan Medoxomil vs. Candesartan: A Comparative Analysis for Hypertension Treatment
A deep dive into the efficacy, safety, and pharmacological profiles of two prominent angiotensin II receptor blockers.
In the landscape of antihypertensive therapeutics, angiotensin II receptor blockers (ARBs) stand as a cornerstone of treatment. This guide provides a detailed comparison of two key ARBs: azilsartan (B1666440) medoxomil and candesartan (B1668252). Geared towards researchers, scientists, and drug development professionals, this analysis synthesizes data from clinical studies to offer an objective overview of their performance in treating hypertension.
Efficacy in Blood Pressure Reduction
Clinical evidence suggests that azilsartan medoxomil demonstrates a statistically significant advantage in reducing both systolic and diastolic blood pressure when compared to candesartan.
A 16-week, randomized, double-blind clinical study involving 622 Japanese patients with grade I-II essential hypertension found that azilsartan (20-40 mg once daily) led to a greater reduction in blood pressure compared to candesartan cilexetil (8-12 mg once daily).[1][2][3][4][5] At the end of the 16-week trial, the azilsartan group experienced a mean reduction of -12.4 mm Hg in sitting diastolic blood pressure and -21.8 mm Hg in sitting systolic blood pressure. In comparison, the candesartan group showed mean reductions of -9.8 mm Hg and -17.5 mm Hg, respectively. The difference in blood pressure reduction between the two groups was statistically significant.
Furthermore, ambulatory blood pressure monitoring (ABPM) at week 14 revealed that azilsartan provided a more potent 24-hour sustained antihypertensive effect. A meta-analysis of multiple studies also supports the superior blood pressure-lowering efficacy of azilsartan compared to other ARBs, including candesartan.
Quantitative Comparison of Blood Pressure Reduction
| Efficacy Endpoint (Week 16) | Azilsartan (20-40 mg/day) | Candesartan (8-12 mg/day) | Difference (95% CI) | P-value |
| Mean Change in Sitting Diastolic BP (mm Hg) | -12.4 | -9.8 | -2.6 (-4.08 to -1.22) | 0.0003 |
| Mean Change in Sitting Systolic BP (mm Hg) | -21.8 | -17.5 | -4.4 (-6.53 to -2.20) | <0.0001 |
Safety and Tolerability Profile
Both azilsartan and candesartan are generally well-tolerated, with similar safety profiles. In the aforementioned comparative study, the incidence of treatment-emergent adverse events (TEAEs) was comparable between the two groups. TEAEs were reported in 58.1% of patients receiving azilsartan and 52.4% of those receiving candesartan, with the majority of these events being of mild to moderate intensity. Discontinuations due to adverse events were infrequent in both treatment arms.
The most commonly reported TEAEs for both drugs included nasopharyngitis and upper respiratory tract inflammation. Hypotension-related side effects such as dizziness were also reported for both medications.
Incidence of Treatment-Emergent Adverse Events (TEAEs)
| Adverse Event Category | Azilsartan (n=313) | Candesartan (n=309) |
| Patients with at least one TEAE (%) | 58.1 | 52.4 |
| Nasopharyngitis (%) | 18.8 | 16.2 |
| Upper Respiratory Tract Inflammation (%) | 10 | 8 |
| Pharyngitis (%) | 8 | 6 |
Mechanism of Action: The Renin-Angiotensin-Aldosterone System
Both azilsartan and candesartan exert their antihypertensive effects by blocking the renin-angiotensin-aldosterone system (RAAS), a critical pathway in blood pressure regulation. They are selective antagonists of the angiotensin II type 1 (AT1) receptor. By blocking this receptor, they inhibit the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a decrease in blood pressure.
Azilsartan is noted for its potent and persistent inhibition of angiotensin II binding to the AT1 receptor. Azilsartan medoxomil is a prodrug that is rapidly hydrolyzed to its active moiety, azilsartan, during gastrointestinal absorption. Candesartan is also administered as a prodrug, candesartan cilexetil, which is converted to the active candesartan molecule during absorption.
References
- 1. Comparison of the efficacy and safety of azilsartan with that of candesartan cilexetil in Japanese patients with grade I–II essential hypertension: a randomized, double-blind clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Comparison of the efficacy and safety of azilsartan with that of candesartan cilexetil in Japanese patients with grade I–II essential hypertension: a randomized, double-blind clinical study | Semantic Scholar [semanticscholar.org]
- 3. (PDF) Comparison of the efficacy and safety of azilsartan with that of candesartan cilexetil in Japanese patients with grade I–II essential hypertension: a randomized, double-blind clinical study (2012) | Hiromi Rakugi | 104 Citations [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of the efficacy and safety of azilsartan with that of candesartan cilexetil in Japanese patients with grade I-II essential hypertension: a randomized, double-blind clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
Azilsartan Medoxomil Demonstrates Superior 24-Hour Ambulatory Blood Pressure Control in Comparative Clinical Trials
New York, NY – Azilsartan (B1666440) medoxomil, an angiotensin II receptor blocker (ARB), has consistently shown superior efficacy in reducing 24-hour ambulatory blood pressure (BP) compared to other widely prescribed ARBs, including olmesartan (B1677269), valsartan (B143634), and candesartan (B1668252), according to a comprehensive review of multiple clinical studies. These findings, supported by robust experimental data, position azilsartan medoxomil as a potent therapeutic option for patients with hypertension requiring consistent 24-hour BP control.
Ambulatory blood pressure monitoring (ABPM) is considered the gold standard for assessing the true efficacy of antihypertensive medications over a 24-hour period, capturing blood pressure fluctuations during both daytime and nighttime. Clinical trials utilizing 24-hour ABPM have provided compelling evidence of azilsartan medoxomil's superior antihypertensive effects.
Comparative Efficacy Against Other ARBs
A randomized, double-blind, multicenter study demonstrated that azilsartan medoxomil at doses of 40 mg and 80 mg resulted in significantly greater reductions in 24-hour mean systolic blood pressure (SBP) compared to valsartan at its maximum recommended dose of 320 mg.[1] The reductions were -14.9 mmHg and -15.3 mmHg for azilsartan medoxomil 40 mg and 80 mg, respectively, versus -11.3 mmHg for valsartan 320 mg.[1]
In another pivotal randomized, double-blind, placebo-controlled trial, azilsartan medoxomil 80 mg was found to be more effective than olmesartan medoxomil 40 mg in lowering 24-hour mean SBP.[2] The study reported a 2.1 mmHg greater reduction in 24-hour mean SBP with azilsartan medoxomil 80 mg compared to olmesartan 40 mg.[2] Furthermore, a pooled analysis of three randomized controlled trials involving over 3,800 patients confirmed that azilsartan medoxomil 80 mg provided significantly greater reductions in both 24-hour and clinic SBP compared to maximal doses of olmesartan and valsartan in patients with prediabetes and type 2 diabetes.[3]
A head-to-head comparison with candesartan cilexetil in Japanese patients with grade I-II essential hypertension also highlighted the superior efficacy of azilsartan. In this 16-week, randomized, double-blind study, azilsartan (20-40 mg) demonstrated a significantly greater reduction in 24-hour mean SBP and diastolic blood pressure (DBP) compared to candesartan (8-12 mg).[4]
Quantitative Data Summary
The following tables summarize the key quantitative data from comparative clinical trials involving azilsartan medoxomil and other ARBs based on 24-hour ambulatory BP monitoring.
Table 1: Comparison of Azilsartan Medoxomil vs. Valsartan in 24-Hour Mean SBP Reduction
| Treatment Group | Baseline 24-hour Mean SBP (mmHg) | Change from Baseline in 24-hour Mean SBP (mmHg) | P-value vs. Valsartan |
| Azilsartan Medoxomil 40 mg | ~145.6 | -14.9 | <0.001 |
| Azilsartan Medoxomil 80 mg | ~145.6 | -15.3 | <0.001 |
| Valsartan 320 mg | ~145.6 | -11.3 | - |
Data from a 24-week, randomized, double-blind, multicenter study.[1]
Table 2: Comparison of Azilsartan Medoxomil vs. Olmesartan in 24-Hour Mean SBP Reduction
| Treatment Group | Baseline 24-hour Mean SBP (mmHg) | Change from Baseline in 24-hour Mean SBP (mmHg) | Treatment Difference (mmHg) | P-value |
| Azilsartan Medoxomil 80 mg | 146 | Greater reduction | -2.1 | 0.038 |
| Olmesartan Medoxomil 40 mg | 146 |
Data from a 6-week, randomized, double-blind, placebo-controlled, multicenter study.[2]
Table 3: Comparison of Azilsartan vs. Candesartan in 24-Hour Mean BP Reduction
| Parameter | Azilsartan (20-40 mg) | Candesartan (8-12 mg) | Treatment Difference (mmHg) | P-value |
| 24-hour Mean SBP Reduction | Significantly Greater | -4.4 | <0.0001 | |
| 24-hour Mean DBP Reduction | Significantly Greater | -2.6 | 0.0003 |
Data from a 16-week, randomized, double-blind study in Japanese patients.[4]
Experimental Protocols
The clinical trials cited employed rigorous methodologies to ensure the validity and reliability of the findings. Below are the generalized experimental protocols for these comparative studies.
Study Design: The studies were typically randomized, double-blind, multicenter, parallel-group trials.[1][2][4]
Patient Population: Participants were adults with a diagnosis of essential hypertension (Stage 1 or 2).[4][5] Key exclusion criteria often included secondary hypertension, significant cardiovascular events, and severe renal impairment.[6]
Treatment Protocol: After a washout period for previous antihypertensive medications, patients were randomized to receive once-daily doses of azilsartan medoxomil, a comparator ARB (valsartan, olmesartan, or candesartan), or placebo for a specified duration, ranging from 6 to 24 weeks.[1][2][4] Dose titration was sometimes employed based on blood pressure response.[4]
Ambulatory Blood Pressure Monitoring (ABPM): ABPM was conducted at baseline and at the end of the treatment period. The monitoring was typically performed for 24 hours with automated devices that recorded BP at regular intervals (e.g., every 15-30 minutes during the day and every 30-60 minutes at night).
Primary Endpoint: The primary efficacy endpoint was the change from baseline in 24-hour mean systolic blood pressure as measured by ABPM.[1][2][5]
Statistical Analysis: Statistical analyses were performed to compare the treatment effects of azilsartan medoxomil with the comparator ARBs. Hierarchical testing procedures were often used to control for type I error, with non-inferiority testing followed by superiority testing.[1][5]
Mechanism of Action and Signaling Pathway
Azilsartan medoxomil is a prodrug that is rapidly hydrolyzed to its active moiety, azilsartan, in the gastrointestinal tract.[7] Azilsartan is a selective antagonist of the angiotensin II type 1 (AT1) receptor.[7] Angiotensin II is a potent vasoconstrictor and a key component of the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in regulating blood pressure.[7][8] By blocking the AT1 receptor, azilsartan inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to vasodilation and a reduction in blood pressure.[8][9]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a clinical trial comparing the efficacy of azilsartan medoxomil with another ARB using 24-hour ambulatory BP monitoring.
References
- 1. Comparison of the novel angiotensin II receptor blocker azilsartan medoxomil vs valsartan by ambulatory blood pressure monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The comparative effects of azilsartan medoxomil and olmesartan on ambulatory and clinic blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of azilsartan medoxomil compared with olmesartan and valsartan on ambulatory and clinic blood pressure in patients with type 2 diabetes and prediabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the efficacy and safety of azilsartan with that of candesartan cilexetil in Japanese patients with grade I–II essential hypertension: a randomized, double-blind clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. The Comparative Effects of Azilsartan Medoxomil and Olmesartan on Ambulatory and Clinic Blood Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Azilsartan Medoxomil (Edarbi): The Eighth Angiotensin II Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Azilsartan? [synapse.patsnap.com]
- 9. What is the mechanism of Azilsartan Kamedoxomil? [synapse.patsnap.com]
Azilsartan Medoxomil: A Comparative Analysis of Safety and Tolerability
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety and tolerability profile of azilsartan (B1666440) medoxomil, an angiotensin II receptor blocker (ARB), with other commonly prescribed alternatives in its class, including olmesartan, valsartan, and candesartan. The information is supported by data from key clinical trials to assist in informed decision-making and future research.
Executive Summary
Azilsartan medoxomil has demonstrated a safety and tolerability profile largely comparable to other angiotensin II receptor blockers (ARBs) and placebo.[1][2] While exhibiting superior efficacy in blood pressure reduction in some studies, its adverse event profile remains similar to that of olmesartan, valsartan, and candesartan.[2][3] The most frequently reported side effects are generally mild and include dizziness, headache, and fatigue.[1] Instances of more serious adverse events such as hyperkalemia, renal dysfunction, and angioedema are infrequent and occur at rates comparable to other ARBs.
Comparative Safety and Tolerability Data
The following tables summarize the incidence of treatment-emergent adverse events (TEAEs) from key comparative clinical trials.
Table 1: Comparison of Azilsartan Medoxomil vs. Olmesartan and Valsartan (White et al., 2011)
| Adverse Event Category | Azilsartan Medoxomil 40 mg (n=258) | Azilsartan Medoxomil 80 mg (n=258) | Olmesartan 40 mg (n=259) | Valsartan 320 mg (n=258) | Placebo (n=127) |
| Any TEAE (%) | 36.4 | 40.3 | 39.4 | 33.3 | 33.9 |
| Drug-related TEAE (%) | 13.6 | 17.4 | 13.9 | 10.5 | 11.0 |
| Serious TEAE (%) | 1.2 | 0.8 | 1.2 | 0.4 | 0.8 |
| Discontinuation due to TEAE (%) | 2.3 | 3.1 | 3.5 | 1.9 | 3.1 |
| Dizziness (%) | 4.3 | 8.1 | 3.5 | 3.9 | 3.9 |
| Headache (%) | 5.4 | 5.0 | 8.5 | 3.9 | 7.9 |
| Fatigue (%) | 1.2 | 1.9 | 1.5 | 1.6 | 0.8 |
| Hyperkalemia (%) | 0 | 0.4 | 0 | 0.4 | 0 |
| Serum Creatinine (B1669602) Increase (%) | 1.9 | 2.3 | 1.2 | 0.4 | 0.8 |
Table 2: Comparison of Azilsartan Medoxomil vs. Valsartan (Sica et al., 2011)
| Adverse Event Category | Azilsartan Medoxomil 40 mg (n=329) | Azilsartan Medoxomil 80 mg (n=326) | Valsartan 320 mg (n=329) |
| Any TEAE (%) | 55.0 | 55.2 | 52.6 |
| Drug-related TEAE (%) | 14.3 | 20.2 | 12.5 |
| Serious TEAE (%) | 1.8 | 2.5 | 2.7 |
| Discontinuation due to TEAE (%) | 3.0 | 4.3 | 2.7 |
| Dizziness (%) | 5.5 | 8.3 | 4.0 |
| Headache (%) | 6.7 | 4.9 | 7.0 |
| Serum Creatinine Increase (%) | 1.8 | 2.1 | 0.6 |
Table 3: Comparison of Azilsartan Medoxomil vs. Candesartan Cilexetil (Rakugi et al., 2012)
| Adverse Event Category | Azilsartan (n=313) | Candesartan (n=309) |
| Any TEAE (%) | 58.1 | 52.4 |
| Drug-related TEAE (%) | 7.3 | 1.9 |
| Serious TEAE (%) | 1.0 | 1.0 |
| Discontinuation due to TEAE (%) | 2.0 | 2.0 |
| Postural Dizziness (%) | 1.6 | 0.3 |
| Increased Blood Uric Acid (%) | 1.6 | 0 |
Experimental Protocols
White et al. (2011): Azilsartan Medoxomil vs. Olmesartan and Valsartan
-
Study Design: A 6-week, randomized, double-blind, placebo-controlled, multicenter trial.
-
Patient Population: 1291 patients with stage 1 or 2 essential hypertension.
-
Treatment Arms:
-
Azilsartan medoxomil 40 mg once daily
-
Azilsartan medoxomil 80 mg once daily
-
Olmesartan medoxomil 40 mg once daily
-
Valsartan 320 mg once daily
-
Placebo
-
-
Primary Efficacy Endpoint: Change from baseline in 24-hour mean systolic blood pressure (SBP) as measured by ambulatory blood pressure monitoring (ABPM).
-
Safety Assessments: Monitoring and recording of all adverse events, serious adverse events, and adverse events leading to discontinuation. Laboratory tests, including serum creatinine and potassium, were performed at baseline and at the end of the treatment period.
Sica et al. (2011): Azilsartan Medoxomil vs. Valsartan
-
Study Design: A 24-week, randomized, double-blind, multicenter study.
-
Patient Population: 984 patients with primary hypertension.
-
Treatment Arms:
-
Azilsartan medoxomil 40 mg once daily
-
Azilsartan medoxomil 80 mg once daily
-
Valsartan 320 mg once daily
-
-
Primary Efficacy Endpoint: Change from baseline in 24-hour mean ambulatory SBP after 24 weeks of treatment.
-
Safety Assessments: Safety and tolerability were assessed by monitoring adverse events, physical examinations, vital signs, and clinical laboratory tests throughout the study.
Rakugi et al. (2012): Azilsartan vs. Candesartan Cilexetil
-
Study Design: A 16-week, multicenter, randomized, double-blind study.
-
Patient Population: Japanese patients with grade I-II essential hypertension.
-
Treatment Arms:
-
Azilsartan 20-40 mg once daily (forced titration)
-
Candesartan cilexetil 8-12 mg once daily (forced titration)
-
-
Primary Efficacy Endpoint: Change from baseline in sitting trough diastolic blood pressure (DBP).
-
Safety Assessments: Incidence of treatment-emergent adverse events (TEAEs), serious TEAEs, and discontinuations due to TEAEs were recorded.
Visualizations
Signaling Pathway of Angiotensin II Receptor Blockers
Caption: Mechanism of action of Angiotensin II Receptor Blockers (ARBs).
General Workflow of a Comparative Antihypertensive Clinical Trial
Caption: A typical workflow for a randomized controlled trial of antihypertensive drugs.
References
A Comparative Analysis of Azilsartan Medoxomil and Other Angiotensin II Receptor Blockers
An in-depth guide for researchers and drug development professionals on the comparative efficacy, safety, and mechanistic distinctions of azilsartan (B1666440) medoxomil versus other sartans. This report synthesizes data from key clinical trials and preclinical studies to provide a comprehensive overview for informed decision-making in cardiovascular research.
Azilsartan medoxomil, a potent and selective angiotensin II receptor blocker (ARB), has demonstrated distinct pharmacological properties and clinical efficacy in the management of hypertension. This guide provides a detailed cross-study comparison with other widely prescribed sartans, including olmesartan (B1677269), valsartan (B143634), and candesartan (B1668252), focusing on antihypertensive effects, safety profiles, and potential pleiotropic benefits.
Mechanism of Action: A Tighter Bond for Greater Efficacy
Azilsartan medoxomil is a prodrug that is rapidly hydrolyzed to its active moiety, azilsartan, in the gastrointestinal tract.[1][2] Azilsartan exerts its antihypertensive effect by selectively blocking the angiotensin II type 1 (AT1) receptor, thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[1][3][4] A key distinguishing feature of azilsartan is its exceptionally high affinity for and slow dissociation from the AT1 receptor compared to other ARBs. This "insurmountable" antagonism is believed to contribute to its potent and sustained blood pressure-lowering effects over a 24-hour period.
The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure. Angiotensin II, the primary effector of this system, binds to AT1 receptors to cause vasoconstriction, stimulate aldosterone (B195564) release (leading to sodium and water retention), and increase sympathetic nervous system activity. By blocking the AT1 receptor, ARBs like azilsartan effectively counteract these effects, leading to vasodilation, reduced aldosterone secretion, and a decrease in blood pressure.
Comparative Antihypertensive Efficacy
Numerous head-to-head clinical trials have consistently demonstrated the superior blood pressure-lowering efficacy of azilsartan medoxomil compared to other sartans.
Key Findings from Comparative Clinical Trials:
-
Superiority over Olmesartan and Valsartan: In a large-scale study involving patients with stage 1 and 2 hypertension, azilsartan medoxomil (80 mg) was found to be superior to both olmesartan (40 mg) and valsartan (320 mg) in reducing 24-hour mean systolic blood pressure as measured by ambulatory blood pressure monitoring (ABPM).
-
Greater Efficacy than Candesartan: A randomized, double-blind clinical study in Japanese patients with grade I-II essential hypertension showed that azilsartan (20-40 mg) was significantly more effective in lowering sitting trough systolic and diastolic blood pressure compared to candesartan cilexetil (8-12 mg).
-
Network Meta-Analysis Confirms Potency: A network meta-analysis of 34 studies concluded that azilsartan medoxomil at a dose of 80 mg appeared to be the most efficacious ARB in reducing both office and ambulatory systolic and diastolic blood pressure.
The enhanced efficacy of azilsartan is attributed to its unique pharmacological profile, particularly its strong and persistent binding to the AT1 receptor.
Quantitative Comparison of Blood Pressure Reduction
| Drug and Dosage | Comparator and Dosage | Mean Change in 24-hour Systolic Blood Pressure (mmHg) | Mean Change in Clinic Systolic Blood Pressure (mmHg) | Reference |
| Azilsartan Medoxomil 80 mg | Olmesartan 40 mg | -14.3 vs -11.7 (p=0.009) | Superior to Olmesartan | |
| Azilsartan Medoxomil 80 mg | Valsartan 320 mg | -14.3 vs -10.0 (p<0.001) | Superior to Valsartan | |
| Azilsartan 20-40 mg | Candesartan Cilexetil 8-12 mg | Not Reported | -21.8 vs -17.5 (p<0.0001) | |
| Azilsartan 80 mg | Olmesartan 40 mg & Candesartan 12mg | Greater reduction with Azilsartan | Greater reduction with Azilsartan |
| Drug and Dosage | Comparator and Dosage | Mean Change in 24-hour Diastolic Blood Pressure (mmHg) | Mean Change in Clinic Diastolic Blood Pressure (mmHg) | Reference |
| Azilsartan Medoxomil 80 mg | Olmesartan 40 mg | Statistically significant reduction | Superior to Olmesartan | |
| Azilsartan Medoxomil 80 mg | Valsartan 320 mg | Statistically significant reduction | Superior to Valsartan | |
| Azilsartan 20-40 mg | Candesartan Cilexetil 8-12 mg | Not Reported | Statistically significant reduction | |
| Azilsartan 80 mg | Olmesartan 40 mg & Candesartan 12mg | Greater reduction with Azilsartan | Greater reduction with Azilsartan |
Safety and Tolerability Profile
Across clinical trials, azilsartan medoxomil has demonstrated a safety and tolerability profile comparable to that of other ARBs and placebo. Common adverse events are generally mild and transient, including dizziness, headache, and fatigue. The incidence of cough, a known side effect of angiotensin-converting enzyme (ACE) inhibitors, is not increased with ARBs as they do not affect bradykinin (B550075) levels.
Pleiotropic Effects: Beyond Blood Pressure Control
Preclinical studies suggest that azilsartan may possess beneficial cardiometabolic effects beyond its primary antihypertensive action. These potential pleiotropic effects include:
-
Improved Insulin (B600854) Sensitivity: Animal studies have indicated that azilsartan may improve insulin sensitivity to a greater extent than other ARBs like olmesartan and candesartan.
-
Anti-inflammatory and Antioxidant Properties: Research in diabetic mice suggests that azilsartan may restore endothelial function by reducing inflammation and oxidative stress more effectively than candesartan.
-
Renoprotective Effects: In animal models of diabetic nephropathy, azilsartan medoxomil demonstrated superior anti-proteinuric effects compared to olmesartan medoxomil.
While these preclinical findings are promising, further clinical studies are needed to confirm these pleiotropic benefits in humans.
Experimental Protocols
Ambulatory Blood Pressure Monitoring (ABPM)
A cornerstone in assessing the 24-hour efficacy of antihypertensive drugs, ABPM provides a more comprehensive picture of blood pressure control than isolated clinic measurements.
Typical ABPM Protocol in a Clinical Trial:
-
Device Initialization: A validated ABPM device is fitted to the non-dominant arm of the participant.
-
Measurement Intervals: The device is programmed to automatically measure blood pressure at regular intervals, typically every 20-30 minutes during the day and every 30-60 minutes at night.
-
Data Collection Period: Participants wear the monitor for a continuous 24-hour period while engaging in their usual daily activities.
-
Data Analysis: The collected data is downloaded and analyzed to determine the mean 24-hour, daytime, and nighttime blood pressure, as well as the blood pressure load (percentage of readings above a certain threshold).
-
Trough-to-Peak Ratio: This ratio is often calculated to assess the duration of the antihypertensive effect.
The use of ABPM in clinical trials allows for a more accurate assessment of a drug's efficacy over its entire dosing interval and can help to reduce the required sample size in certain study designs.
Signaling Pathways and Experimental Workflows
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the site of action for Azilsartan.
Caption: A generalized workflow for a randomized, controlled clinical trial of an antihypertensive agent.
References
Azilsartan Medoxomil Efficacy: A Comparative Guide Based on Network Meta-Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antihypertensive efficacy of azilsartan (B1666440) medoxomil against other angiotensin II receptor blockers (ARBs). The information is synthesized from network meta-analyses and randomized controlled trials (RCTs) to support research and development efforts in cardiovascular therapeutics.
Comparative Efficacy in Blood Pressure Reduction
Network meta-analyses consistently demonstrate that azilsartan medoxomil is a potent agent for lowering both systolic blood pressure (SBP) and diastolic blood pressure (DBP) in patients with essential hypertension.[1][2]
Quantitative Data Summary
The following tables summarize the comparative efficacy of azilsartan medoxomil and other ARBs based on reported changes in clinic and 24-hour ambulatory blood pressure monitoring (ABPM).
Table 1: Change in Clinic Systolic Blood Pressure (SBP) from Baseline
| Treatment | Dosage | Mean Change from Baseline (mmHg) | Comparator(s) | Key Findings |
| Azilsartan Medoxomil | 40 mg | -22.5 | Valsartan (B143634) 160 mg | Non-inferior to valsartan.[3] |
| Azilsartan Medoxomil | 80 mg | -24.2 | Valsartan 160 mg | Superior to valsartan.[3] |
| Azilsartan Medoxomil | 80 mg | -21.8 | Candesartan (B1668252) Cilexetil 12 mg | Statistically significant greater reduction than candesartan.[4] |
| Azilsartan Medoxomil | 80 mg | Not specified | Olmesartan (B1677269) 40 mg, Valsartan 320 mg | Superior to both olmesartan and valsartan. |
| Azilsartan Medoxomil | 40 mg | -30.69 (at 4 weeks), -39.69 (at 12 weeks) | Telmisartan (B1682998) 40 mg | Significantly greater reduction than telmisartan. |
Table 2: Change in Clinic Diastolic Blood Pressure (DBP) from Baseline
| Treatment | Dosage | Mean Change from Baseline (mmHg) | Comparator(s) | Key Findings |
| Azilsartan Medoxomil | 80 mg | -12.4 | Candesartan Cilexetil 12 mg | Statistically significant greater reduction than candesartan. |
| Azilsartan Medoxomil | 40 mg/80 mg | Not specified | Valsartan 320 mg | Greater reductions with both doses of azilsartan. |
| Azilsartan Medoxomil | 40 mg | Not specified | Telmisartan 40 mg | Significant decrease compared to telmisartan at 4 weeks. |
Table 3: Change in 24-Hour Mean Ambulatory Systolic Blood Pressure (SBP)
| Treatment | Dosage | Mean Change from Baseline (mmHg) | Comparator(s) | Key Findings |
| Azilsartan Medoxomil | 40 mg | -14.7 | Valsartan 160 mg | Significantly greater reduction than valsartan. |
| Azilsartan Medoxomil | 80 mg | -17.0 | Valsartan 160 mg | Significantly greater reduction than valsartan. |
| Azilsartan Medoxomil | 80 mg | -14.3 (placebo-adjusted) | Olmesartan 40 mg, Valsartan 320 mg | Superior efficacy to both olmesartan and valsartan. |
| Azilsartan Medoxomil | 80 mg | -15.3 | Valsartan 320 mg | Greater reduction than valsartan. |
| Azilsartan Medoxomil | 80 mg | Not specified | Olmesartan 40 mg | Greater reduction than olmesartan. |
Experimental Protocols
The data presented are derived from randomized, double-blind, multicenter clinical trials. A generalized experimental protocol for these studies is outlined below.
Study Design
The majority of the cited studies followed a parallel-group, randomized, double-blind, active-controlled design. Treatment durations typically ranged from 6 to 24 weeks.
Patient Population
Participants were typically adults (18-70 years) with a diagnosis of grade I-II essential hypertension. Key inclusion criteria often included a baseline clinic SBP between 150-180 mmHg and/or a 24-hour mean ambulatory SBP between 130-170 mmHg. Common exclusion criteria were secondary hypertension, severe cardiovascular conditions, and significant renal or hepatic impairment.
Interventions
Patients were randomized to receive once-daily oral doses of azilsartan medoxomil (typically 20 mg, 40 mg, or 80 mg) or a comparator ARB at its approved dosage (e.g., valsartan 160-320 mg, olmesartan medoxomil 40 mg, candesartan cilexetil 8-12 mg, or telmisartan 40 mg). Some studies included a placebo run-in period and forced-titration dose adjustments.
Efficacy Endpoints
The primary efficacy endpoint was typically the change from baseline in trough sitting clinic SBP or the 24-hour mean ambulatory SBP at the end of the treatment period. Secondary endpoints often included changes in clinic and ambulatory DBP, as well as response rates (proportion of patients achieving a target blood pressure).
Blood Pressure Measurement
Clinic blood pressure was measured at various time points throughout the studies using standardized procedures. Ambulatory blood pressure monitoring (ABPM) was conducted over a 24-hour period at baseline and at the end of treatment to assess the sustained antihypertensive effect.
Mechanism of Action: Signaling Pathway
Azilsartan medoxomil is a selective antagonist of the angiotensin II type 1 (AT1) receptor. It blocks the vasoconstrictive and aldosterone-secreting effects of angiotensin II, a key component of the renin-angiotensin-aldosterone system (RAAS), leading to a reduction in blood pressure.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the point of intervention for Azilsartan Medoxomil.
Experimental Workflow
The following diagram illustrates a typical workflow for a clinical trial evaluating the efficacy of an antihypertensive agent like azilsartan medoxomil.
Caption: A generalized workflow of a randomized controlled trial for an antihypertensive drug.
References
- 1. CV Pharmacology | Angiotensin Receptor Blockers (ARBs) [cvpharmacology.com]
- 2. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The past, present and future of renin–angiotensin aldosterone system inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azilsartan Medoxomil (Edarbi): The Eighth Angiotensin II Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Azilsartan Medoxomil: A Procedural Guide for Laboratory Professionals
Ensuring the proper disposal of pharmaceutical compounds is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling Azilsartan Medoxomil, a potent angiotensin II receptor blocker, adherence to established disposal protocols is paramount to prevent environmental contamination and ensure workplace safety. This guide provides essential, step-by-step instructions for the safe handling and disposal of Azilsartan Medoxomil, aligning with regulatory guidelines and best practices in laboratory management.
I. Pre-Disposal Handling and Personal Protective Equipment (PPE)
Before initiating the disposal process, it is crucial to handle Azilsartan Medoxomil with appropriate care in a well-ventilated area.[1] The following personal protective equipment should be worn to avoid contact with skin and eyes and to prevent inhalation of dust or aerosols[1]:
-
Eye Protection: Tightly fitting safety goggles with side-shields.
-
Hand Protection: Chemical-impermeable gloves that have been inspected prior to use.
-
Protective Clothing: Fire/flame resistant and impervious clothing.
-
Respiratory Protection: A suitable respirator should be used if exposure limits are exceeded or if dust formation is likely.
II. Step-by-Step Disposal Protocol
The recommended method for the disposal of Azilsartan Medoxomil is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. Discharging this compound into sewer systems or contaminating water, foodstuffs, or feed is strictly prohibited.
-
Segregation and Collection:
-
Carefully collect waste Azilsartan Medoxomil, including any contaminated materials or expired product.
-
Place the waste in a suitable, clearly labeled, and closed container to await disposal.
-
-
Engage a Licensed Disposal Company:
-
Contact a licensed hazardous material disposal company to handle the final destruction of the compound.
-
Ensure the selected company is compliant with all federal, state, and local regulations for pharmaceutical waste disposal.
-
-
Documentation and Transport:
-
Properly label the waste container according to the disposal company's and regulatory requirements.
-
Package the material securely for transport by the licensed waste contractor.
-
-
Prohibited Disposal Methods:
-
Do not flush Azilsartan Medoxomil down the toilet or drain. Improper disposal can lead to the contamination of water supplies.
-
Do not dispose of Azilsartan Medoxomil in the regular household trash unless no other take-back or licensed disposal options are available, and even then, specific guidelines should be followed. However, for a laboratory setting, this is not the recommended primary disposal route.
-
III. Emergency Procedures in Case of Accidental Release
In the event of a spill or accidental release, the following steps should be taken immediately:
-
Evacuate and Secure the Area: Evacuate personnel to a safe area and keep people away from and upwind of the spill.
-
Ventilate the Area: Ensure adequate ventilation.
-
Contain the Spill: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.
-
Clean-up:
-
Wear appropriate PPE as outlined in Section I.
-
Collect the spilled material using spark-proof tools and explosion-proof equipment.
-
Place the collected material in a suitable container for disposal.
-
IV. Environmental and Safety Data Summary
| Parameter | Finding | Citation |
| Environmental Fate | Azilsartan is not readily biodegradable. | |
| Environmental Risk | The risk to aquatic, sewage treatment plant, groundwater, and sediment compartments is considered acceptable based on predicted environmental concentrations versus predicted-no-effect concentrations. | |
| Disposal Recommendation | Disposal via a licensed chemical destruction plant or controlled incineration. | |
| Prohibited Disposal | Do not discharge to sewer systems. |
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of Azilsartan Medoxomil in a laboratory setting.
Caption: Logical workflow for the proper disposal of Azilsartan Medoxomil.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
